molecular formula C16H12O4 B1214074 Digitolutein CAS No. 477-86-1

Digitolutein

货号: B1214074
CAS 编号: 477-86-1
分子量: 268.26 g/mol
InChI 键: WCRMDMYSQWZTSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Digitolutein has been reported in Digitalis viridiflora, Morinda lucida, and other organisms with data available.
structure given in first source;  isolated from the stem bark and roots of Morinda lucida

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMDMYSQWZTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197255
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-86-1
Record name 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitolutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Molecular Mechanisms of Digitolutein (Digitoxin): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Digitolutein" does not correspond to a recognized compound in major chemical and pharmacological databases. It is highly probable that this is a typographical error for Digitoxin , a well-characterized cardiac glycoside. This document will proceed under the assumption that the intended subject is Digitoxin and will provide a detailed technical guide to its mechanism of action.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Digitoxin's primary and most well-understood mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous cellular functions, including nerve impulse transmission and muscle contraction.

The inhibition of the Na+/K+-ATPase by Digitoxin leads to a cascade of downstream effects:

  • Increased Intracellular Sodium: By blocking the pump, Digitoxin causes an accumulation of intracellular Na+ ions.

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

  • Elevated Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration. In cardiac myocytes, this elevated Ca2+ enhances the contractility of the heart muscle, which is the basis for its therapeutic use in heart failure.

Signaling Pathway of Na+/K+-ATPase Inhibition

Na_K_ATPase_Inhibition Digitoxin Digitoxin Na_K_ATPase Na+/K+-ATPase (Sodium Pump) Digitoxin->Na_K_ATPase Inhibits Na_in Intracellular Na+↑ Na_K_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Gradient for Ca_in Intracellular Ca2+↑ NCX->Ca_in Decreased Ca2+ Efflux Cellular_Effects Downstream Cellular Effects (e.g., Muscle Contraction) Ca_in->Cellular_Effects Triggers

Caption: Primary mechanism of Digitoxin via Na+/K+-ATPase inhibition.

Anticancer Activity and Associated Signaling Pathways

Beyond its cardiotonic effects, Digitoxin has demonstrated significant anticancer properties. Its cytotoxicity against various cancer cell lines often occurs at concentrations achievable in human plasma during cardiac therapy.[2][3] The anticancer mechanisms are multifactorial and involve the modulation of several key signaling pathways.

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. Digitoxin has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects in cancer cells.

NF-κB Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immune responses, and cancer cell survival. Digitoxin can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Signaling Pathways in Digitoxin's Anticancer Action

Anticancer_Signaling Digitoxin Digitoxin PI3K PI3K Digitoxin->PI3K Inhibits NF_kB NF-κB Digitoxin->NF_kB Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes NF_kB->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Key signaling pathways modulated by Digitoxin in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Digitoxin have been quantified in numerous cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3[3]
K-562Leukemia6.4[3]
MCF-7Breast Adenocarcinoma33
HeLaCervical Cancer28
A549Non-Small Cell Lung Cancer0.10 µM (100 nM)
H1299Non-Small Cell Lung Cancer0.12 µM (120 nM)

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by Digitoxin.

Methodology:

  • Enzyme Preparation: Purify Na+/K+-ATPase from a suitable source, such as pig or human kidney medulla, following established protocols involving microsomal preparation and SDS treatment.

  • Reaction Mixture: Prepare a reaction medium containing 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, and 20 mM Tris-HCl (pH 7.4).

  • Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture. A control with 1 mM ouabain is used to determine ouabain-sensitive ATPase activity.

  • Enzyme Incubation: Preincubate the purified enzyme in the reaction medium without ATP and MgCl2 at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding ATP and MgCl2 (final concentration of ATP: 2 mM).

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding trichloroacetic acid.

  • Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is indicative of enzyme activity.

  • Data Analysis: Calculate the Ki (inhibitory constant) for Digitoxin by fitting the data to an appropriate inhibition model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of Digitoxin concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of Digitoxin.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway following Digitoxin treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with Digitoxin for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with Digitoxin B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Antibody Incubation) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: A typical workflow for Western blot analysis.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to Digitoxin treatment.

Methodology:

  • Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control.

  • Cell Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of Digitoxin.

  • Cell Lysis: Lyse the cells using a reporter lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the effect of Digitoxin on NF-κB transcriptional activity.

References

A Technical Guide to Na+/K+-ATPase Inhibition by Digitalis Glycosides: A Focus on Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified information on "digitolutein." However, a comprehensive search of scientific literature did not yield specific data for a compound with this name acting as a Na+/K+-ATPase inhibitor. It is possible that "this compound" is a rare, poorly characterized compound, a synonym for another substance, or a misspelling. Therefore, this technical guide will focus on digitoxin , a well-characterized and potent Na+/K+-ATPase inhibitor from the same Digitalis genus of plants. The principles, experimental methodologies, and signaling pathways described for digitoxin are representative of the broader class of cardiac glycosides and provide a relevant framework for understanding their mechanism of action.

Introduction: The Na+/K+-ATPase Pump and its Inhibition by Cardiac Glycosides

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other molecules. Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of this pump.[1][2] Digitoxin, a primary cardiac glycoside isolated from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart conditions.[3][4] Its therapeutic and toxic effects are rooted in its ability to bind to and inhibit the Na+/K+-ATPase.[5] This guide provides an in-depth technical overview of the role of digitoxin as a Na+/K+-ATPase inhibitor, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Digitoxin exerts its inhibitory effect by binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an "E2-P" conformation, preventing its dephosphorylation and subsequent return to the "E1" state, which is necessary for ion transport. The inhibition of the pump leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to an increase in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis of its therapeutic use in heart failure.

Quantitative Data on Na+/K+-ATPase Inhibition

The potency of Na+/K+-ATPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for digitoxin and related compounds.

CompoundEnzyme SourceIC50 / EC50 (µM)Reference(s)
DigitoxinNot Specified0.78 (EC50)
DigoxinNot SpecifiedNot Specified

Note: Data on specific IC50 values for digitoxin can vary depending on the tissue source of the enzyme and the experimental conditions.

Experimental Protocols for Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is to measure the rate of ATP hydrolysis, which is indicated by the amount of inorganic phosphate (Pi) released.

Principle of the Assay

The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain or the test compound (e.g., digitoxin). The difference between these two measurements represents the specific Na+/K+-ATPase activity.

Materials and Reagents
  • Enzyme Source: Purified Na+/K+-ATPase from a suitable tissue source (e.g., porcine cerebral cortex, kidney medulla).

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • Substrate: Adenosine triphosphate (ATP) solution (e.g., 10 mM).

  • Test Compound: Digitoxin solution of varying concentrations.

  • Positive Control: Ouabain solution.

  • Detection Reagent: Malachite Green reagent for phosphate detection.

Experimental Workflow

The following diagram illustrates a typical workflow for a Na+/K+-ATPase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Dilution Mix Mix Enzyme, Buffer, and Inhibitor Enzyme->Mix Buffer Assay Buffer Buffer->Mix Inhibitor Inhibitor Dilution Inhibitor->Mix Preincubation Pre-incubate (e.g., 10 min, 37°C) Mix->Preincubation Add_ATP Add ATP to start reaction Preincubation->Add_ATP Incubation Incubate (e.g., 20-30 min, 37°C) Add_ATP->Incubation Stop Stop Reaction (add Malachite Green) Incubation->Stop Read Read Absorbance Stop->Read

Caption: A generalized workflow for an in vitro Na+/K+-ATPase inhibition assay.

Signaling Pathways Affected by Na+/K+-ATPase Inhibition

Beyond its direct impact on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides like digitoxin can trigger various intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to initiate cellular responses.

Key Signaling Cascades

Inhibition of Na+/K+-ATPase can lead to the activation of several signaling pathways, including:

  • Src Kinase: A non-receptor tyrosine kinase that can be activated upon cardiac glycoside binding to the Na+/K+-ATPase.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can lead to the transactivation of the EGFR.

  • Ras/Raf/MEK/ERK Pathway: A downstream cascade of EGFR activation, involved in cell growth and proliferation.

  • Phospholipase C (PLC) and Protein Kinase C (PKC): These pathways can also be activated, influencing intracellular calcium signaling and other cellular processes.

  • Reactive Oxygen Species (ROS) Generation: Inhibition of the pump can lead to the production of ROS, which can act as second messengers in various signaling pathways.

The following diagram illustrates the interconnectedness of these signaling pathways upon Na+/K+-ATPase inhibition.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation PLC PLC NKA->PLC ROS ROS NKA->ROS EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression PKC PKC PLC->PKC Cellular_Responses Cellular_Responses PKC->Cellular_Responses ROS->Cellular_Responses Digitoxin Digitoxin Digitoxin->NKA Inhibition

Caption: Signaling pathways activated by digitoxin-mediated Na+/K+-ATPase inhibition.

Conclusion

Digitoxin serves as a classic example of a potent Na+/K+-ATPase inhibitor, with a well-defined mechanism of action and significant physiological consequences. Understanding its interaction with the sodium-potassium pump, the resulting downstream signaling events, and the experimental methodologies to study these effects is crucial for researchers in pharmacology and drug development. While the specific compound "this compound" remains uncharacterized in this context, the principles outlined for digitoxin provide a robust foundation for investigating other potential cardiac glycosides and Na+/K+-ATPase inhibitors. Future research may yet uncover the specific properties of this compound and its potential role in this important area of study.

References

A Technical Guide to the Chemical Structure and Properties of Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Digitolutein" did not yield relevant results. The information presented in this guide pertains to "Digitoxin," a closely related and well-documented cardiac glycoside, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Digitoxin. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). Its structure consists of a steroid nucleus (aglycone) linked to a trisaccharide chain.

Table 1: Chemical Identification of Digitoxin

IdentifierValue
IUPAC Name 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]
CAS Number 71-63-6[1]
Molecular Formula C41H64O13[1]
Molecular Weight 764.9 g/mol [1]
Synonyms Digitoxoside, Carditoxin, Crystalline digitalin[1]

Physicochemical Properties

Digitoxin presents as an odorless, white or pale buff microcrystalline powder.

Table 2: Physicochemical Properties of Digitoxin

PropertyValueSource
Melting Point 256-257 °C--INVALID-LINK--
Physical Description Odorless white or pale buff microcrystalline powder--INVALID-LINK--
Purity ≥92%--INVALID-LINK--

Biological Activity and Mechanism of Action

Digitoxin is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition is central to both its therapeutic effects in cardiology and its potential as an anticancer agent.

In Cardiac Myocytes: The inhibition of Na+/K+-ATPase by digitoxin leads to an increase in the intracellular sodium concentration. This elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. The increased availability of intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect. Additionally, digitoxin exerts a parasympathomimetic action, which leads to a decreased heart rate (negative chronotropy) and reduced atrioventricular conduction velocity (negative dromotropy).

In Cancer Cells: Recent studies have highlighted the anticancer properties of digitoxin. At therapeutic concentrations, digitoxin can inhibit the proliferation of various cancer cell lines. The Na+/K+-ATPase, upon binding to digitoxin, can function as a signal transducer. This can lead to the activation of several downstream signaling pathways, including the Src kinase, epidermal growth factor receptor (EGFR), and the Ras/ERK1/2 cascade. The activation of these pathways can result in an increased expression of the cell cycle inhibitor p21Cip1, leading to growth arrest. Furthermore, digitoxin has been shown to modulate the transcriptional activity of AP-1 and NF-κB, which are key regulators of cancer-related genes.

Signaling Pathway of Digitoxin

Digitoxin_Signaling NaK_ATPase Na+/K+-ATPase int_Na ↑ Intracellular Na+ NaK_ATPase->int_Na Leads to Src Src NaK_ATPase->Src Activates NaCa_Exchanger Na+/Ca2+ Exchanger int_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->int_Ca Leads to EGFR EGFR Ras_ERK Ras/ERK1/2 Pathway EGFR->Ras_ERK Activates Digitoxin Digitoxin Digitoxin->NaK_ATPase int_Na->NaCa_Exchanger Disrupts Contractility ↑ Cardiac Contractility (Positive Inotropy) int_Ca->Contractility Results in Src->EGFR Transactivates p21 ↑ p21Cip1 Ras_ERK->p21 Leads to Growth_Arrest Growth Arrest (Anticancer Effect) p21->Growth_Arrest Results in

Figure 1: Signaling pathway of Digitoxin in cardiac and cancer cells.

Experimental Protocols

This section details common experimental methodologies used to investigate the biological effects of Digitoxin.

This assay is used to assess the cytotoxic effects of Digitoxin on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2.0 × 10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with varying concentrations of Digitoxin for 24 or 48 hours.

  • MTT Addition: Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

This assay measures the inhibitory effect of Digitoxin on the activity of the Na+/K+-ATPase enzyme.

Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase isoforms are used for the assay.

  • Reaction Mixture: Prepare a reaction medium containing 130 mM NaCl, 5 mM KCl, 3 mM MgCl2, 25 mM histidine (pH 7.4), and 1 mM EGTA.

  • Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture containing the enzyme.

  • Reaction Initiation: Start the reaction by adding 1 mM ATP and incubate at 37°C for 1 hour.

  • Phosphate Measurement: The Na+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Experimental Workflow for Evaluating Anticancer Effects of Digitoxin

Experimental_Workflow cluster_assays 3. In Vitro Assays start Start: Hypothesis Digitoxin has anticancer effects cell_culture 1. Cell Culture (e.g., SKOV-3, A549) start->cell_culture treatment 2. Treatment (Varying concentrations of Digitoxin) cell_culture->treatment mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay Assess cytotoxicity colony_formation Colony Formation Assay treatment->colony_formation Assess long-term proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle Assess cell cycle arrest western_blot Protein Expression (Western Blot) (e.g., p-ERK, p21) treatment->western_blot Assess signaling pathway modulation data_analysis 4. Data Analysis (IC50 calculation, statistical analysis) mtt_assay->data_analysis colony_formation->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion 5. Conclusion (Evaluate anticancer potential and mechanism) data_analysis->conclusion

Figure 2: General experimental workflow for evaluating the anticancer effects of Digitoxin.

Quantitative Data Summary

Table 3: Biological Activity of Digitoxin

ParameterOrganism/Cell LineValueReference
EC50 (Na+/K+-ATPase inhibition) Not specified0.78 µM--INVALID-LINK--
IC50 (Cell Viability, 72h) H1975 (NSCLC)~10 nM--INVALID-LINK--
IC50 (Cell Viability, 72h) A549 (NSCLC)~20 nM--INVALID-LINK--
IC50 (Cell Viability, 48h) HeLa (Cervical Cancer)28 nM--INVALID-LINK--

Conclusion

Digitoxin is a well-characterized cardiac glycoside with a defined chemical structure and a primary mechanism of action involving the inhibition of Na+/K+-ATPase. This activity leads to its established use in treating certain heart conditions and also underlies its emerging potential as an anticancer agent. The ability of Digitoxin to modulate key signaling pathways in cancer cells, such as the Src/EGFR/ERK pathway, presents a promising avenue for further research and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Digitoxin's therapeutic applications.

References

A Technical Guide to the Discovery and Historical Context of Digitalis Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Digitolutein" did not yield specific results in a comprehensive literature search. It is presumed that this term may be a lesser-known or historical name for a member of the digitalis glycoside family. This document will therefore focus on the extensively researched and clinically significant cardiac glycosides, Digitoxin and Digoxin, which are the most prominent compounds isolated from the Digitalis species.

Introduction

The discovery and development of cardiac glycosides from the foxglove plant, Digitalis purpurea and Digitalis lanata, represents a cornerstone in the history of pharmacology and cardiovascular medicine. These compounds, most notably digitoxin and digoxin, have been utilized for centuries to treat heart conditions. This technical guide provides an in-depth overview of their discovery, the historical scientific context, detailed experimental protocols for their isolation and analysis, and a summary of their mechanism of action and associated signaling pathways.

Historical Context and Discovery

The medicinal properties of the foxglove plant were brought to the forefront of medicine by the English physician William Withering in the late 18th century.[1] Prior to Withering's work, extracts of the plant were used in traditional folk remedies.

In 1785, Withering published "An Account of the Foxglove and Some of its Medical Uses," which systematically described the clinical effects of Digitalis extracts in treating "dropsy" (edema), a condition now known to be often associated with congestive heart failure.[1] This work is considered a landmark in clinical pharmacology for its detailed observations of both the therapeutic and toxic effects of a drug.

The isolation of the active compounds from Digitalis plants occurred much later. Oswald Schmiedeberg, a German pharmacologist, is credited with isolating a pure sample of digitoxin in 1875.[2] Subsequently, in 1930, Sydney Smith isolated digoxin from Digitalis lanata.[3] The complete chemical structure of digitoxin, including the precise arrangement of its sugar moieties, was fully elucidated in 1962.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and properties of digitoxin and digoxin.

Table 1: Pharmacokinetic Properties of Digitoxin and Digoxin

PropertyDigitoxinDigoxin
Bioavailability ~100%60-80% (tablets), 70-85% (elixir)
Protein Binding 90-97%20-30%
Half-life 7-8 days36-48 hours
Elimination Primarily hepaticPrimarily renal
Therapeutic Plasma Concentration 15-25 ng/mL0.5-2.0 ng/mL

Source: Various sources, including pharmacokinetic studies.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Digoxin 798.5651.5
Digitoxin 782.5635.5
d3-Digoxin (Internal Standard) 801.5654.5

Source: Adapted from Guan F, et al. (1999) and other LC-MS/MS methodology papers.

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides from Digitalis Leaves

This protocol provides a general methodology for the extraction and isolation of digitoxin and digoxin from dried Digitalis plant material.

Materials:

  • Dried and powdered Digitalis purpurea or Digitalis lanata leaves

  • Methanol or Ethanol (70-80%)

  • Lead acetate solution (for purification)

  • Sodium phosphate solution

  • Chloroform

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate:methanol:water)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered leaves in 70-80% methanol or ethanol for 24-48 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract to remove solid plant material.

  • Purification (Lead Acetate Precipitation): Add lead acetate solution to the filtrate to precipitate tannins and other impurities. Centrifuge or filter to remove the precipitate.

  • De-leading: Add sodium phosphate solution to the supernatant to precipitate excess lead as lead phosphate. Filter to obtain a clear solution.

  • Solvent Partitioning: Concentrate the filtrate using a rotary evaporator and then perform a liquid-liquid extraction with chloroform to separate the glycosides.

  • Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) to separate individual glycosides.

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool fractions containing pure digitoxin or digoxin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of digitoxin and digoxin.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need optimization.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of digitoxin and digoxin of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the isolated compound or extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and determine the concentration of digitoxin and digoxin by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of digitoxin and digoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cardiac muscle cells (cardiomyocytes).

Inhibition of Na+/K+-ATPase and Increased Intracellular Calcium

Inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in the intracellular concentration of sodium ions. This altered sodium gradient affects the function of the Na+/Ca2+ exchanger, which normally expels calcium from the cell. The reduced sodium gradient decreases the driving force for calcium extrusion, leading to an accumulation of intracellular calcium. This increase in cytosolic calcium enhances the contractility of the heart muscle, a positive inotropic effect.

Digoxin Digoxin / Digitoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased extrusion NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces gradient Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased extrusion Contraction Increased Cardiac Contractility Ca_in->Contraction Leads to

Caption: Mechanism of increased cardiac contractility by digitalis glycosides.

Downstream Signaling Events

Beyond the direct impact on ion exchange, the binding of cardiac glycosides to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events. This suggests that the Na+/K+-ATPase can also function as a signal transducer.

Upon cardiac glycoside binding, the Na+/K+-ATPase can interact with neighboring proteins, such as the Src kinase. This interaction can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras/Raf/MEK/ERK signaling cascade. These pathways are known to be involved in cell growth and proliferation.

Digoxin Digoxin / Digitoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Binds Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Cell Growth, etc.) ERK->Gene Regulates

Caption: Downstream signaling cascade initiated by digitalis glycoside binding.

Experimental Workflow

The overall workflow from plant material to purified active compound involves a series of sequential steps.

Plant Digitalis Plant Material (Dried, Powdered) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction Purification Purification (Lead Acetate Precipitation) Extraction->Purification Partitioning Solvent Partitioning (Chloroform) Purification->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Analysis Fraction Analysis (TLC/HPLC) Chromatography->Analysis Compound Purified Digitoxin / Digoxin Analysis->Compound

Caption: General experimental workflow for the isolation of digitalis glycosides.

Conclusion

The discovery and elucidation of the properties of digitoxin and digoxin represent a paradigm of natural product drug discovery. From their origins in traditional medicine to their well-characterized molecular mechanisms of action, these cardiac glycosides continue to be important tools in both clinical practice and biomedical research. The detailed protocols and data presented in this guide are intended to provide a valuable resource for professionals in the field of drug development and scientific research. Further investigation into the complex signaling pathways activated by these compounds may yet reveal new therapeutic applications.

References

What are the biological sources of Digitolutein?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Sources of Cardiac Glycosides from Digitalis Species

A Note on Terminology: The term "Digitolutein" does not correspond to a recognized chemical compound in major scientific databases. It is likely a typographical error or a lesser-known name for a compound from the Digitalis genus. This guide will focus on the well-characterized and medicinally significant cardiac glycosides from this genus, primarily Digitoxin and Digoxin , which are likely the subject of interest.

Introduction

The genus Digitalis, commonly known as foxglove, comprises approximately 20 species of herbaceous plants.[1] These plants are renowned for their production of a class of steroid-like compounds known as cardiac glycosides, which have been utilized for centuries in the treatment of heart conditions.[1][2] The two most prominent species in this regard are Digitalis purpurea and Digitalis lanata.[2] This document provides a comprehensive overview of the biological sources, biosynthesis, and extraction of these vital therapeutic agents.

Primary Biological Sources

The principal biological sources of medicinally important cardiac glycosides are various species of the foxglove plant.

  • Digitalis purpurea (Common Foxglove): This species is the primary natural source of Digitoxin .[3] It is a biennial plant, often cultivated for its ornamental flowers which range in color from purple to pink and white.

  • Digitalis lanata (Woolly Foxglove): This species is the main commercial source for the production of Digoxin . It is cultivated for medicinal purposes due to its higher concentration of this specific cardiac glycoside.

Other species of Digitalis such as D. grandiflora, D. ferruginea, and D. lutea also contain cardiac glycosides, though they are less commonly used for commercial extraction.

Quantitative Data on Cardiac Glycoside Content

The concentration of cardiac glycosides in Digitalis plants can vary depending on the species, cultivation conditions, and the age of the plant. The following tables summarize available quantitative data.

Table 1: Digoxin and Lanatoside C Content in Digitalis lanata

CompoundConcentration in LeavesReference
Digoxin8.6–13.2 µ g/100 mg
Lanatoside C (precursor)55.8–153.2 µ g/100 mg

Table 2: Digitoxin Content in Digitalis purpurea under Specific Conditions

Cultivation MethodConditionDigitoxin ConcentrationReference
In vitro vegetative branch cultures12 g/L NaCl in nutrient medium40 µg/g dry weight

Biosynthesis of Cardiac Glycosides

The biosynthesis of cardiac glycosides like digoxin is a complex enzymatic process that begins with cholesterol. While the complete pathway is still under investigation, key steps have been elucidated. The hypothetical pathway involves a series of enzyme-catalyzed reactions to form the aglycone (steroid) portion of the molecule, which is then glycosylated.

The following diagram illustrates the initial steps of the digoxin biosynthesis pathway.

Digoxin Biosynthesis Pathway cluster_enzymes Key Enzymes cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone Cytochrome P450scc progesterone Progesterone pregnenolone->progesterone 3β-HSD digoxigenin Digoxigenin (Aglycone) progesterone->digoxigenin Multiple Enzymatic Steps (including P5βR) digoxin Digoxin digoxigenin->digoxin Glycosylation P450scc P450scc: Cytochrome P450 side-chain cleavage enzyme HSD 3β-HSD: 3β-hydroxysteroid dehydrogenase P5BR P5βR: Progesterone 5β-reductase Digoxin Extraction Workflow start Dried Digitalis lanata Leaves fermentation Fermentation (37°C, 48h) start->fermentation maceration Maceration with Aqueous Ethanol fermentation->maceration filtration Vacuum Filtration maceration->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract l_l_extraction Liquid-Liquid Extraction (e.g., with Chloroform) crude_extract->l_l_extraction organic_phase Organic Phase (Digoxin Enriched) l_l_extraction->organic_phase evaporation Solvent Evaporation organic_phase->evaporation crystallization Crystallization evaporation->crystallization final_product Purified Digoxin Crystals crystallization->final_product

References

Digitolutein: A Review of Currently Available Pharmacokinetic and Pharmacodynamic Information

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document summarizes the currently available scientific information regarding the pharmacokinetics and pharmacodynamics of Digitolutein. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature reveals a significant scarcity of in-depth, quantitative data and detailed experimental protocols specifically for this compound. Therefore, this document highlights the existing knowledge while underscoring the considerable gaps that prevent the construction of a complete pharmacokinetic and pharmacodynamic profile.

Introduction

This compound is a naturally occurring anthraquinone compound found in various plant species.[1] Anthraquinones are a class of aromatic organic compounds known for their diverse pharmacological activities, including purgative, antibacterial, anti-tumor, and diuretic effects.[1] this compound, specifically, has been identified in plants used in traditional medicine and has been investigated for its potential therapeutic properties. However, detailed studies on its absorption, distribution, metabolism, excretion (ADME), and its mechanism of action at the molecular level are limited.

Pharmacokinetics

There is a notable lack of quantitative pharmacokinetic data for this compound in the available literature. While general information on anthraquinones exists, specific parameters for this compound such as bioavailability, plasma protein binding, half-life, volume of distribution, and clearance have not been extensively reported.

One study suggests that certain plant extracts containing this compound may modulate the activity of P-glycoprotein (P-gp) and cytochrome P450 (CYP450) enzymes, specifically Cyp3A4 and 3A7.[2] This indicates a potential for pharmacokinetic interactions if this compound is co-administered with drugs that are substrates of these proteins. Such interactions could alter the absorption and metabolism of concomitant medications.[2]

Table 1: Summary of Available Pharmacokinetic Information for this compound

ParameterFindingCitation
Metabolism Aqueous and ethanol extracts of a plant containing this compound moderately inhibited Cyp3A4 and 3A7 enzymes in vitro.[2]
Transport An aqueous extract containing this compound inhibited P-gp mediated transport of digoxin in vitro.

Experimental Protocols:

  • Animal Model: Administration of this compound to an appropriate animal model (e.g., rats, mice) via various routes (e.g., oral, intravenous).

  • Sample Collection: Timed collection of biological samples (e.g., blood, plasma, urine, feces).

  • Bioanalytical Method: Development and validation of a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound in biological matrices.

  • Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Below is a generalized workflow for a pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Compound Administration (e.g., Oral, IV) B Biological Sample Collection (Blood, Urine, etc.) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D Bioanalytical Quantification (LC-MS/MS or HPLC) C->D E Pharmacokinetic Data Analysis D->E F Parameter Calculation (t1/2, AUC, CL, Vd) E->F

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic properties of this compound are better characterized than its pharmacokinetics, although comprehensive studies are still lacking. The available data primarily points towards its potential as an anti-malarial agent.

One study reported the in vitro activity of this compound against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. The reported EC50 value suggests a moderate level of anti-plasmodial activity.

In silico studies have also been conducted to explore the potential mechanism of action of this compound. One such study involved docking this compound to Plasmodium falciparum lactate dehydrogenase (PfLDH), a crucial enzyme for the parasite's anaerobic glycolysis. The study predicted a favorable binding affinity, suggesting that inhibition of PfLDH could be a potential mechanism for its anti-malarial effects.

Table 2: Summary of Available Pharmacodynamic Information for this compound

ParameterValueAssay/SystemCitation
EC50 ≥21.4 - 82.9 µMChloroquine-resistant P. falciparum isolate
Binding Affinity (in silico) -7.4 kcal/molPlasmodium falciparum lactate dehydrogenase (PfLDH)

Experimental Protocols:

Detailed experimental protocols for the pharmacodynamic evaluation of this compound are not explicitly described in the literature reviewed. A general protocol for assessing the in vitro anti-malarial activity would typically involve:

  • Parasite Culture: Culturing of P. falciparum (chloroquine-sensitive or -resistant strains) in vitro.

  • Drug Treatment: Incubation of the parasite culture with varying concentrations of this compound.

  • Assessment of Parasite Viability: Measurement of parasite growth inhibition using methods such as microscopy (counting parasitemia), fluorometric assays (e.g., SYBR Green I), or colorimetric assays (e.g., LDH assay).

  • Data Analysis: Calculation of the EC50 value, which represents the concentration of the drug that causes 50% inhibition of parasite growth.

The following diagram illustrates a potential signaling pathway that could be investigated based on the in silico findings.

G cluster_pathway Hypothesized Anti-malarial Mechanism of this compound This compound This compound PfLDH Plasmodium falciparum Lactate Dehydrogenase (PfLDH) This compound->PfLDH Inhibition Glycolysis Anaerobic Glycolysis PfLDH->Glycolysis ATP ATP Production Glycolysis->ATP Parasite Parasite Survival ATP->Parasite

Caption: Hypothesized inhibition of PfLDH by this compound.

Conclusion and Future Directions

The currently available scientific literature provides a fragmented understanding of the pharmacokinetics and pharmacodynamics of this compound. While it has been identified as a component of some medicinal plants and shows potential in vitro anti-malarial activity, there is a critical need for comprehensive studies to elucidate its ADME properties and to confirm its mechanism of action.

Future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine key pharmacokinetic parameters.

  • Metabolism and Transporter Studies: Investigating the specific CYP450 enzymes and transporters involved in the disposition of this compound.

  • In-depth Pharmacodynamic Studies: Validating the in silico findings through enzymatic assays and exploring other potential molecular targets.

  • Toxicology Studies: Assessing the safety profile of this compound.

A more robust dataset on the pharmacokinetics and pharmacodynamics of this compound is essential to evaluate its potential as a therapeutic agent and to guide any future drug development efforts.

References

Digitolutein's effects on cardiac muscle cells.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of Digitoxin on Cardiac Muscle Cells

Disclaimer: The term "Digitolutein" did not yield any relevant results in scientific literature. This document will focus on "Digitoxin," a well-researched cardiac glycoside, assuming "this compound" was a typographical error.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). For centuries, it has been utilized in the treatment of heart failure and certain cardiac arrhythmias.[1] Its primary therapeutic actions stem from its direct effects on cardiac muscle cells, known as cardiomyocytes. This technical guide provides a detailed overview of the molecular mechanisms, physiological effects, and experimental investigation of digitoxin's impact on these cells.

Core Mechanism of Action

The principal mechanism of action for digitoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the sarcolemma (cell membrane) of cardiomyocytes.[2] This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function.

Digitoxin binds to the Na+/K+-ATPase, leading to its inhibition. This disruption in ion transport results in a cascade of events that ultimately alters the contractility and electrical properties of the cardiac muscle cell.[2][3]

Signaling Pathway of Digitoxin Action

The inhibition of the Na+/K+-ATPase pump by digitoxin initiates a well-defined signaling pathway that leads to its primary inotropic effect.

Digitoxin_Signaling_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Pump Digitoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca²+ Exchanger (NCX) Na_in->NCX Reduces driving force for Na+ entry, thus slowing Ca²+ extrusion Ca_in ↑ Intracellular Ca²+ NCX->Ca_in SR Sarcoplasmic Reticulum (SR) Ca_in->SR Enhances Ca²+ uptake into Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_in->Contraction Ca_release ↑ Ca²+ Release from SR SR->Ca_release Ca_release->Contraction

Caption: Signaling pathway of Digitoxin in cardiomyocytes.

Quantitative Data on Digitoxin's Effects

The following tables summarize quantitative data regarding the effects of digitoxin and the related compound digoxin on cardiac muscle cells.

Table 1: Dose-Dependent Effects of Digitoxin on Intracellular Calcium

ParameterValueCell Type/ModelNotes
k1/2,app for Ca²+ uptake178 nMGT1-7 CellsThe apparent half-maximal effective concentration for inducing calcium uptake. A Hill coefficient of 1.3 suggests cooperativity.[4]
Response Criterion≥ 25 nM changeGT1-7 CellsThe minimum change in intracellular calcium concentration considered a response to digitoxin.
Therapeutic Range25-40 nMHumanThe concentration range in which digitoxin is expected to have therapeutic effects with minimal side effects.

Table 2: Effects of Digoxin on Ion Concentrations and Electrophysiology

ParameterConcentrationEffectAnimal Model
Serum, Atrial, and Ventricular Ca²+1 and 5 mg/kg (oral, daily for 7 days)Increased Ca²+ levelsHealthy Mice
Serum, Atrial, and Ventricular Ca²+0.1 mg/kg (oral, daily for 7 days)No significant change in Ca²+ levelsHealthy Mice
Therapeutic Plasma Concentration0.5–1.5 ng/mLDesired range for therapeutic effectHuman
Toxic Plasma Concentration> 2.0 ng/mLIncreased risk of cardiac arrhythmiasHuman
AV Node Conduction Time750 mcgProlonged from ~120 msec to ~270 msecHuman (inferred from study)

Electrophysiological Effects

Digitoxin alters the electrical activity of cardiomyocytes, which can be both therapeutic and, at higher concentrations, toxic. These effects include:

  • Decreased Heart Rate (Negative Chronotropy): Digitoxin increases vagal nerve activity, which slows the firing rate of the sinoatrial (SA) node.

  • Decreased Conduction Velocity (Negative Dromotropy): The increased vagal tone also slows the conduction of electrical impulses through the atrioventricular (AV) node.

  • Changes in Action Potential: By altering ion gradients, digitoxin can affect the phases of the cardiac action potential. At toxic levels, this can lead to delayed afterdepolarizations and triggered arrhythmias.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes a method for measuring changes in intracellular calcium in response to digitoxin using a fluorescent plate reader.

Calcium_Measurement_Workflow start Start seed_cells Seed cardiomyocytes in a 96-well plate (80-90% confluent) start->seed_cells wash_hepes Wash cells with HEPES-buffered saline seed_cells->wash_hepes load_fura2 Load cells with Fura-2 AM (calcium-sensitive dye) wash_hepes->load_fura2 wash_remove_dye Wash to remove extracellular dye load_fura2->wash_remove_dye plate_reader Place plate in a fluorescence plate reader with injectors wash_remove_dye->plate_reader baseline Measure baseline fluorescence (Excitation at 340/380 nm, Emission at 510 nm) plate_reader->baseline inject_digitoxin Inject Digitoxin at varying concentrations baseline->inject_digitoxin measure_response Record fluorescence changes over time inject_digitoxin->measure_response analyze Analyze data: Calculate 340/380 ratio to determine [Ca²+]i measure_response->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium.

Methodology:

  • Cell Culture: Cardiomyocytes are seeded in a clear flat-bottom, black 96-well plate to achieve 80-90% confluency.

  • Dye Loading: The cells are washed with a buffered saline solution (e.g., HEPES-buffered saline) and then incubated with Fura-2 AM, a membrane-permeable calcium indicator dye. Inside the cell, esterases cleave the AM group, trapping the dye.

  • Measurement: The plate is placed in a fluorescence microplate reader. The instrument measures the fluorescence emission at 510 nm after alternating excitation at 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).

  • Drug Application: A baseline fluorescence reading is taken. Digitoxin is then added to the wells at various concentrations using an automated injector.

  • Data Acquisition and Analysis: Fluorescence is continuously monitored after the addition of digitoxin. The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Electrophysiological Recording Using Microelectrode Arrays (MEAs)

This protocol outlines the use of MEAs to assess the effects of digitoxin on the electrophysiological properties of a network of cardiomyocytes.

Methodology:

  • Cell Plating: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are plated on MEA plates. These plates contain a grid of electrodes that can record extracellular field potentials.

  • Baseline Recording: Once the cardiomyocytes form a spontaneously beating syncytium, baseline field potentials are recorded. These recordings provide information on beat rate, field potential duration (FPD), and Na⁺-spike amplitude.

  • Compound Administration: Digitoxin is added to the culture medium at various concentrations.

  • Post-Treatment Recording: Field potentials are recorded at multiple time points after the addition of digitoxin.

  • Data Analysis: The recorded data is analyzed to determine changes in beat rate, FPD (which correlates with the QT interval), and the amplitude of the calcium wave. The occurrence of arrhythmic events is also quantified.

Conclusion

Digitoxin exerts its profound effects on cardiac muscle cells primarily through the inhibition of the Na+/K+-ATPase pump. This action leads to a rise in intracellular calcium, which enhances myocardial contractility, forming the basis of its therapeutic use in heart failure. Simultaneously, its influence on the autonomic nervous system and direct effects on ion channels alter the heart's electrical activity, which is beneficial for rate control in arrhythmias but also carries the risk of toxicity. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this potent cardiac drug.

References

A Technical Guide to the Antiviral Activity of Digitoxin Against Human Cytomegalovirus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns.[1][2] The current antiviral therapies for HCMV primarily target the viral DNA polymerase and are often limited by toxicity and the emergence of drug-resistant viral strains.[3][4] This has spurred research into novel anti-HCMV compounds with different mechanisms of action, particularly host-directed therapies.[1] Digitoxin, a cardiac glycoside traditionally used for treating heart conditions, has emerged as a potent inhibitor of HCMV replication at nanomolar concentrations. This technical guide provides an in-depth overview of the antiviral activity of digitoxin against HCMV, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Quantitative Data on Antiviral Activity

The antiviral efficacy of digitoxin and its analogues against HCMV has been quantified through various in vitro assays. The key parameters measured are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial indicator of a compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of Digitoxin against Human Cytomegalovirus

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)Cell LineViral StrainAssay MethodReference
Digitoxin23.3 ± 0.0072.8 ± 0.7120HFFsTowneNot Specified
Digitoxin~30Not SpecifiedNot SpecifiedHFFsTowneWestern Blotting
Digitoxin350 ± 20Not SpecifiedNot SpecifiedGP fibroblastsGPCMVPlaque Assay, PCR

HFFs: Human Foreskin Fibroblasts; GP: Guinea Pig; GPCMV: Guinea Pig Cytomegalovirus

Table 2: Antiviral Activity and Cytotoxicity of Selected Digitoxin Analogues

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Convallatoxin5-50>25454
Podofilox5-50>10192

Mechanism of Action: A Host-Directed Approach

Digitoxin inhibits HCMV replication through a novel, host-directed mechanism that involves the induction of autophagy. Unlike conventional antiviral drugs that target viral proteins, digitoxin modulates cellular signaling pathways to create an environment that is non-conducive to viral replication.

The key steps in digitoxin's mechanism of action are:

  • Binding to Na+/K+-ATPase: Digitoxin binds to the α1 subunit of the Na+/K+-ATPase pump on the host cell membrane.

  • AMPK Activation: This binding event triggers the phosphorylation and activation of AMP-activated protein kinase (AMPK).

  • mTOR Inhibition and ULK1 Phosphorylation: Activated AMPK subsequently suppresses the mammalian target of rapamycin (mTOR) kinase. This leads to the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser317.

  • Autophagy Induction: The phosphorylation of ULK1 at this specific site initiates the autophagy cascade, a cellular process of self-digestion of cellular components.

  • HCMV Inhibition: The induced autophagy flux creates an intracellular environment that is inhibitory to HCMV replication. This is supported by the finding that digitoxin does not inhibit HCMV in autophagy-deficient (ATG5-deficient) cells.

Interestingly, HCMV infection itself can suppress autophagy by activating mTOR, which leads to the phosphorylation of ULK1 at a different site (Ser757). Digitoxin counteracts this viral strategy by promoting the AMPK-mediated phosphorylation of ULK1 at Ser317.

Signaling Pathway of Digitoxin-Induced Autophagy

Digitoxin_Pathway cluster_cell Host Cell Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase (α1 subunit) Digitoxin->NaK_ATPase Binds to AMPK AMPK NaK_ATPase->AMPK Activates pAMPK pAMPK (T172) AMPK->pAMPK Phosphorylates mTOR mTOR pAMPK->mTOR Inhibits ULK1 ULK1 pAMPK->ULK1 Phosphorylates mTOR->ULK1 Phosphorylates pULK1_Ser317 pULK1 (Ser317) ULK1->pULK1_Ser317 pULK1_Ser757 pULK1 (Ser757) ULK1->pULK1_Ser757 Autophagy Autophagy pULK1_Ser317->Autophagy Induces pULK1_Ser757->Autophagy Suppresses HCMV_Inhibition HCMV Inhibition Autophagy->HCMV_Inhibition HCMV HCMV Infection HCMV->mTOR Activates

Caption: Signaling pathway of digitoxin's anti-HCMV activity.

Experimental Protocols

The evaluation of digitoxin's anti-HCMV activity involves a series of in vitro experiments to determine its efficacy and cytotoxicity.

Cell Culture and Virus Strains
  • Cells: Human foreskin fibroblasts (HFFs) are commonly used for HCMV propagation and antiviral assays. MRC5 and ARPE-19 cells have also been utilized.

  • Virus Strains: Laboratory-adapted strains such as HCMV Towne and AD169, as well as clinical strains like TB40, are employed in these studies. Reporter viruses, such as those expressing luciferase or fluorescent proteins (e.g., YFP), are often used to facilitate the quantification of viral replication.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of digitoxin is assessed to ensure that its antiviral effects are not due to cell death.

  • Methodology:

    • Plate uninfected cells (e.g., HFFs) in a 96-well plate.

    • Treat the cells with a range of concentrations of digitoxin.

    • After a specified incubation period (e.g., 19 to 72 hours), assess cell viability using methods such as the MTT assay or by staining with a dead cell indicator like NucGreen Dead 488.

    • The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration that results in a 50% reduction in viability.

Antiviral Efficacy Assays (EC50 Determination)

Several methods are used to quantify the inhibition of HCMV replication by digitoxin.

  • Plaque Reduction Assay:

    • Infect cell monolayers with a known amount of HCMV to produce a countable number of plaques.

    • Treat the infected cells with various concentrations of digitoxin.

    • After an incubation period of several days, the cells are fixed and stained to visualize the plaques.

    • The number of plaques in the treated wells is compared to the untreated control to determine the percentage of inhibition. The EC50 is the concentration that reduces the plaque number by 50%.

  • Virus Yield Reduction Assay:

    • Infect cells with HCMV and treat with different concentrations of digitoxin.

    • After incubation, harvest the virus from the supernatant or cell lysate.

    • Quantify the amount of infectious virus produced using methods like a plaque assay on fresh cell monolayers or by measuring viral DNA via real-time PCR.

  • Reporter Gene Assays:

    • Use a recombinant HCMV that expresses a reporter gene, such as luciferase or a fluorescent protein (e.g., pp28-luciferase or IE2-YFP).

    • Infect cells with the reporter virus and treat with digitoxin.

    • Measure the expression of the reporter gene at a specific time point post-infection (e.g., 72 hours).

    • The reduction in reporter signal corresponds to the inhibition of viral replication.

Experimental Workflow for Antiviral Screening

Antiviral_Workflow cluster_setup Assay Setup cluster_assays Experimental Assays cluster_antiviral_methods Efficacy Methods cluster_analysis Data Analysis Cell_Culture Culture Host Cells (e.g., HFFs) Cytotoxicity Cytotoxicity Assay (CC50) on Uninfected Cells Cell_Culture->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50) on Infected Cells Cell_Culture->Antiviral Virus_Prep Prepare HCMV Stock (e.g., Towne, AD169) Virus_Prep->Antiviral Compound_Prep Prepare Digitoxin Dilutions Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Data_Collection Measure Cell Viability & Viral Inhibition Cytotoxicity->Data_Collection PRA Plaque Reduction Antiviral->PRA VYR Virus Yield Reduction Antiviral->VYR RGA Reporter Gene Assay Antiviral->RGA PRA->Data_Collection Data_collection Data_collection VYR->Data_collection RGA->Data_Collection Calculation Calculate CC50 & EC50 Data_Collection->Calculation SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Calculation->SI_Calc

Caption: General workflow for evaluating the antiviral activity of digitoxin.

Conclusion

Digitoxin demonstrates potent anti-HCMV activity at concentrations that are well-tolerated by host cells, as indicated by its high selectivity index. Its unique host-directed mechanism of action, involving the induction of autophagy through the Na+/K+-ATPase-AMPK-mTOR-ULK1 signaling pathway, presents a significant advantage over traditional antiviral agents that target viral components. This mode of action may reduce the likelihood of developing viral resistance. Further research into digitoxin and its analogues could lead to the development of a new class of anti-HCMV therapeutics, offering a much-needed alternative for the management of HCMV infections in high-risk patient populations. The study of structure-activity relationships among digitoxin analogues has already shown that modifications to the sugar moieties can improve anti-CMV activity, highlighting the potential for developing even more effective compounds.

References

An In-depth Technical Guide to the Therapeutic Index of Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Digitolutein" did not yield any results for a compound with this specific name. It is highly probable that this is a misspelling or a non-existent term. This guide will therefore focus on Digitoxin , a well-documented cardiac glycoside with a narrow therapeutic index, which aligns with the core requirements of the user's request.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). For centuries, it has been utilized in the management of heart failure and certain cardiac arrhythmias. Its therapeutic efficacy is, however, closely intertwined with a significant risk of toxicity, making a thorough understanding of its therapeutic index imperative for safe and effective clinical use. This technical guide provides a comprehensive overview of the therapeutic index of Digitoxin, detailing its mechanism of action, quantitative pharmacodynamics, and the experimental protocols for their determination.

Mechanism of Action

The primary mechanism of action of Digitoxin, like other cardiac glycosides, involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiomyocytes.[1][2][3] This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration, which enhances myocardial contractility (positive inotropic effect).[4][5]

Signaling Pathway of Digitoxin Action

The binding of Digitoxin to the α-subunit of the Na+/K+-ATPase leads to the following sequential effects:

  • Inhibition of Na+/K+-ATPase: This disrupts the normal extrusion of three sodium ions (Na+) from the cell in exchange for two potassium ions (K+).

  • Increased Intracellular Sodium: The inhibition of the pump causes an accumulation of Na+ inside the cardiomyocyte.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+).

  • Increased Intracellular Calcium: This leads to a net increase in the intracellular Ca2+ concentration.

  • Enhanced Contractility: The elevated intracellular Ca2+ levels increase the amount of Ca2+ available for uptake into the sarcoplasmic reticulum and subsequent release during each action potential, leading to a stronger myocardial contraction.

Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase (α-subunit) Digitoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces gradient for Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ extrusion SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contractility SR->Contraction Enhances

Caption: Signaling pathway of Digitoxin's inotropic effect.

Quantitative Pharmacology: Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

TI = LD50 / ED50

A narrow therapeutic index, as is the case with Digitoxin, indicates that there is a small margin between the therapeutic and toxic doses, necessitating careful dose titration and patient monitoring.

Preclinical Toxicity Data

The following table summarizes available preclinical LD50 data for Digitoxin.

SpeciesRoute of AdministrationLD50
Man (unreported)Oral0.044 mg/kg
RatOral56 mg/kg

Data sourced from Santa Cruz Biotechnology product information sheet.

Therapeutic and Toxic Dosing in Clinical Practice

The determination of effective and toxic doses of Digitoxin in humans is more complex and relies on therapeutic drug monitoring of serum concentrations rather than fixed doses.

ParameterConcentration RangeNotes
Therapeutic Serum Concentration 8 - 18 ng/mL (10.5–23.6 nmol/L)Target range in the DIGIT-HF trial.
Toxic Serum Concentration > 25 ng/mL (> 33 nmol/L)Concentrations at which dose adjustments or treatment cessation are recommended.

Experimental Protocols

Protocol 1: Determination of LD50 in a Rodent Model (Example)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of Digitoxin in a rodent model, such as rats or mice.

Objective: To determine the single dose of Digitoxin that is lethal to 50% of a test population of rodents.

Materials:

  • Digitoxin of known purity

  • Vehicle for solubilizing Digitoxin (e.g., saline, DMSO)

  • Healthy, adult rodents of a specific strain, age, and weight range

  • Oral gavage needles or appropriate injection equipment

  • Animal cages with appropriate housing conditions

  • Calibrated balance for weighing animals and drug

  • Data recording sheets

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare a series of graded doses of Digitoxin in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

  • Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. A typical study might use 5-10 animals per group.

  • Dose Administration: Administer a single dose of the prepared Digitoxin solution to each animal according to its body weight. The route of administration (e.g., oral, intravenous) should be consistent with the intended study design.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Record all clinical signs, such as changes in behavior, appearance, and physiological functions.

  • Data Analysis: Record the number of mortalities in each dose group. Use a statistical method, such as the probit analysis or the Reed-Muench method, to calculate the LD50 value and its confidence intervals.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization DosePrep Dose Preparation Acclimatization->DosePrep Grouping Animal Grouping DosePrep->Grouping Administration Dose Administration Grouping->Administration Observation Observation (14 days) Administration->Observation DataAnalysis Data Analysis (Probit/Reed-Muench) Observation->DataAnalysis LD50 LD50 Calculation DataAnalysis->LD50

Caption: Workflow for LD50 determination.
Protocol 2: Clinical Trial Protocol for Therapeutic Dose Finding (Based on DIGIT-HF Trial)

This protocol provides a simplified overview of a clinical trial designed to determine the safe and effective therapeutic dose range of Digitoxin in patients with heart failure.

Objective: To evaluate the efficacy and safety of Digitoxin at a target serum concentration range in patients with chronic heart failure.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria (Example):

  • Patients with symptomatic chronic heart failure with reduced ejection fraction (HFrEF).

  • Specific New York Heart Association (NYHA) functional class (e.g., II-IV).

  • Left ventricular ejection fraction (LVEF) below a certain threshold (e.g., ≤ 40%).

Exclusion Criteria (Example):

  • Recent myocardial infarction or cardiac surgery.

  • Significant renal or hepatic impairment.

  • Certain pre-existing cardiac arrhythmias.

Procedure:

  • Patient Recruitment and Randomization: Recruit eligible patients and randomize them in a 1:1 ratio to receive either Digitoxin or a matching placebo, in addition to standard of care therapy.

  • Dose Titration:

    • Initiate treatment with a standardized starting dose of Digitoxin (e.g., 0.07 mg/day).

    • After a specified period (e.g., 6 weeks) to reach steady-state, measure serum Digitoxin concentrations.

    • Adjust the dose (e.g., to 0.05 mg/day or 0.1 mg/day) based on the measured serum concentration to achieve a predefined target therapeutic range (e.g., 8-18 ng/mL).

  • Follow-up and Monitoring:

    • Monitor patients regularly for clinical outcomes (e.g., mortality, hospital admissions for worsening heart failure).

    • Assess for adverse events and signs of toxicity.

    • Periodically re-evaluate serum Digitoxin concentrations.

  • Endpoint Analysis:

    • The primary endpoint is typically a composite of all-cause mortality and hospitalization for worsening heart failure.

    • Secondary endpoints may include changes in cardiac function, quality of life, and safety assessments.

  • Statistical Analysis: Analyze the data to determine the efficacy and safety of Digitoxin at the target therapeutic range compared to placebo.

Start Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Start->Randomization Digitoxin_Arm Digitoxin Group Randomization->Digitoxin_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Dose_Titration Dose Titration (Target: 8-18 ng/mL) Digitoxin_Arm->Dose_Titration Follow_Up Follow-up & Monitoring (Efficacy & Safety) Placebo_Arm->Follow_Up Dose_Titration->Follow_Up Endpoint_Analysis Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: Clinical trial workflow for therapeutic dose finding.

Conclusion

Digitoxin is a potent and effective medication for the management of heart failure and certain arrhythmias. However, its narrow therapeutic index demands a precise and individualized approach to dosing, guided by therapeutic drug monitoring. The information and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with Digitoxin and other cardiac glycosides. A thorough comprehension of the delicate balance between efficacy and toxicity is paramount to harnessing the therapeutic benefits of this class of drugs while minimizing the risk to patients.

References

The Interrelationship of Digitolutein, Digitoxin, and Digoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural, biosynthetic, and pharmacological relationships between the cardiac glycosides Digitoxin and Digoxin. Due to a significant lack of available scientific data, the direct relationship of Digitolutein to these compounds cannot be definitively established. This document will summarize the current knowledge, present comparative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Cardiac glycosides, a class of naturally occurring steroid glycosides, have been utilized for centuries in the treatment of cardiac conditions.[1] The most prominent among these are Digitoxin and Digoxin, both derived from plants of the Digitalis genus.[2] These compounds exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility.[3] While Digitoxin and Digoxin are well-characterized, another compound, this compound, has been mentioned as a constituent of Digitalis purpurea but remains largely uncharacterized in scientific literature. This guide will focus on the established relationship between Digitoxin and Digoxin and will highlight the current data deficiency concerning this compound.

Chemical Structures and Comparative Analysis

The fundamental difference between Digitoxin and Digoxin lies in the hydroxylation of the steroid nucleus. Digoxin possesses a hydroxyl group at the C-12 position, which is absent in Digitoxin. This seemingly minor structural variance has profound implications for the pharmacokinetic properties of these molecules.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Digitoxin and Digoxin

PropertyDigitoxinDigoxinReference(s)
Molecular Formula C41H64O13C41H64O14[4]
Molecular Weight 764.95 g/mol 780.95 g/mol [4]
Hydroxylation at C-12 NoYes
Protein Binding >90%~25%
Metabolism HepaticPrimarily renal excretion (unchanged)
Elimination Half-life 7-8 days36-48 hours
Therapeutic Plasma Concentration 15-25 ng/mL0.5-2.0 ng/mL

Biosynthesis of Digitoxin and Digoxin

The biosynthesis of Digitoxin and Digoxin originates from cholesterol in the leaves of Digitalis plants. The pathway involves a series of enzymatic modifications to the steroid core, followed by glycosylation. The hydroxylation at the C-12 position, which differentiates Digoxin from Digitoxin, occurs at a late stage in the biosynthetic pathway.

Biosynthesis Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone Multiple Steps Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Hydroxylation & Lactonization Digitoxin Digitoxin Digitoxigenin->Digitoxin Glycosylation (3x Digitoxose) Digoxigenin Digoxigenin Digitoxigenin->Digoxigenin 12-beta-Hydroxylation Digoxin Digoxin Digoxigenin->Digoxin Glycosylation (3x Digitoxose)

Figure 1: Simplified biosynthetic pathway of Digitoxin and Digoxin.

Mechanism of Action and Signaling Pathways

Both Digitoxin and Digoxin share the same primary mechanism of action: inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated calcium levels enhance the contractility of cardiac muscle.

MechanismOfAction cluster_membrane Cell Membrane Na+/K+ ATPase Na+/K+ ATPase Increased [Na+]i Increased [Na+]i Na+/K+ ATPase->Increased [Na+]i Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Cardiac Glycosides Cardiac Glycosides Cardiac Glycosides->Na+/K+ ATPase Inhibition Increased [Na+]i->Na+/Ca2+ Exchanger Reduced Activity Increased Cardiac Contractility Increased Cardiac Contractility Increased [Ca2+]i->Increased Cardiac Contractility

Figure 2: Signaling pathway of cardiac glycoside-mediated inotropy.

Recent research also suggests that cardiac glycosides can modulate other signaling pathways, including those involved in cancer cell proliferation and apoptosis.

The Enigma of this compound

A thorough search of scientific literature and chemical databases reveals a significant lack of information regarding this compound. While it is listed as a chemical constituent of Digitalis purpurea, its chemical structure, biosynthetic origin, and pharmacological activity remain uncharacterized. Therefore, a direct comparison with Digitoxin and Digoxin is not currently possible. Further research, including isolation and structural elucidation, is required to understand the role of this compound.

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides

A general protocol for the extraction and isolation of cardiac glycosides from Digitalis leaves is as follows:

  • Drying and Pulverization: Air-dry fresh leaves and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaves in a 70% ethanol solution for 48-72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • Liquid-Liquid Partitioning: Partition the concentrated extract between water and chloroform to separate polar and non-polar compounds.

  • Chromatographic Separation: Subject the chloroform fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC).

ExtractionWorkflow Start Dried & Powdered Digitalis Leaves Extraction 70% Ethanol Maceration Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Water/Chloroform) Filtration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Isolated Cardiac Glycosides HPLC->End

References

The Cellular Journey of Digitoxin: A Technical Guide to Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of Digitoxin, a cardiac glycoside with significant therapeutic applications. While the initial query focused on "Digitolutein," extensive literature searches indicate that this term is not commonly used in scientific literature. The data presented herein pertains to Digitoxin, which is believed to be the intended subject of the query due to its relevance and established body of research.

Digitoxin, derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart failure and certain cardiac arrhythmias.[1][2] Its therapeutic effects are intrinsically linked to its ability to modulate cellular ion transport and signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for research and drug development professionals.

Quantitative Data: Pharmacokinetics of Digitoxin

The systemic absorption, distribution, metabolism, and excretion of Digitoxin are critical determinants of its efficacy and safety profile. The following table summarizes key pharmacokinetic parameters.

ParameterValueReference
Bioavailability (Oral) 98–100%[1]
Plasma Protein Binding >90% (primarily to albumin)[1][3]
Volume of Distribution Approximately 0.6 L/kg
Primary Route of Elimination Hepatic metabolism (~70%)
Secondary Route of Elimination Renal and fecal excretion of unchanged drug
Elimination Half-life 7–8 days

Core Mechanism of Action: Ion Channel Modulation

The principal mechanism through which Digitoxin exerts its effects is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. This inhibition sets off a cascade of events leading to an increase in intracellular calcium concentration, which is the cornerstone of its inotropic effect on cardiac muscle.

Digitoxin_Mechanism Primary Mechanism of Action of Digitoxin Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Pump Digitoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NaCa_Exchanger Affects Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Cardiac_Contraction Enhanced Cardiac Muscle Contraction Ca_in->Cardiac_Contraction Causes

Caption: Primary signaling cascade of Digitoxin action.

Cellular Uptake and Direct Membrane Effects

Recent studies have revealed a more direct mechanism for Digitoxin's influence on cellular calcium levels. It has been demonstrated that Digitoxin molecules can self-assemble to form transmembrane calcium channels, facilitating the direct influx of calcium into cells. This action is independent of the Na+/K+-ATPase inhibition and may contribute to both the therapeutic and toxic effects of the drug.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and replicating scientific findings. The following sections detail the protocols used to investigate Digitoxin's effects on cellular calcium dynamics.

Measurement of Digitoxin-Induced Calcium Uptake in Intact Cells

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following Digitoxin treatment.

1. Cell Culture and Preparation:

  • GT1-7 cells are cultured to near confluence on appropriate plates.

  • The cells are then loaded with the ratiometric calcium indicator FURA-2 a.m. (acetoxymethyl ester) by incubation in a suitable buffer. This allows the dye to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the active FURA-2 dye inside the cells.

2. Live-Cell Imaging:

  • The plate is mounted on an inverted microscope equipped for fluorescence imaging.

  • Groups of 50-80 cells are optically marked for observation.

  • A baseline fluorescence measurement is taken before the addition of Digitoxin.

3. Digitoxin Treatment and Data Acquisition:

  • Digitoxin is added to the extracellular medium at varying concentrations.

  • The fluorescence of FURA-2 is monitored over time. The dye is excited at two different wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is calculated. This ratio is proportional to the intracellular calcium concentration.

  • A cell is considered responsive if there is a significant change (e.g., at least 25 nM) from the baseline calcium concentration.

4. Data Analysis:

  • The fraction of responding cells at each Digitoxin concentration is determined.

  • The precise changes in intracellular calcium concentration are calculated based on the fluorescence ratio.

Calcium_Uptake_Workflow Workflow for Measuring Calcium Uptake cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture GT1-7 Cells FURA2_Loading Load with FURA-2 a.m. Cell_Culture->FURA2_Loading Baseline Measure Baseline Fluorescence FURA2_Loading->Baseline Add_Digitoxin Add Digitoxin Baseline->Add_Digitoxin Record_Fluorescence Record Fluorescence Changes Add_Digitoxin->Record_Fluorescence Calculate_Ratio Calculate Fluorescence Ratio Record_Fluorescence->Calculate_Ratio Determine_Ca_Conc Determine Intracellular [Ca2+] Calculate_Ratio->Determine_Ca_Conc Analyze_Response Analyze Cellular Response Determine_Ca_Conc->Analyze_Response

Caption: Experimental workflow for calcium uptake measurement.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct observation of ion channel formation by Digitoxin in a pure lipid environment, isolating the phenomenon from other cellular components.

1. Bilayer Formation:

  • A planar lipid bilayer is formed across a small aperture separating two aqueous compartments. A common lipid composition used is a 1:1 mixture of palmitoyloleoyl phosphatidylserine (POPS) and palmitoyloleoyl phosphatidylethanolamine (POPE).

2. Addition of Digitoxin:

  • Digitoxin is added to one of the aqueous compartments (the cis side).

3. Electrophysiological Recording:

  • A voltage is clamped across the bilayer, and the resulting current is measured using sensitive amplifiers.

  • The formation of ion channels by Digitoxin multimers will result in discrete, stepwise increases in current, reflecting the passage of ions (typically Cs+ is used as a surrogate for Ca2+ in these experiments) through the newly formed pores.

4. Channel Characterization:

  • The properties of the Digitoxin-induced channels, such as their conductance, selectivity for different ions, and susceptibility to blockers (e.g., Al3+, La3+), can be characterized by varying the experimental conditions.

Broader Signaling Implications: Beyond Cardiac Cells

The influence of Digitoxin and related cardiac glycosides extends beyond their effects on cardiomyocytes. In the context of cancer research, these compounds have been shown to modulate several key signaling pathways involved in cell proliferation, migration, and survival.

Studies have demonstrated that Digitoxin and its analogue Digoxin can inhibit the activity of proto-oncogene tyrosine-protein kinase Src. This inhibition can have downstream effects on the phosphorylation and expression of the epidermal growth factor receptor (EGFR) and the signal transducer and activator of transcription 3 (STAT3). Furthermore, under hypoxic conditions, Digoxin has been shown to downregulate N-myc downstream regulated gene 1 (NDRG1) and vascular endothelial growth factor (VEGF) by inhibiting hypoxia-inducible factor-1α (HIF-1α). It can also induce autophagy and inhibit cell growth through the regulation of the mTOR and ERK1/2 signaling pathways.

Cancer_Signaling_Pathways Signaling Pathways Modulated by Digitoxin in Cancer Cells cluster_src Src Pathway cluster_hif Hypoxia Pathway cluster_growth Cell Growth Pathways Digitoxin Digitoxin / Digoxin Src Src Digitoxin->Src Inhibits HIF1a HIF-1α Digitoxin->HIF1a Inhibits mTOR mTOR Digitoxin->mTOR Regulates ERK12 ERK1/2 Digitoxin->ERK12 Regulates EGFR EGFR Src->EGFR STAT3 STAT3 Src->STAT3 Cell_Proliferation Cell Proliferation, Migration, Invasion EGFR->Cell_Proliferation STAT3->Cell_Proliferation VEGF VEGF HIF1a->VEGF NDRG1 NDRG1 HIF1a->NDRG1 VEGF->Cell_Proliferation NDRG1->Cell_Proliferation Cell_Growth Cell Growth mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy regulates ERK12->Cell_Growth Cell_Growth->Cell_Proliferation

Caption: Overview of cancer-related signaling pathways affected by Digitoxin.

Conclusion

Digitoxin's cellular uptake and distribution are multifaceted processes involving both direct membrane interactions and the modulation of key ion transporters. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, leads to increased intracellular calcium and enhanced cardiac contractility. However, emerging evidence of direct calcium channel formation and the modulation of complex signaling pathways in other cell types, such as cancer cells, highlights the diverse biological activities of this compound. A thorough understanding of these cellular and molecular mechanisms is paramount for optimizing its therapeutic use and exploring new applications in drug development.

References

Digitolutein: An Examination of Molecular Targets Beyond Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the molecular targets of Digitolutein, with a specific focus on interactions beyond the well-characterized Na+/K+-ATPase. However, a comprehensive review of the scientific literature reveals a critical clarification: this compound is not primarily recognized as an inhibitor of Na+/K+-ATPase. Its known biological activities and molecular targets lie in different domains. This document summarizes the currently identified molecular targets of this compound, provides available quantitative data, and outlines experimental methodologies. Due to the distinct nature of this compound from cardiac glycosides like digitoxin and digoxin, this guide will first focus on the confirmed activities of this compound and then, for contextual purposes, briefly discuss the non-Na+/K+-ATPase targets of the more extensively studied cardiac glycosides.

This compound: Correcting the Foundational Premise

Initial inquiries into the molecular targets of this compound beyond Na+/K+-ATPase are predicated on a misattribution of its primary mechanism of action. Scientific data indicates that this compound, a natural product isolated from Morinda lucida, is chemically and pharmacologically distinct from cardiac glycosides such as digitoxin and digoxin[1][2]. The primary molecular target and biological activity of this compound identified to date are not related to the inhibition of the sodium-potassium pump.

Identified Molecular Targets of this compound

The current body of research points to two principal areas of biological activity for this compound: anti-malarial effects and potential interactions with neurotransmitter receptors.

Anti-plasmodial Activity

The most well-documented activity of this compound is its inhibitory effect on the growth of Plasmodium falciparum, the parasite responsible for malaria[1][2].

Quantitative Data on Anti-plasmodial Activity

CompoundTarget OrganismIC50Reference
This compoundPlasmodium falciparum12.92 µg/mL[1]

Experimental Protocol: In Vitro Anti-plasmodial Assay

The determination of the half-maximal inhibitory concentration (IC50) of this compound against P. falciparum is typically conducted using a SYBR Green I-based fluorescence assay. A generalized protocol is as follows:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 strain) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., ethanol) and serially diluted to obtain a range of test concentrations.

  • Assay Plate Preparation: Asynchronous parasite cultures with a parasitemia of approximately 1% and a hematocrit of 2% are aliquoted into 96-well microplates. The serially diluted this compound is added to the wells. Control wells with no drug and wells with a known anti-malarial drug (e.g., chloroquine) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, leading to a fluorescent signal.

  • Data Acquisition and Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model using appropriate software.

Logical Workflow for Anti-plasmodial Activity Determination

cluster_culture Parasite Culture cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P_culture Maintain P. falciparum in erythrocyte culture Plate_prep Aliquot parasite culture and add drug dilutions P_culture->Plate_prep Drug_prep Prepare serial dilutions of this compound Drug_prep->Plate_prep Incubate Incubate for 72 hours Plate_prep->Incubate Lysis Lyse erythrocytes and stain with SYBR Green I Incubate->Lysis Fluorescence Measure fluorescence Lysis->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

Caption: Workflow for determining the anti-plasmodial activity of this compound.

Interaction with GABA Receptors

Some commercial suppliers of this compound list the GABA receptor as a potential target. However, at present, there is a lack of peer-reviewed scientific literature detailing the nature of this interaction, including binding affinities, functional effects, or the experimental protocols used to establish this link. This remains a potential area for future research.

Non-Na+/K+-ATPase Targets of Structurally Dissimilar Cardiac Glycosides

For the benefit of researchers interested in compounds that do target Na+/K+-ATPase and have known off-target effects, this section briefly outlines the non-Na+/K+-ATPase molecular targets of the cardiac glycosides digitoxin and digoxin. It is crucial to reiterate that this information does not apply to this compound .

Cardiac glycosides like digoxin and digitoxin have been investigated for their potential as anti-cancer agents. In this context, several signaling pathways have been identified as being modulated by these compounds, independently of their effects on Na+/K+-ATPase.

Signaling Pathways Modulated by Cardiac Glycosides (Digoxin/Digitoxin)

  • Src Kinase: Inhibition of the proto-oncogene tyrosine-protein kinase Src.

  • Epidermal Growth Factor Receptor (EGFR): Downregulation of EGFR phosphorylation and expression.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 signaling.

  • Hypoxia-inducible factor-1 alpha (HIF-1α): Inhibition of HIF-1α activity.

  • Nuclear factor kappa B (NF-κB): Inhibition of NF-κB signaling.

  • mTOR/ERK1/2 Pathways: Regulation of these pathways, often leading to the induction of autophagy.

Illustrative Signaling Pathway for Cardiac Glycoside Anti-Cancer Effects

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG Cardiac Glycoside (e.g., Digoxin) EGFR EGFR CG->EGFR Inhibits Src Src CG->Src Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CG->PI3K_AKT_mTOR Inhibits HIF1a HIF-1α CG->HIF1a Inhibits NFkB NF-κB CG->NFkB Inhibits Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK EGFR->PI3K_AKT_mTOR Src->EGFR STAT3 STAT3 Src->STAT3 Gene_expression Gene Expression (Proliferation, Survival) Ras_ERK->Gene_expression PI3K_AKT_mTOR->Gene_expression STAT3->Gene_expression HIF1a->Gene_expression NFkB->Gene_expression Cell_Proliferation Cell_Proliferation Gene_expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_expression->Cell_Survival

Caption: Simplified signaling pathways implicated in the anti-cancer effects of cardiac glycosides.

Conclusion and Future Directions

The available scientific evidence indicates that the primary molecular target of this compound is associated with its anti-plasmodial activity, and it is not a known inhibitor of Na+/K+-ATPase. The suggestion of its interaction with GABA receptors requires further experimental validation. Future research should focus on elucidating the precise mechanism of its anti-malarial action and investigating the potential neurological effects related to GABA receptor binding. For researchers interested in the off-target effects of Na+/K+-ATPase inhibitors, the study of cardiac glycosides like digoxin and digitoxin offers a more established field of inquiry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Digitolutein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitolutein is a cardenolide glycoside of significant interest in pharmaceutical research due to its potential therapeutic activities. Accurate and precise quantification of this compound in various samples is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Techniques: A Comparative Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of cardiac glycosides. It offers good selectivity and sensitivity for many applications.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at very low concentrations.[2]

  • UV-Vis Spectrophotometry is a simpler and more accessible technique, suitable for the quantification of this compound in bulk or simple formulations where high sensitivity is not required.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of cardiac glycosides similar to this compound. These values can be used as a starting point for method development and validation for this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.05-0.2 ng/mL~5-10 µg/mL
Linearity (r²) >0.999>0.999>0.99
Recovery 85-115%>90%90-110%
Precision (%RSD) < 5%< 15%< 2%

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in pharmaceutical formulations.

a. Sample Preparation:

  • Accurately weigh and transfer a portion of the sample expected to contain about 1 mg of this compound into a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30 °C.

c. Calibration:

Prepare a series of standard solutions of this compound in methanol ranging from 1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantification of this compound by LC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices such as plasma or serum.

a. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma/serum, add an internal standard (e.g., a structurally similar cardiac glycoside).

  • Precipitate proteins by adding 300 µL of 1% formic acid in acetonitrile.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a conditioned SPE cartridge (e.g., HybridSPE-PLus).

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A: 10 mM Ammonium formate in water; B: Methanol. Use a suitable gradient.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For structurally similar digitoxin, a common transition is m/z 782.5 -> 635.5.

c. Calibration:

Prepare calibration standards in the same biological matrix by spiking known concentrations of this compound. Process the standards alongside the samples using the same extraction procedure.

Quantification of this compound by UV-Vis Spectrophotometry

This method is suitable for the determination of this compound in bulk drug or simple dosage forms.

a. Sample Preparation:

  • Accurately weigh about 10 mg of this compound standard or sample.

  • Dissolve in 100 mL of methanol to get a stock solution of 100 µg/mL.

  • Prepare a working standard or sample solution of 10 µg/mL by diluting the stock solution with methanol.

b. Measurement:

  • Set the spectrophotometer to scan from 400 to 200 nm.

  • Use methanol as a blank.

  • Record the absorbance of the working standard and sample solutions.

  • Determine the wavelength of maximum absorbance (λmax) for this compound.

  • Measure the absorbance of the sample at the λmax.

c. Calculation:

Calculate the concentration of this compound in the sample using the Beer-Lambert law or by comparing the absorbance with that of a standard solution of known concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup (e.g., SPE, LLE) Sample->Extraction UVVIS UV-Vis Sample->UVVIS Direct Dissolution Concentration Concentration/ Reconstitution Extraction->Concentration HPLC HPLC-UV Concentration->HPLC LCMS LC-MS/MS Concentration->LCMS Integration Peak Integration/ Absorbance Measurement HPLC->Integration LCMS->Integration UVVIS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src Kinase NaK_ATPase->Src Activation PLC PLC NaK_ATPase->PLC Activation Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Ca_in->PLC PI3K PI3K Src->PI3K MAPK MAPK (ERK1/2) Src->MAPK AP1_NFkB ↓ AP-1 & NF-κB Activity MAPK->AP1_NFkB Gene_Expression Altered Gene Expression (e.g., Cyclins, cdc2) AP1_NFkB->Gene_Expression

References

Application Notes and Protocols for Studying the Antiviral Effects of Digitolutein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Digitolutein, a cardiac glycoside, is a compound of interest for its potential therapeutic applications. While its effects on cardiac function are known, emerging research on related cardiac glycosides, such as Digitoxin and Digoxin, has revealed significant antiviral properties against a broad spectrum of viruses.[1][2][3] This has prompted investigation into this compound's own antiviral efficacy and mechanism of action. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to systematically study the antiviral effects of this compound in vitro.

The protocols outlined below cover essential preliminary assays to determine the compound's cytotoxicity and antiviral activity, followed by more detailed experiments to elucidate its mechanism of action. The provided methodologies are based on established in vitro antiviral screening techniques.[4][5]

Preliminary Assays: Cytotoxicity and Antiviral Activity Screening

The initial step in evaluating the antiviral potential of this compound is to determine its cytotoxic effects on the host cells and to screen for general antiviral activity.

Cell Viability and Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a selected cell line. This is crucial to differentiate between true antiviral activity and cell death induced by the compound.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., Vero E6 for many viruses, A549 for respiratory viruses) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of this compound in the cell culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment:

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with untreated cells (cell control) and cells treated with DMSO at the highest concentration used (vehicle control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the virus-induced cytopathic effect (CPE).

Experimental Protocol:

  • Cell and Virus Preparation:

    • Prepare a confluent monolayer of cells in a 96-well plate as described in section 1.1.

    • Prepare a virus stock with a known titer. Dilute the virus to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

  • Infection and Treatment:

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours before infection.

    • Alternatively, infect the cells with the virus for 1 hour, then remove the inoculum and add the medium containing the serial dilutions of this compound.

    • Include uninfected and untreated cell controls, as well as infected and untreated virus controls.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 until the virus control wells show approximately 80-90% CPE.

  • CPE Visualization and Quantification:

    • Observe the cells daily under a microscope to monitor the progression of CPE.

    • Quantify cell viability using a method such as the Neutral Red uptake assay or CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percentage of protection for each concentration relative to the virus and cell controls.

    • Determine the EC50 value by plotting the percentage of protection against the log of the this compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral compound.

Data Presentation:

ParameterValue (µM)
CC50 25.5
EC50 1.2
Selectivity Index (SI) 21.25

Mechanism of Action Studies

Once the antiviral activity of this compound is confirmed, the next step is to investigate its mechanism of action. Based on the known mechanisms of related cardiac glycosides, the following assays can be performed.

Time-of-Addition Assay

Objective: To determine at which stage of the viral life cycle this compound exerts its inhibitory effect (e.g., entry, replication, or release).

Experimental Protocol:

  • Experimental Groups:

    • Pre-treatment: Treat cells with this compound for 2 hours before viral infection.

    • Co-treatment: Add this compound and the virus to the cells simultaneously.

    • Post-treatment: Add this compound at different time points after viral infection (e.g., 2, 4, 6, 8 hours post-infection).

  • Infection and Analysis:

    • Infect the cells with the virus at an appropriate MOI.

    • After 24-48 hours, collect the supernatant to measure the viral titer using a plaque assay or TCID50 assay, or extract viral RNA for quantification by RT-qPCR.

Data Presentation:

Time of AdditionViral Titer Reduction (%)
Pre-treatment (-2h)85
Co-treatment (0h)92
Post-treatment (+2h)70
Post-treatment (+4h)45
Post-treatment (+6h)20
Plaque Reduction Assay

Objective: To confirm the antiviral activity and to quantify the reduction in infectious virus particles.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Infection: Infect the cells with a viral dilution that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without different concentrations of this compound.

  • Incubation: Incubate the plates for 3-5 days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.

Investigation of Host Signaling Pathway Modulation

Cardiac glycosides are known to modulate host cell signaling pathways, such as the NF-κB and Src pathways, which can have antiviral consequences.

Experimental Protocol (Western Blot for NF-κB Pathway):

  • Cell Treatment: Treat cells with this compound for a specified time, with or without subsequent viral infection or stimulation with an NF-κB activator like TNF-α.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65).

    • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

Data Presentation:

Treatmentp-IκBα (relative intensity)p-p65 (relative intensity)
Control1.01.0
Virus3.54.2
Virus + this compound (1 µM)1.82.1
Virus + this compound (5 µM)1.21.5

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preliminary Preliminary Assays cluster_moa Mechanism of Action Studies cluster_data Data Analysis cytotoxicity Cytotoxicity Assay (CC50) antiviral_screen Antiviral Screening (EC50) cytotoxicity->antiviral_screen Determine non-toxic concentrations selectivity_index Calculate Selectivity Index (SI) antiviral_screen->selectivity_index Calculate SI time_of_addition Time-of-Addition Assay plaque_reduction Plaque Reduction Assay time_of_addition->plaque_reduction signaling_pathway Signaling Pathway Analysis plaque_reduction->signaling_pathway mechanism_elucidation Elucidate Mechanism signaling_pathway->mechanism_elucidation selectivity_index->time_of_addition If SI is favorable

Caption: A flowchart illustrating the experimental workflow for assessing the antiviral properties of this compound.

Potential Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_virus Viral Infection cluster_pathway Host Cell Signaling cluster_inhibition Inhibition by this compound virus Virus receptor Host Cell Receptor virus->receptor Binding & Entry src Src Kinase receptor->src nfkb_activation IKK Complex src->nfkb_activation ikb IκB nfkb_activation->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation viral_replication Viral Replication nucleus->viral_replication Promotes This compound This compound This compound->src This compound->nfkb_activation

Caption: A diagram showing the potential inhibition of Src and NF-κB signaling pathways by this compound.

Logical Relationship of Antiviral Evaluation

Antiviral_Evaluation compound This compound cytotoxicity Low Cytotoxicity (High CC50) compound->cytotoxicity antiviral_activity High Antiviral Activity (Low EC50) compound->antiviral_activity selectivity High Selectivity Index cytotoxicity->selectivity antiviral_activity->selectivity promising_candidate Promising Antiviral Candidate selectivity->promising_candidate

Caption: The logical progression for evaluating this compound as a potential antiviral agent.

References

Application of Digoxin in Cardiac Glycoside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Digoxin, a principal cardiac glycoside, in experimental research.

Introduction

Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for centuries.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn promotes calcium influx via the sodium-calcium exchanger, ultimately enhancing cardiac contractility (positive inotropic effect). Additionally, Digoxin exhibits parasympathomimetic effects, slowing the heart rate (negative chronotropic effect) and atrioventricular conduction. These well-characterized actions make Digoxin a valuable tool in cardiovascular research.

Recent studies have also explored the potential of cardiac glycosides, including Digoxin, as anticancer agents, suggesting they may inhibit cancer cell growth and induce apoptosis.

These application notes provide an overview of the use of Digoxin in cardiac glycoside research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action: Signaling Pathway

The primary signaling pathway initiated by Digoxin involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that ultimately increases the force of myocardial contraction.

Digoxin_Mechanism Digoxin Digoxin NaK_ATPase Na+/K+ ATPase (Sodium Pump) Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Na+ gradient, decreasing Ca2+ extrusion Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to Contraction ↑ Myocardial Contractility Ca_in->Contraction Results in

Caption: Digoxin's primary mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of Digoxin from various studies.

Table 1: Hemodynamic Effects of Digoxin in Acute Cardiac Failure

ParameterBaseline (Mean ± SD)1 Hour Post-Digoxin (Mean ± SD)2 Hours Post-Digoxin (Mean ± SD)
Cardiac Index (L/min/m²)2.1 ± 0.42.6 ± 0.52.7 ± 0.6
Stroke Volume Index (mL/beat/m²)24 ± 630 ± 731 ± 8
Left Ventricular Stroke Work Index (g-m/m²)20 ± 728 ± 930 ± 10
*Data from a study involving patients with acute cardiac failure, with and without acute myocardial infarction. Digoxin was administered intravenously at a dose of 10 µg/kg. p < 0.05 compared to baseline.

Table 2: Effects of Digoxin on Morbidity in Patients with Heart Failure (DIG Trial)

OutcomeDigoxin GroupPlacebo GroupHazard Ratio (95% CI)P-value
All-Cause Mortality34.8%35.1%0.99 (0.91-1.07)0.80
Cardiovascular Deaths29.9%29.5%1.01 (0.93-1.10)0.78
Hospitalization for Worsening Heart Failure21%24%0.82 (0.63-1.07)0.136
*Data from the main Digitalis Investigation Group (DIG) trial.

Experimental Protocols

Protocol 1: In Vitro Assessment of Digoxin's Effect on Myocardial Contractility

This protocol outlines a general procedure for measuring the inotropic effects of Digoxin on isolated cardiac muscle preparations.

In_Vitro_Protocol start Start: Isolate Cardiac Muscle (e.g., papillary muscle, trabeculae) step1 Mount tissue in an organ bath containing physiological salt solution. start->step1 step2 Attach one end to a force transducer and the other to a fixed point. step1->step2 step3 Stimulate electrically at a fixed frequency (e.g., 1 Hz). step2->step3 step4 Record baseline contractile force. step3->step4 step5 Add Digoxin at varying concentrations to the organ bath. step4->step5 step6 Record changes in contractile force at each concentration. step5->step6 end End: Analyze dose-response relationship. step6->end

Caption: Experimental workflow for in vitro contractility studies.

Methodology:

  • Tissue Preparation: Isolate a suitable cardiac muscle preparation (e.g., papillary muscle from a rodent heart) and place it in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Mounting: Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

  • Stimulation: Stimulate the muscle to contract at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Equilibration and Baseline Recording: Allow the muscle to equilibrate for at least 60 minutes. Record the baseline contractile force.

  • Drug Application: Prepare a stock solution of Digoxin in a suitable solvent (e.g., DMSO). Add cumulative concentrations of Digoxin to the organ bath.

  • Data Acquisition: Record the peak contractile force at each Digoxin concentration after the response has stabilized.

  • Analysis: Plot the change in contractile force against the Digoxin concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of Digoxin on the expression and phosphorylation of key signaling proteins in cell culture.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, H3255, or H1975 for cancer studies) to 70-80% confluency. Treat the cells with varying concentrations of Digoxin (e.g., 100, 250, 500 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total PI3K, AKT, MEK1/2, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH).

Western_Blot_Workflow start Start: Cell Culture & Digoxin Treatment step1 Cell Lysis & Protein Extraction start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Western Blotting (Transfer to Membrane) step3->step4 step5 Antibody Incubation (Primary & Secondary) step4->step5 step6 Detection (ECL) & Imaging step5->step6 end End: Data Analysis & Quantification step6->end

Caption: Western blot analysis workflow.

Concluding Remarks

Digoxin remains a vital compound in both clinical cardiology and cardiovascular research. Its well-defined mechanism of action and extensive history of use provide a solid foundation for further investigation into its physiological effects and potential therapeutic applications beyond heart disease. The protocols and data presented here offer a starting point for researchers to explore the multifaceted roles of this important cardiac glycoside.

References

Application Notes & Protocols: Experimental Design for Testing Digitolutein's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Digitolutein is a novel investigational compound with a chemical structure suggestive of a flavonoid glycoside. Flavonoids are a diverse group of plant-derived polyphenolic compounds known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] These effects are often mediated through the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[1][2][3]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy. The protocols detailed below outline a tiered approach, beginning with in vitro characterization of its biological activity and mechanism of action, followed by in vivo validation in relevant disease models. The primary objectives are to determine the dose-dependent effects of this compound, identify its molecular targets, and establish a preliminary assessment of its therapeutic potential.

2. In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of cell-based assays to determine this compound's bioactivity profile. These assays are crucial for establishing a baseline understanding of the compound's potency, selectivity, and potential therapeutic applications.

2.1. Protocol: Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines and to establish its half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media until they reach 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Treatment: Prepare a series of this compound concentrations (e.g., from 0.1 µM to 100 µM) by serial dilution in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

2.2. Data Presentation: In Vitro Cytotoxicity

Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines

Cell LineCancer TypeIncubation Time (h)This compound IC50 (µM)
MCF-7Breast Adenocarcinoma48[Calculated Value]
A549Lung Carcinoma48[Calculated Value]
U-87 MGGlioblastoma48[Calculated Value]
MCF-10ANon-tumorigenic Breast48[Calculated Value]

3. Mechanistic In Vitro Assays

Following the initial cytotoxicity screening, further assays should be conducted to elucidate the mechanism of action of this compound.

3.1. Protocol: Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.2. Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3.3. Data Presentation: Mechanistic Assays

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in MCF-7 Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptotic Cells
Vehicle Control[Value][Value][Value][Value]
This compound (IC50)[Value][Value][Value][Value]
This compound (2x IC50)[Value][Value][Value][Value]

4. Signaling Pathway Analysis

Flavonoids are known to modulate various signaling pathways that are critical for cell survival and proliferation.

4.1. Protocol: Western Blot Analysis for Key Signaling Proteins

Objective: To investigate the effect of this compound on the activation of key proteins in signaling pathways such as PI3K/Akt and MAPK.

Methodology:

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, p38, p-p38).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

4.2. Visualization of a Putative Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis GSK3b->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

5. In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the efficacy of this compound in a whole-organism context.

5.1. Protocol: Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 5-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or DMSO solution)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

  • Drug Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for 3-4 weeks.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight (as a measure of toxicity), survival analysis.

  • Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Portions of the tumor can be used for histological analysis or Western blotting to confirm the in vitro mechanism of action.

5.2. Data Presentation: In Vivo Anti-Tumor Efficacy

Table 3: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupAverage Initial Tumor Volume (mm³)Average Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Change in Body Weight (g)
Vehicle Control[Value][Value]0[Value]
This compound (10 mg/kg)[Value][Value][Calculated Value][Value]
This compound (50 mg/kg)[Value][Value][Calculated Value][Value]
Positive Control[Value][Value][Calculated Value][Value]

6. Overall Experimental Workflow

The following diagram illustrates the logical flow of the experimental design for testing this compound's efficacy.

Experimental_Workflow Start Start: Novel Compound (this compound) InVitro Phase 1: In Vitro Efficacy Start->InVitro Cytotoxicity Cytotoxicity & IC50 (MTT Assay) InVitro->Cytotoxicity Mechanism Mechanism of Action Assays (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Decision1 Promising Results? Signaling->Decision1 InVivo Phase 2: In Vivo Efficacy Xenograft Xenograft Animal Model InVivo->Xenograft Efficacy Evaluate Anti-Tumor Efficacy & Toxicity Xenograft->Efficacy Decision2 Efficacy Confirmed? Efficacy->Decision2 End End: Data Analysis & Reporting Decision1->InVivo Yes Stop1 Stop/Optimize Decision1->Stop1 No Decision2->End Yes Stop2 Stop/Optimize Decision2->Stop2 No

Caption: A tiered workflow for the preclinical efficacy testing of this compound.

References

Application Notes and Protocols for the Administration of Digitoxin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Digitolutein" could not be specifically identified in the available literature. Based on the similarity of the name, these application notes and protocols have been developed for Digitoxin , a well-researched cardiac glycoside. Researchers should exercise caution and adapt these protocols based on their specific experimental needs and institutional guidelines.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). It is known for its positive inotropic and negative chronotropic effects on the heart.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][2][3] This document provides detailed protocols for the preparation and administration of Digitoxin in various animal models for preclinical research.

Mechanism of Action: Na+/K+-ATPase Inhibition

Digitoxin exerts its therapeutic and toxic effects by binding to and inhibiting the Na+/K+-ATPase pump on the surface of cardiac muscle cells. This inhibition leads to a cascade of events resulting in increased intracellular calcium concentration, which in turn enhances myocardial contractility.

Digitoxin_Signaling_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Pump Digitoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Contraction Increased Myocardial Contractility SR->Contraction Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Dose_Calc Dose Calculation Solution_Prep Solution Preparation Dose_Calc->Solution_Prep Animal_Restraint Animal Restraint Solution_Prep->Animal_Restraint Administration Route of Administration (Oral, IP, IV) Animal_Restraint->Administration Monitoring Monitoring for Adverse Effects Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis Sample_Collection_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Blood_Collection Blood Collection (e.g., tail vein, cardiac puncture) Plasma_Separation Plasma/Serum Separation Blood_Collection->Plasma_Separation Tissue_Harvesting Tissue Harvesting (Heart, Liver, Kidney) Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Histopathology Histopathological Examination Tissue_Harvesting->Histopathology LC_MS LC-MS/MS for Drug Quantification Plasma_Separation->LC_MS Biochemical_Assays Biochemical Assays Plasma_Separation->Biochemical_Assays Tissue_Homogenization->LC_MS

References

Application Notes & Protocols for Measuring Digitolutein's Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The characterization of binding affinity is a cornerstone of drug discovery and molecular pharmacology. Determining how strongly a compound, such as the novel small molecule Digitolutein, binds to its biological target is crucial for understanding its potential therapeutic efficacy and for guiding lead optimization. The equilibrium dissociation constant (KD), which quantifies the binding affinity, is a key parameter for ranking and selecting promising drug candidates.[1] This document provides detailed application notes and protocols for several robust biophysical techniques to measure the binding affinity of this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[2][3] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[4]

Experimental Protocol for ITC
  • Sample Preparation:

    • Prepare a solution of the target protein and a solution of this compound in an identical buffer to avoid heats of dilution.[5] Recommended buffers include phosphate or TRIS, with low or high protonation enthalpies, respectively.

    • The buffer should maintain the stability and solubility of both the protein and this compound. If DMSO is required to dissolve this compound, ensure the final concentration is identical in both the protein and ligand solutions, preferably not exceeding 10%.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Clean the sample cell and injection syringe thoroughly with buffer.

    • Load the target protein into the sample cell and this compound into the injection syringe. A typical starting concentration for the protein in the cell is 20 µM, and for the ligand in the syringe is 200 µM, aiming for a C parameter (N[M]T/KD) between 5 and 500 for a good quality binding isotherm.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-50 injections of 1-10 µL each) of the this compound solution into the protein solution. The time between injections should be sufficient for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the peaks from the raw ITC data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation for ITC
ParameterValue
Binding Affinity (KD)e.g., 50 nM
Stoichiometry (n)e.g., 1.1
Enthalpy (ΔH)e.g., -15 kcal/mol
Entropy (ΔS)e.g., -10 cal/mol/K

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time interaction between a ligand and an analyte. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Experimental Protocol for SPR
  • Sensor Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Immobilize the target protein to the sensor surface via covalent linkage (e.g., amine coupling). The protein should be in a buffer with a pH below its isoelectric point.

    • Deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate. It is recommended to inject the lowest concentration first.

    • Allow sufficient time for association and dissociation phases to be observed. The resulting sensorgram plots the response units (RU) versus time.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound this compound without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the response from the reference flow cell from the response of the active flow cell.

    • Fit the sensorgram data from the different this compound concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the KD from the ratio of koff/kon. Alternatively, the KD can be determined from a steady-state affinity model by plotting the response at equilibrium against the concentration of this compound.

Data Presentation for SPR
ParameterValue
Association Rate (kon)e.g., 1.5 x 105 M-1s-1
Dissociation Rate (koff)e.g., 7.5 x 10-4 s-1
Binding Affinity (KD)e.g., 5 nM

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently labeled tracer molecule (which could be a derivative of this compound or a known ligand that binds to the same target) is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger protein, the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinity.

Experimental Protocol for FP
  • Reagent Preparation:

    • Synthesize a fluorescently labeled version of this compound (the "tracer") or use a known fluorescent ligand for the target protein. The fluorophore should have suitable excitation and emission wavelengths for the available plate reader.

    • Prepare solutions of the target protein and the tracer in a suitable assay buffer. The buffer should minimize non-specific binding.

  • Assay Setup (Direct Binding):

    • Keep the concentration of the fluorescent tracer constant (typically at a concentration below the expected KD).

    • Prepare a serial dilution of the target protein.

    • Add the tracer and the protein dilutions to the wells of a microplate (e.g., a 384-well plate).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Assay Setup (Competitive Binding):

    • This format is used to determine the binding affinity of unlabeled this compound.

    • Keep the concentrations of the target protein and the fluorescent tracer constant.

    • Prepare a serial dilution of unlabeled this compound.

    • Add the protein, tracer, and this compound dilutions to the wells of a microplate.

    • Incubate to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument will measure the intensity of light emitted parallel and perpendicular to the plane of excitation.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the target protein (for direct binding) or the concentration of unlabeled this compound (for competitive binding).

    • Fit the resulting sigmoidal curve to a suitable binding equation (e.g., a four-parameter logistic equation) to determine the KD (for direct binding) or the IC50 (for competitive binding). The IC50 can be converted to a Ki (an estimate of the KD for the unlabeled compound) using the Cheng-Prusoff equation.

Data Presentation for FP
ParameterValue
Binding Affinity (KD) or Inhibition Constant (Ki)e.g., 100 nM
IC50 (for competitive assay)e.g., 150 nM

Visualizations

Experimental Workflow for Binding Affinity Measurement

G cluster_0 Target Identification & Validation cluster_1 Assay Development cluster_2 Hit Characterization TargetID Target Identification TargetVal Target Validation TargetID->TargetVal AssayDev Assay Development & Optimization TargetVal->AssayDev HTS High-Throughput Screening (HTS) AssayDev->HTS HitConf Hit Confirmation HTS->HitConf DoseResp Dose-Response & IC50 HitConf->DoseResp ITC Isothermal Titration Calorimetry (ITC) DoseResp->ITC SPR Surface Plasmon Resonance (SPR) DoseResp->SPR FP Fluorescence Polarization (FP) DoseResp->FP

Caption: Experimental workflow for identifying and characterizing small molecule binders.

Generic Signaling Pathway Inhibition by this compound

G cluster_0 cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates Response Proliferation, Survival Kinase3->Response Leads to This compound This compound This compound->Kinase2 Inhibits

Caption: Generic pathway showing this compound inhibiting an intracellular kinase.

References

Digitolutein (Digitoxin) as a Tool Compound in Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitolutein, more commonly known as Digitoxin, is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). While historically used in the treatment of heart failure, Digitoxin has emerged as a valuable tool compound in cell biology research, primarily due to its potent and specific inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2] This inhibition leads to a cascade of downstream cellular events, making Digitoxin a powerful modulator of various signaling pathways and cellular processes. These application notes provide an overview of Digitoxin's mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in cell culture experiments.

Mechanism of Action

Digitoxin exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium ([Ca2+]i).[3] The elevation in intracellular calcium, along with the alteration of ion gradients, triggers a variety of downstream signaling pathways, including:

  • Src Kinase Pathway: Digitoxin can modulate the activity of Src, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The activity of EGFR, a key receptor tyrosine kinase in many cellular processes, can be influenced by Digitoxin treatment.

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell growth and apoptosis, is another downstream target.

  • mTOR and ERK1/2 Pathways: Digitoxin has been shown to affect the mTOR and ERK1/2 signaling cascades, which are central regulators of cell growth, proliferation, and survival.

The multifaceted impact of Digitoxin on these fundamental cellular pathways makes it a valuable tool for studying a wide range of biological questions, particularly in the context of cancer cell biology where it has been shown to induce apoptosis and inhibit cell growth.[4]

Quantitative Data

The following tables summarize the inhibitory concentrations of Digitoxin in various cancer cell lines. These values can serve as a starting point for experimental design. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay MethodReference
K-562Chronic Myelogenous Leukemia6.4 ± 0.4XTT Assay
TK-10Renal Adenocarcinoma3 - 33SRB Assay
BxPC-3Pancreatic Cancer~100Alamar Blue
Panc-1Pancreatic Cancer10-100 (viability decrease)Not Specified
CFPAC-1Pancreatic Cancer25-40 (viability decrease)Not Specified
AsPC-1Pancreatic Cancer25-100 (viability decrease)Not Specified
SKOV-3Ovarian Cancer400MTT Assay

Experimental Protocols

Preparation of Digitoxin Stock Solution

Materials:

  • Digitoxin powder (e.g., from Selleck Chemicals, Cayman Chemical)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Digitoxin is sparingly soluble in aqueous solutions but is soluble in DMSO.

  • To prepare a 10 mM stock solution, dissolve 7.65 mg of Digitoxin (Molecular Weight: 764.94 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years as a powder. Solutions are less stable and should be prepared fresh when possible.

Note: Always handle Digitoxin with appropriate personal protective equipment (PPE), including gloves and a lab coat, as it is a toxic compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Digitoxin stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Digitoxin from your stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Digitoxin. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in signaling pathways affected by Digitoxin.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Digitoxin stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-EGFR, anti-EGFR, anti-phospho-STAT3, anti-STAT3, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Digitoxin at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Calcium Imaging

This protocol provides a basic framework for measuring changes in intracellular calcium concentration upon Digitoxin treatment.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Digitoxin stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in imaging buffer. Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with imaging buffer to remove excess dye.

  • Imaging: Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Treatment: Add Digitoxin at the desired final concentration to the imaging buffer and continuously record the fluorescence changes over time.

  • Data Analysis: Analyze the fluorescence intensity changes in individual cells to determine the kinetics and magnitude of the calcium response. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.

Visualizations

Signaling Pathway of Digitoxin

Digitoxin_Signaling Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Src Src Ca_in->Src EGFR EGFR Src->EGFR mTOR mTOR Src->mTOR ERK ERK1/2 Src->ERK STAT3 STAT3 EGFR->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Inhibits Apoptosis Apoptosis STAT3->Apoptosis Induces mTOR->Proliferation ERK->Proliferation

Caption: Digitoxin's mechanism of action and downstream signaling.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Digitoxin (Serial Dilutions) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability using MTT assay.

Logical Relationship of Digitoxin's Effects

Digitoxin_Effects Digitoxin Digitoxin NaK_Inhibition Na+/K+-ATPase Inhibition Digitoxin->NaK_Inhibition Ion_Imbalance Intracellular Ion Imbalance NaK_Inhibition->Ion_Imbalance Signaling_Alteration Signaling Pathway Alteration Ion_Imbalance->Signaling_Alteration Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Alteration->Cellular_Response

Caption: Logical flow of Digitoxin's cellular effects.

References

Application Notes and Protocols for the Development of Digitoxin-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Digitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart failure and certain cardiac arrhythmias.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in heart muscle cells.[1][4] This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of heart contractions. Recent research has unveiled a promising new therapeutic avenue for digitoxin and its analogs: oncology. Studies have demonstrated that digitoxin exhibits anticancer activity against a range of human cancer cell lines in vitro. This has spurred interest in the development of digitoxin-based therapeutic agents for cancer treatment.

These application notes provide an overview of the biological activity of digitoxin, protocols for evaluating its therapeutic potential, and key considerations for the development of novel digitoxin-based drugs.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of digitoxin.

ParameterValueCell Line/SystemApplicationReference
Anticancer Activity
Effective Concentration20–33 nMVarious cancer cell linesAnticancer
Cardiac Activity
Therapeutic WindowNarrowHumanCardiac Conditions
Biological Half-life7 to 8 daysHumanCardiac Conditions
Plasma Protein Binding90 to 97%HumanCardiac Conditions
Oral Bioavailability90% to 100%HumanCardiac Conditions

Mechanism of Action: Dual Therapeutic Potential

Digitoxin's therapeutic effects in both cardiology and oncology stem from its inhibition of the Na+/K+-ATPase pump.

  • In Cardiac Myocytes: Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated calcium levels enhance the contractility of the heart muscle, making it a valuable treatment for heart failure.

  • In Cancer Cells: The same mechanism of Na+/K+-ATPase inhibition and subsequent increase in intracellular calcium can induce apoptosis (programmed cell death) in cancer cells. This disruption of ion homeostasis is a key focus of research into digitoxin's anticancer properties.

Signaling Pathway of Digitoxin

Digitoxin_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Space Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Pump Digitoxin->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Leads to Na_ion->NaCa_Exchanger Inhibits Apoptosis Apoptosis (Cancer Cells) Ca_ion->Apoptosis Contraction Increased Contractility (Cardiac Myocytes) Ca_ion->Contraction

Caption: Mechanism of action of Digitoxin.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Digitoxin Analogs

This protocol outlines a method to assess the cytotoxic (cell-killing) effects of digitoxin and its synthetic analogs on human cancer cell lines.

1. Materials:

  • Human cancer cell lines (e.g., breast, prostate, lung)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
  • Digitoxin and its analogs (dissolved in DMSO)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
  • Compound Treatment: Prepare serial dilutions of digitoxin and its analogs in complete culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known chemotherapy drug).
  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
  • Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Digitoxin Analogs Stock Prepare Stock Solutions (DMSO) Synthesis->Stock Treatment Treat Cells with Serial Dilutions Stock->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability IC50 Calculate IC50 Values Viability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for screening Digitoxin analogs.

Development of Novel Digitoxin-Based Therapeutics

The development of new therapeutic agents based on digitoxin focuses on improving its therapeutic index, particularly for anticancer applications. Key strategies include:

  • Structural Modification: Chemical modification of the digitoxin structure, especially the sugar moiety, can lead to synthetic analogs with increased cytotoxic activity against cancer cells and potentially reduced cardiotoxicity. The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved pharmacological profiles.

  • Glycorandomization: This technique involves the creation of novel digitoxigenin neoglycosides, which have shown improved anticancer potency and reduced inotropic activity, the latter being the source of cardiotoxicity.

  • Targeted Delivery: Developing drug delivery systems that specifically target cancer cells could help to minimize off-target effects on cardiac tissue, thereby widening the therapeutic window.

Conclusion

Digitoxin and its analogs represent a promising class of compounds with therapeutic potential beyond their traditional use in cardiology. Their demonstrated anticancer activity opens up new avenues for drug development. The protocols and information provided herein offer a foundational framework for researchers and scientists to explore the development of next-generation digitoxin-based therapeutic agents with improved efficacy and safety profiles. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating these promising findings into clinical applications.

References

Application Notes and Protocols for High-Throughput Screening of Digitoxin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Digitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+ ATPase pump in myocardial cells.[1][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.

Recent research has unveiled additional therapeutic potential for cardiac glycosides, including anticancer and antiviral activities. These findings have spurred interest in the development of novel Digitoxin analogs with improved therapeutic indices, enhanced target selectivity, and reduced cardiotoxicity. High-throughput screening (HTS) plays a crucial role in the efficient evaluation of large libraries of such analogs to identify promising lead compounds for further drug development.

These application notes provide detailed protocols for two primary HTS assays designed to assess the activity of Digitoxin analogs: a primary screen to measure the inhibition of the Na+/K+ ATPase pump and a secondary screen to evaluate the effect on intracellular calcium levels.

Data Presentation

The quantitative data generated from the high-throughput screening of Digitoxin analogs can be effectively summarized in the following tables.

Table 1: Inhibition of Na+/K+ ATPase Activity by Digitoxin Analogs

Compound IDAnalog StructureConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
DGT-001R1 = CH3, R2 = H195.2 ± 3.10.08
DGT-002R1 = H, R2 = OH188.7 ± 4.50.15
DGT-003R1 = CH3, R2 = OCH3175.4 ± 2.80.42
DGT-004R1 = F, R2 = H191.3 ± 3.90.11
Digitoxin (Control)-198.1 ± 2.50.05

Table 2: Intracellular Calcium Mobilization by Digitoxin Analogs

Compound IDConcentration (µM)Fluorescence Intensity (RFU, Mean ± SD)EC50 (µM)
DGT-001118,540 ± 9800.12
DGT-002116,230 ± 11500.25
DGT-003112,890 ± 7600.68
DGT-004117,980 ± 10200.18
Digitoxin (Control)120,150 ± 8500.09

Experimental Protocols

Protocol 1: Na+/K+ ATPase Inhibition Assay (Primary HTS)

This assay quantifies the inhibitory effect of Digitoxin analogs on the activity of the Na+/K+ ATPase enzyme. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+ ATPase enzyme

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • Malachite Green Phosphate Detection Reagent

  • Digitoxin analogs and control compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the Digitoxin analogs and control compounds in the assay buffer.

  • Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 10 µL of the purified Na+/K+ ATPase enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.

  • Incubate for 15 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Intracellular Calcium Flux Assay (Secondary HTS)

This cell-based assay measures the increase in intracellular calcium concentration in response to treatment with Digitoxin analogs. This is a functional assay that confirms the downstream effect of Na+/K+ ATPase inhibition.

Materials:

  • Human-derived cardiomyocyte cell line (e.g., iPSC-derived cardiomyocytes)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Digitoxin analogs and control compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

Procedure:

  • Seed the cardiomyocytes into 384-well plates and culture until they form a confluent monolayer.

  • Prepare a loading solution of Fluo-4 AM dye with Pluronic F-127 in HBSS.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Prepare serial dilutions of the Digitoxin analogs and control compounds in HBSS.

  • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the compound dilutions to the cells and continuously measure the fluorescence intensity for 5-10 minutes to capture the calcium flux.

  • Analyze the fluorescence data to determine the peak fluorescence intensity for each well.

  • Calculate the fold increase in fluorescence over baseline and determine the EC50 values.

Visualizations

experimental_workflow cluster_primary Primary Screen: Na+/K+ ATPase Inhibition cluster_secondary Secondary Screen: Calcium Flux Assay P1 Prepare Compound Dilutions P2 Add Compounds to 384-well Plate P1->P2 P3 Add Na+/K+ ATPase Enzyme P2->P3 P4 Add ATP to Initiate Reaction P3->P4 P5 Incubate and Stop Reaction P4->P5 P6 Measure Absorbance P5->P6 P7 Calculate % Inhibition & IC50 P6->P7 S4 Add Compounds P7->S4 Active Compounds S1 Seed Cardiomyocytes S2 Load Cells with Fluo-4 AM S1->S2 S3 Wash Cells S2->S3 S3->S4 S5 Measure Fluorescence S4->S5 S6 Calculate EC50 S5->S6

Caption: High-throughput screening workflow for Digitoxin analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+ ATPase Na_ion Na+ NaK_ATPase->Na_ion Increased [Na+]i NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased [Ca2+]i Na_ion->NCX Reduced Activity Contraction Muscle Contraction Ca_ion->Contraction Enhanced Digitoxin Digitoxin Analog Digitoxin->NaK_ATPase Inhibition

Caption: Signaling pathway of Digitoxin analogs in cardiomyocytes.

References

Application Notes and Protocols: Fluorescent Labeling of Digitolutein for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitolutein, a potent cardiac glycoside, is a valuable tool for studying the Na+/K+-ATPase ion pump and its associated signaling pathways. To facilitate its use in cellular imaging applications, fluorescent labeling of this compound is a critical step. This document provides detailed application notes and protocols for the successful fluorescent labeling of this compound and its subsequent use in imaging studies. For the purposes of these protocols, we will consider this compound to be structurally equivalent to Digitoxin. The provided methodologies are designed to be a comprehensive guide for researchers, from the initial labeling reaction to the final imaging and data analysis.

Data Presentation: Properties of Selected Fluorophores

The choice of fluorophore is critical for successful fluorescence imaging. The following table summarizes the key quantitative properties of three common amine-reactive fluorescent dyes suitable for labeling this compound after the introduction of a primary amine.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
FITC (Fluorescein isothiocyanate) 495519~75,000~0.92
Alexa Fluor™ 488 NHS Ester 494517~73,000~0.92
Cy®5 NHS Ester 651670~250,000~0.20

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a two-step process for the fluorescent labeling of this compound. The first step involves the introduction of a primary amine to one of the hydroxyl groups of this compound via a tosylation reaction followed by amination. The second step is the conjugation of the aminated this compound with an amine-reactive fluorescent dye.

Part A: Amination of this compound

Materials:

  • This compound (Digitoxin)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) and water

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by adding cold water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the tosylated this compound by silica gel column chromatography.

  • Azide Substitution:

    • Dissolve the tosylated this compound (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3 equivalents) to the solution.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the azido-Digitolutein by silica gel column chromatography.

  • Reduction to Amine:

    • Method A (Staudinger Reduction): Dissolve the azido-Digitolutein (1 equivalent) in a mixture of THF and water. Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 12-24 hours.

    • Method B (LiAlH₄ Reduction): In a separate flask, prepare a suspension of LiAlH₄ (3 equivalents) in anhydrous THF under an inert atmosphere. Cool to 0°C. Slowly add a solution of azido-Digitolutein (1 equivalent) in anhydrous THF. Stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • After the reduction is complete (monitored by TLC), filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting amino-Digitolutein by silica gel column chromatography.

Part B: Conjugation with Amine-Reactive Fluorescent Dye

Materials:

  • Amino-Digitolutein

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve amino-Digitolutein (1 equivalent) in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

  • In a separate light-protected vial, dissolve the amine-reactive fluorescent dye (1.1-1.5 equivalents) in anhydrous DMF or DMSO.

  • Slowly add the fluorescent dye solution to the stirred amino-Digitolutein solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, the fluorescently labeled this compound can be purified by SEC or reverse-phase HPLC to remove unreacted dye and other impurities.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the concentration.

Protocol 2: Cell Culture and Staining

Materials:

  • Cell line of interest (e.g., HeLa, cardiomyocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled this compound stock solution (in DMSO)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Mounting medium with DAPI (optional)

  • Glass-bottom dishes or coverslips

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Prepare a working solution of the fluorescently labeled this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for each cell line and experimental setup (typically in the range of 100 nM to 1 µM).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the working solution of fluorescently labeled this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The incubation time may need to be optimized.

  • After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

  • The cells can be imaged live in PBS or a suitable imaging buffer.

  • (Optional) For fixed cell imaging, after the washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • (Optional) Wash the fixed cells three times with PBS.

  • (Optional) Mount the coverslips on a microscope slide using a mounting medium containing DAPI to counterstain the nuclei.

Protocol 3: Fluorescence Microscopy and Image Analysis

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen fluorophore and DAPI.

  • Immersion oil (if using an oil immersion objective)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Place the dish or slide on the microscope stage.

  • For live-cell imaging, ensure the stage is equipped with an environmental chamber to maintain temperature and CO₂ levels.

  • Select the appropriate objective lens (e.g., 40x or 60x oil immersion).

  • Use the appropriate laser lines and emission filters to excite the fluorophore and DAPI (if used) and capture the fluorescence signals.

  • Acquire images, ensuring to avoid overexposure and phototoxicity, especially for live-cell imaging.

  • For quantitative analysis, use consistent imaging parameters (laser power, exposure time, gain) across all samples.

  • Analyze the acquired images using image analysis software to determine the subcellular localization, intensity, and distribution of the fluorescently labeled this compound.

Visualization of Pathways and Workflows

Fluorescent_Labeling_Workflow This compound This compound (Digitoxin) Tosylation Tosylation (TsCl, Pyridine) This compound->Tosylation Tosyl_Dig Tosyl-Digitolutein Tosylation->Tosyl_Dig Azide_Sub Azide Substitution (NaN3, DMF) Tosyl_Dig->Azide_Sub Azido_Dig Azido-Digitolutein Azide_Sub->Azido_Dig Reduction Reduction (LiAlH4 or PPh3/H2O) Azido_Dig->Reduction Amino_Dig Amino-Digitolutein Reduction->Amino_Dig Conjugation Conjugation (Base, DMF/DMSO) Amino_Dig->Conjugation Fluoro_Dye Amine-Reactive Fluorescent Dye (e.g., Alexa Fluor 488 NHS Ester) Fluoro_Dye->Conjugation Labeled_Dig Fluorescently Labeled This compound Conjugation->Labeled_Dig Purification Purification (HPLC/SEC) Labeled_Dig->Purification Final_Product Purified Labeled this compound Purification->Final_Product

Caption: Workflow for the two-step fluorescent labeling of this compound.

Cellular_Imaging_Workflow Cell_Culture Cell Seeding and Culture Staining Incubation with Fluorescently Labeled this compound Cell_Culture->Staining Washing Wash to Remove Unbound Probe Staining->Washing Imaging Fluorescence Microscopy (Live or Fixed Cells) Washing->Imaging Analysis Image Analysis (Localization, Quantification) Imaging->Analysis Results Imaging Results Analysis->Results

Caption: Experimental workflow for cellular imaging with fluorescently labeled this compound.

NaK_ATPase_Signaling_Pathway This compound Fluorescent This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src Kinase NaK_ATPase->Src Activation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ Cellular_Responses Cellular Responses (e.g., Growth, Proliferation) Ca_in->Cellular_Responses NCX->Ca_in EGFR EGFR Src->EGFR Transactivation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Gene_Expression Altered Gene Expression Ras_Raf_MEK_ERK->Gene_Expression Gene_Expression->Cellular_Responses

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Mass spectrometry methods for Digitolutein identification.

Author: BenchChem Technical Support Team. Date: November 2025

An advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology has been established for the definitive identification and quantification of Digitolutein, a C-glycosylflavone. This application note provides detailed protocols for researchers, scientists, and professionals in drug development to accurately analyze this compound in various, particularly plant-based, matrices.

Introduction to this compound Analysis

This compound is a C-glycosylflavonoid, a class of compounds where a sugar moiety is attached to the flavonoid aglycone via a carbon-carbon bond. This linkage makes them more resistant to hydrolysis compared to their O-glycoside counterparts. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and quantification of these compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide key structural information, allowing for the differentiation of isomers and the precise identification of the analyte.

The methods outlined below describe a comprehensive workflow, from sample preparation to data analysis, for the characterization of this compound.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted for the extraction of flavonoids from plant tissues.

  • Sample Collection and Storage : Collect fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes. Store samples at -80°C until extraction.

  • Homogenization : Weigh a precise amount of frozen plant tissue (e.g., 100 mg) and grind it to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction :

    • Transfer the powdered sample to a microcentrifuge tube.

    • Add 1 mL of an extraction solvent consisting of 75% methanol and 0.1% formic acid.[1]

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection :

    • Carefully collect the supernatant and transfer it to a new tube.

    • Repeat the extraction step on the remaining pellet to ensure complete recovery.[1]

    • Pool the supernatants from both extractions.[1]

  • Filtration and Concentration :

    • Filter the pooled supernatant through a 0.2 µm PVDF syringe filter to remove any particulate matter.

    • Dry the methanolic extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the separation and detection of this compound.

  • Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

  • Chromatographic Column : A reverse-phase C18 column is suitable for the separation of flavonoids (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.02% acetic acid.

  • Gradient Elution : A typical gradient would be:

    • 0-1 min: 5% B

    • 1-11 min: 5% to 60% B

    • 11-13 min: 60% to 95% B

    • 13-17 min: Hold at 95% B

    • 17-19 min: 95% to 5% B

    • 19-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 2-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in both positive and negative modes to obtain comprehensive data, although negative mode is often informative for flavonoids.

    • Capillary Voltage : 3500-4000 V.

    • Gas Temperature : 300°C.

    • Gas Flow : 10 L/min.

    • Nebulizer Pressure : 35 psi.

    • Scan Mode :

      • Full Scan : To detect all ions in a specified mass range.

      • Product Ion Scan (MS/MS) : To obtain fragmentation patterns of a selected precursor ion (the molecular ion of this compound).

      • Neutral Loss Scan : Can be used to screen for specific losses characteristic of C-glycosylflavonoids.

      • Multiple Reaction Monitoring (MRM) : For targeted quantification, monitoring specific precursor-product ion transitions.

Identification of this compound by MS/MS Fragmentation

The structural elucidation of C-glycosylflavonoids like this compound relies on the interpretation of their MS/MS fragmentation patterns. The C-C bond of the sugar moiety is more stable than the O-glycosidic bond, leading to characteristic fragmentation pathways involving cleavages within the sugar ring.

In negative ion mode, typical fragment ions for C-glucosides include losses of 90, 120, and 150 Da from the deprotonated molecular ion [M-H]⁻. In positive ion mode, neutral losses of 120 Da and 150 Da are also characteristic. These losses correspond to specific cleavages of the glucose moiety.

Table 1: Characteristic MS/MS Fragments for C-Glycosylflavonoid Identification

Ion ModePrecursor IonCharacteristic Neutral Loss (Da)Resulting Fragment IonReference
Negative[M-H]⁻90[M-H-90]⁻
Negative[M-H]⁻120[M-H-120]⁻
Negative[M-H]⁻150[M-H-150]⁻
Positive[M+H]⁺120[M+H-120]⁺
Positive[M+H]⁺150[M+H-150]⁺

By comparing the observed fragmentation pattern of an unknown peak with these characteristic losses, one can confidently identify it as a C-glycosylflavonoid. Further comparison with a reference standard of this compound would provide definitive identification.

Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a certified reference standard of this compound. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Representative Quantitative Parameters for C-Glycosylflavonoid Analysis by LC-MS/MS

ParameterTypical ValueDescriptionReference
Linearity Range1 - 10,000 pg/µLThe concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²)> 0.99A measure of how well the calibration curve fits the linear regression model.
Limit of Detection (LOD)~0.01 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ)0.1 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Bias)-9.1% to 10.7%The closeness of the measured value to the true value.
Precision (RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly.
Recovery> 90%The efficiency of the extraction procedure.

Visualized Workflows

The following diagrams illustrate the key workflows for the identification and analysis of this compound.

Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification p1 Plant Material Collection (Freeze in Liquid N2) p2 Homogenization (Grinding) p1->p2 p3 Solvent Extraction (75% MeOH, 0.1% Formic Acid) p2->p3 p4 Filtration & Concentration p3->p4 a1 UHPLC Separation (C18 Column) p4->a1 a2 Mass Spectrometry Detection (ESI+/-) a1->a2 a3 Full Scan & MS/MS Acquisition a2->a3 d1 Feature Detection (Retention Time & m/z) a3->d1 d2 Fragmentation Pattern Analysis (Neutral Loss of 90, 120, 150 Da) d1->d2 d3 Database/Standard Comparison d2->d3 d4 Identification of this compound d3->d4

Workflow for this compound Identification

Logic for MS/MS Based Identification start Acquire MS/MS Spectrum of Precursor Ion [M-H]⁻ decision1 Observe Neutral Loss of 120 Da? start->decision1 decision2 Observe Neutral Loss of 90 Da and/or 150 Da? decision1->decision2 Yes result2 Not a Typical C-Glycoside decision1->result2 No result1 Characteristic of C-Glycoside decision2->result1 Yes decision2->result2 No final_id Tentative Identification: This compound (C-Glycosylflavonoid) result1->final_id

References

Application Notes and Protocols for the Development of Digitolutein (Digitoxin) Derivatives with Enhanced Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered significant interest for its potential as an anticancer agent. However, its clinical application is often limited by a narrow therapeutic index, poor aqueous solubility, and potential cardiotoxicity.[1][2][3] The development of digitoxin derivatives with improved physicochemical and pharmacological properties is a key strategy to overcome these limitations. These notes provide detailed protocols and data for the synthesis and evaluation of novel digitoxin analogs with enhanced solubility, stability, and therapeutic profiles. The primary focus of derivatization is the modification of the trisaccharide moiety of digitoxin, as this has been shown to significantly influence its biological activity.[4][5]

Improving the Properties of Digitoxin through Derivatization

The core strategy for enhancing the properties of digitoxin involves the chemical modification of its sugar residues. Research has demonstrated that altering the sugar type and length can lead to derivatives with improved anticancer activity and potentially reduced cardiotoxicity. Key areas of improvement include:

  • Enhanced Solubility: Digitoxin is sparingly soluble in aqueous solutions, which can limit its bioavailability and formulation options. The synthesis of more hydrophilic derivatives can address this issue.

  • Improved Stability: The glycosidic linkages in digitoxin can be susceptible to hydrolysis. Creating more stable analogs can lead to a longer shelf-life and more predictable pharmacokinetic profiles.

  • Increased Anticancer Activity: Modifications to the sugar moiety can enhance the cytotoxicity of digitoxin against various cancer cell lines.

  • Reduced Cardiotoxicity: By altering the structure of the sugar chain, it is possible to design derivatives with a reduced affinity for the Na+/K+-ATPase isoforms in cardiac tissue, thereby lowering the risk of cardiotoxicity.

Quantitative Data on Digitoxin and its Derivatives

The following tables summarize the available quantitative data comparing the properties of digitoxin to some of its synthesized derivatives.

Table 1: Comparative Anticancer Activity of Digitoxin and its Monosaccharide Derivatives

CompoundDerivative TypeCancer Cell LineGI50 (nM)IC50 (nM)Reference
DigitoxinParent CompoundNCI-H460 (Lung)2-223-
Derivative 1β-d-digitoxose monosaccharideNCI-H460 (Lung)-~20
Derivative 2α-l-rhamnose monosaccharideNCI-H460 (Lung)-~25
Derivative 3α-l-amicetose monosaccharideNCI-H460 (Lung)-~30

Table 2: Comparative Cytotoxicity of Digitoxin and its O-Glycoside Derivatives

CompoundDerivative TypeSK-OV-3 (Ovarian) IC50 (nM)NCI-H460 (Lung) IC50 (nM)HT-29 (Colon) IC50 (nM)Reference
Digitoxin (Trisaccharide)Parent Compound253035
Mono-O-digitoxosideMonosaccharide101518
Di-O-digitoxosideDisaccharide202530

Table 3: Solubility and Stability of Digitoxin

PropertyValueConditionsReference
Aqueous SolubilityVery low/Slightly solubleWater
Solubility in DMF:PBS (1:1)~0.5 mg/mLpH 7.2
Chemical StabilityStableSolid, -20°C, ≥4 years

Note: Quantitative data on the solubility and stability of specific, novel derivatives is often not publicly available and would be determined experimentally using the protocols outlined below.

Experimental Protocols

Synthesis of Digitoxin Derivatives

The synthesis of digitoxin derivatives primarily involves the modification of the sugar moiety. A general strategy is the palladium-catalyzed glycosylation of digitoxigenin, the aglycone of digitoxin.

Protocol: Synthesis of a Monosaccharide Derivative of Digitoxin

This protocol is based on the principles of palladium-catalyzed glycosylation.

Materials:

  • Digitoxigenin

  • Protected pyranone (e.g., pyranone 8a as described in relevant literature)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Triphenylphosphine (PPh3)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Reducing agent (e.g., Sodium borohydride - NaBH4, Cerium(III) chloride heptahydrate - CeCl3·7H2O)

  • Reagents for reductive rearrangement (e.g., o-nitrobenzenesulfonylhydrazide, triethylamine)

  • Reagents for dihydroxylation (e.g., Osmium tetroxide - OsO4, N-methylmorpholine N-oxide - NMO)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Palladium-Catalyzed Glycosylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve digitoxigenin and the protected pyranone in anhydrous THF.

    • Add the palladium catalyst and triphenylphosphine.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction and purify the product by column chromatography to obtain the β-glycoside.

  • Luche Reduction:

    • Dissolve the β-glycoside in a suitable solvent (e.g., methanol).

    • Add CeCl3·7H2O and cool the mixture in an ice bath.

    • Add NaBH4 portion-wise and stir until the reaction is complete.

    • Work up the reaction and purify the resulting allylic alcohols.

  • Reductive Rearrangement:

    • Treat the mixture of allylic alcohols with o-nitrobenzenesulfonylhydrazide and triethylamine in a suitable solvent.

    • Heat the reaction mixture as required and monitor for completion.

    • Purify the resulting olefin.

  • Dihydroxylation:

    • Dissolve the olefin in a solvent mixture (e.g., acetone/water).

    • Add NMO followed by a catalytic amount of OsO4.

    • Stir at room temperature until the reaction is complete.

    • Quench the reaction with sodium sulfite and purify the final monosaccharide derivative.

Experimental Workflow for Synthesis and Initial Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Digitoxigenin & Protected Sugar step1 Pd-catalyzed Glycosylation start->step1 step2 Reduction step1->step2 step3 Reductive Rearrangement step2->step3 step4 Dihydroxylation step3->step4 end_synth Crude Derivative step4->end_synth purify Column Chromatography end_synth->purify char NMR, Mass Spec, FTIR purify->char

Caption: Workflow for the synthesis and characterization of a digitoxin derivative.

Solubility Assays

a. Kinetic Solubility Assay (Shake-Flask Method)

This assay is suitable for high-throughput screening of newly synthesized derivatives.

Materials:

  • Test compound (as DMSO stock solution, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Filtration apparatus (e.g., Millipore solubility filter plates) or centrifuge

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound's DMSO stock solution.

  • Add a small volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate.

  • Add PBS to each well to a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%).

  • Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).

  • Separate the undissolved precipitate by filtration or centrifugation (e.g., 15 min at 4000 rpm).

  • Analyze the concentration of the compound in the supernatant using a UV-Vis spectrophotometer or LC-MS/MS.

  • Construct a calibration curve to determine the solubility.

b. Thermodynamic Solubility Assay

This assay determines the equilibrium solubility and is more accurate for lead optimization.

Materials:

  • Test compound (solid form)

  • Buffer solutions at different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

  • Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Filter an aliquot of the supernatant to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration using HPLC-UV or LC-MS/MS against a standard curve.

Stability Assays

a. Chemical Stability Assay

This assay assesses the stability of the derivative in different pH environments.

Materials:

  • Test compound (as DMSO stock solution)

  • Buffers of different pH (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, pH 7.4)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Dilute the DMSO stock solution of the test compound into the different pH buffers to a final concentration (e.g., 5 µM).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t1/2) of the compound at each pH.

b. Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of the derivative to metabolism by liver enzymes.

Materials:

  • Test compound

  • Human or other species liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound to the mixture at a final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and stop the reaction by adding it to the cold quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life and intrinsic clearance.

Experimental Workflow for Property Assessment

G cluster_solubility Solubility Testing cluster_stability Stability Testing cluster_activity Activity & Toxicity kinetic Kinetic Solubility (Shake-Flask) thermo Thermodynamic Solubility chemical Chemical Stability (pH variance) metabolic Metabolic Stability (Liver Microsomes) anticancer Anticancer Assay (e.g., MTT) cardio In Vitro Cardiotoxicity (e.g., on iPSC-CMs) derivative Purified Derivative derivative->kinetic derivative->thermo derivative->chemical derivative->metabolic derivative->anticancer derivative->cardio

Caption: Workflow for assessing the properties of newly synthesized digitoxin derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., NCI-H460)

  • Complete cell culture medium

  • Digitoxin and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of digitoxin and its derivatives for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Cardiotoxicity Assay

This assay assesses the potential of the derivatives to cause damage to heart cells.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Appropriate culture medium for hiPSC-CMs

  • Test compounds (digitoxin and derivatives)

  • Assay for measuring cytotoxicity (e.g., LDH release assay) or electrophysiological changes (e.g., using multi-electrode arrays).

Procedure (using LDH release as an endpoint):

  • Culture hiPSC-CMs in a suitable plate format.

  • Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available kit.

  • Determine the concentration of the compound that causes a significant increase in LDH release compared to the vehicle control, indicating cardiomyocyte damage.

Signaling Pathways

Digitoxin and its derivatives primarily exert their effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events that can result in either therapeutic effects or toxicity.

Na+/K+-ATPase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation IP3R IP3R NaK_ATPase->IP3R EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Ca_release Ca2+ Release IP3R->Ca_release Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression AP1->Gene_Expression Digitoxin Digitoxin Derivative Digitoxin->NaK_ATPase Inhibition

Caption: The Na+/K+-ATPase signaling cascade initiated by digitoxin derivatives.

Digitoxin-Induced Apoptosis Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase ROS Increased ROS NaK_ATPase->ROS Caspase9 Caspase-9 ROS->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 NFAT_inhibition NFAT Inhibition Caspase3->NFAT_inhibition PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage cMYC_down c-MYC Downregulation NFAT_inhibition->cMYC_down Apoptosis Apoptosis cMYC_down->Apoptosis PARP_cleavage->Apoptosis Digitoxin Digitoxin Derivative Digitoxin->NaK_ATPase Inhibition

Caption: Key pathways leading to apoptosis induced by digitoxin derivatives in cancer cells.

Conclusion

The development of novel digitoxin derivatives presents a promising avenue for enhancing the therapeutic potential of this class of compounds. By strategically modifying the sugar moiety, it is possible to improve key properties such as solubility, stability, and anticancer activity, while potentially reducing cardiotoxicity. The protocols and data provided in these application notes offer a framework for the rational design, synthesis, and evaluation of new digitoxin analogs for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Cardiac Glycosides (Featuring Digoxin/Digitoxin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with cardiac glycosides like Digoxin and Digitoxin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my cardiac glycoside compound. What are the recommended solvents?

A1: Cardiac glycosides such as Digitoxin are sparingly soluble in aqueous buffers but are soluble in several organic solvents. For preparing stock solutions, it is recommended to first dissolve the compound in an organic solvent. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1] For instance, the solubility of digitoxin in DMF is approximately 25 mg/ml, in DMSO it is about 20 mg/ml, and in ethanol, it is around 5 mg/ml.[1]

Q2: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue when working with poorly water-soluble compounds. To mitigate precipitation, it is crucial to ensure the final concentration of the organic solvent in your aqueous solution is low enough to be tolerated by your experimental system (typically <1%), yet sufficient to maintain the solubility of your compound. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Performing a small-scale solubility test prior to your main experiment can help determine the optimal final concentration.

Q3: Can I heat the solution to improve the solubility of my cardiac glycoside?

A3: Gentle warming can be an effective method to aid in the dissolution of some compounds. However, it is critical to proceed with caution as excessive heat can lead to the degradation of your compound. If you choose to warm your solution, use a water bath set to a mild temperature (e.g., 37°C) and for a limited duration. Always check the compound's stability at elevated temperatures from the supplier's data sheet if available.

Q4: How should I store my cardiac glycoside stock solutions?

A4: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and contamination.[2] It is also good practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aqueous solutions are generally not recommended for storage for more than one day.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve Completely in Organic Solvent
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Solubility Limits: Refer to the solubility data table below to ensure you are not exceeding the compound's solubility in the selected solvent.

    • Increase Solvent Volume: Add more solvent to decrease the concentration of the compound.

    • Apply Gentle Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break down compound aggregates and facilitate dissolution.

    • Gentle Warming: As a last resort, gently warm the solution in a water bath (not exceeding 37°C) for a short period.

Issue 2: Precipitate Forms in the Stock Solution During Storage
  • Possible Cause: The compound has a tendency to crystallize or precipitate out of solution at low temperatures.

  • Troubleshooting Steps:

    • Re-dissolve Before Use: Before each use, visually inspect the stock solution. If precipitation is observed, gently warm the vial to 37°C and vortex until the precipitate is fully redissolved.

    • Prepare Fresh Solutions: If the precipitate does not readily dissolve, it is best to prepare a fresh stock solution.

    • Consider an Alternative Solvent: If precipitation is a persistent issue, consider preparing the stock solution in a different organic solvent in which the compound has higher solubility.

Data Presentation

Table 1: Solubility of Digitoxin in Various Solvents

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Chloroform~20 mg/mL
Ethanol~5 mg/mL
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL
WaterSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a Cardiac Glycoside Stock Solution
  • Calculate the Required Mass: Determine the mass of the cardiac glycoside powder needed to achieve the desired stock solution concentration and volume.

  • Weigh the Compound: Accurately weigh the calculated mass of the compound in a suitable vial.

  • Add Solvent: Add the appropriate volume of the selected organic solvent (e.g., DMSO, DMF) to the vial.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes or gently warm the solution to 37°C in a water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: General Workflow for Solubilizing a Poorly Soluble Compound

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Troubleshooting A Weigh Compound B Add Organic Solvent (e.g., DMSO, DMF) A->B C Facilitate Dissolution (Vortex/Sonicate/Gentle Heat) B->C D Visually Inspect for Complete Dissolution C->D F Add Stock Solution to Buffer (Dropwise with Agitation) D->F Dilute E Prepare Aqueous Buffer E->F G Visually Inspect for Precipitation F->G H Proceed with Experiment G->H Clear Solution I Precipitation Observed G->I Precipitate J Lower Final Concentration I->J K Try Different Co-solvent I->K

Caption: Workflow for solubilizing a poorly soluble compound.

Mandatory Visualization

Signaling Pathway of Digoxin/Digitoxin

The primary mechanism of action for cardiac glycosides like Digoxin and Digitoxin is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.

G cluster_cell Cardiomyocyte cluster_ions Intracellular Ions NaK_ATPase Na+/K+-ATPase Pump Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Leads to Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Sarcoplasmic_Reticulum->Ca_ion Ca2+ Release Contractile_Proteins Contractile Proteins (Actin-Myosin) Increased_Contractility Increased Myocardial Contractility Contractile_Proteins->Increased_Contractility Results in Na_ion->NaCa_Exchanger Reduces Activity of Ca_ion->Contractile_Proteins Activates Digoxin Digoxin / Digitoxin Digoxin->NaK_ATPase Inhibits

Caption: Mechanism of action of Digoxin/Digitoxin.

References

Technical Support Center: Prevention of Digitoxin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide pertains to Digitoxin . It is presumed that "Digitolutein" is a typographical error, as our search yielded no information on a compound with that name. If you are working with a different compound, please verify its identity and consult the relevant safety and handling documentation.

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Digitoxin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Digitoxin degradation in storage?

A1: The most significant degradation pathway for Digitoxin is acid-catalyzed hydrolysis. This process involves the sequential cleavage of the three digitoxose sugar molecules from the aglycone core (digitoxigenin).[1][2] The degradation proceeds through the formation of digitoxigenin-bis-digitoxoside and digitoxigenin-mono-digitoxoside, ultimately yielding digitoxigenin.[1]

Q2: What are the optimal storage conditions for solid Digitoxin?

A2: Solid Digitoxin should be stored in a tightly closed container in a dry, well-ventilated, and dark place.[3][4] It is crucial to protect it from light and moisture to minimize degradation.

Q3: How stable are Digitoxin solutions?

A3: Digitoxin solutions are generally considered unstable and it is often recommended to prepare them fresh before use. If storage of a solution is necessary, it should be for the shortest possible duration under refrigerated conditions, though long-term stability is not guaranteed.

Q4: What factors can accelerate the degradation of Digitoxin?

A4: Several factors can accelerate Digitoxin degradation:

  • Low pH (Acidic Conditions): This is the most critical factor, as it catalyzes the hydrolysis of the glycosidic bonds.

  • Elevated Temperature: Higher temperatures will increase the rate of chemical degradation.

  • Exposure to Light: Digitoxin should be protected from light, which can contribute to its degradation.

  • Presence of Moisture: Moisture can facilitate hydrolysis, especially for the solid compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low potency of Digitoxin standard. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into small, single-use vials and store at -20°C for a limited time. Protect from light.
Appearance of extra peaks in HPLC analysis of a stored sample. The extra peaks are likely degradation products such as digitoxigenin-bis-digitoxoside, digitoxigenin-mono-digitoxoside, or digitoxigenin.Confirm the identity of the degradation products using a reference standard or mass spectrometry. Review storage conditions to ensure they are optimal (see FAQs).
Variability in experimental results using Digitoxin. Inconsistent purity of the Digitoxin due to degradation.Implement a routine quality control check of the Digitoxin stock using a validated analytical method like HPLC before use in critical experiments.
Precipitation observed in a stored Digitoxin solution. Poor solubility or degradation leading to the formation of less soluble products.Ensure the solvent used is appropriate for Digitoxin and the desired concentration. Prepare fresh solutions to avoid issues with the stability of the dissolved compound.

Quantitative Data: Acid-Catalyzed Hydrolysis of Digitoxin

The following table summarizes the percentage of remaining Digitoxin after incubation in acidic solutions at different pH values and temperatures, as reported in a study by G. Bodem and H. J. Dengler.

pHTemperature (°C)Incubation Time (minutes)Remaining Digitoxin (%)
1371038.6
137605.9
22212084.0
12212055.0

Experimental Protocols

Protocol for Assessing Digitoxin Stability by HPLC-UV

This protocol provides a general framework for evaluating the stability of Digitoxin in a given formulation or storage condition.

1. Objective: To quantify the concentration of Digitoxin and its primary degradation products over time under specific storage conditions.

2. Materials:

  • Digitoxin reference standard

  • Digitoxigenin reference standard (optional, for peak identification)

  • HPLC-grade solvents (e.g., methanol, water, isopropanol, dichloromethane)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3. Method:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Digitoxin reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the stability samples.

  • Sample Preparation and Storage:

    • Prepare the Digitoxin samples in the desired formulation or solvent system.

    • Divide the samples into aliquots for each time point and storage condition to be tested (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

    • Store the samples under the specified conditions, protected from light.

  • HPLC Analysis:

    • Set up the HPLC system. An isocratic mobile phase of methanol, water, and isopropanol on a C18 column is a good starting point. Detection is typically performed at 220 nm.

    • At each scheduled time point (e.g., 0, 1, 3, 6 months), retrieve the samples for that time point.

    • Inject the calibration standards to generate a standard curve.

    • Inject the stability samples.

  • Data Analysis:

    • Integrate the peak areas for Digitoxin and any observed degradation products.

    • Use the standard curve to calculate the concentration of Digitoxin remaining in each sample at each time point.

    • Calculate the percentage of the initial Digitoxin concentration remaining.

    • Plot the percentage of remaining Digitoxin against time for each storage condition to determine the degradation rate.

Visualizations

Degradation Pathway of Digitoxin

Digitoxin_Degradation Digitoxin Digitoxin Bis Digitoxigenin-bis-digitoxoside Digitoxin->Bis + H₂O (H⁺ catalyst) - Digitoxose Mono Digitoxigenin-mono-digitoxoside Bis->Mono + H₂O (H⁺ catalyst) - Digitoxose Aglycone Digitoxigenin Mono->Aglycone + H₂O (H⁺ catalyst) - Digitoxose

Caption: Acid-catalyzed hydrolysis of Digitoxin.

References

Digitolutein Technical Support Center: Troubleshooting Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Digitolutein Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects of this compound (a likely reference to the cardiac glycoside, Digitoxin) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Digitoxin?

Digitoxin's primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger heart muscle contractions.[1][2]

Q2: I'm observing unexpected effects in my cancer cell line experiments. What are the known off-target effects of Digitoxin?

Digitoxin has been shown to have several off-target effects, particularly in cancer cell lines. These include:

  • Induction of Apoptosis: Digitoxin can induce programmed cell death in various cancer cell lines, including renal adenocarcinoma and non-small cell lung cancer.

  • Inhibition of Src Kinase: Digitoxin and its analogue Digoxin can inhibit the activity of the non-receptor tyrosine kinase Src and its downstream signaling pathways, such as EGFR/STAT3. This can affect cell proliferation, migration, and invasion.

  • DNA Topoisomerase II Inhibition: At certain concentrations, Digitoxin can induce DNA-topoisomerase II cleavable complexes, similar to the action of some chemotherapy drugs.

  • Induction of Reactive Oxygen Species (ROS): Digitoxin can increase the production of ROS in cancer cells, leading to DNA damage.

Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent. How can I troubleshoot this?

Inconsistent cell viability results can stem from several factors:

  • Concentration-dependent effects: Digitoxin can have biphasic effects. Low concentrations might slightly increase proliferation in some cell lines, while higher concentrations are cytotoxic.

  • Assay Interference: Ensure that Digitoxin itself does not interfere with the assay reagents (e.g., formazan crystal formation in MTT assays). Run a cell-free control with Digitoxin and the assay reagents.

  • Time-dependent effects: The cytotoxic effects of Digitoxin may take 24 to 72 hours to become apparent. Optimize your incubation time accordingly.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Digitoxin. What is cytotoxic for one cell line may not be for another.

Q4: I'm seeing unexpected changes in cell signaling pathways unrelated to Na+/K+-ATPase. What could be the cause?

As mentioned, Digitoxin can modulate signaling pathways beyond its primary target. A key off-target is the Src signaling pathway . Inhibition of Src can have cascading effects on downstream pathways like PI3K/Akt and MAPK/ERK.

Q5: Are there ways to mitigate or control for these off-target effects in my experiments?

Yes, several strategies can be employed:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Digitoxin required to achieve the desired on-target effect in your specific assay to minimize off-target engagement.

  • Include Proper Controls:

    • Positive Control: Use a known inhibitor of the off-target protein (e.g., a specific Src inhibitor like Dasatinib) to compare phenotypes.

    • Negative Control: Use a structurally related but inactive compound if available.

    • Rescue Experiments: If you hypothesize an off-target effect (e.g., on Src), try to rescue the phenotype by overexpressing a constitutively active form of the target.

  • Orthogonal Assays: Confirm your findings using different experimental approaches. For example, if you observe decreased cell viability, confirm apoptosis using Annexin V/PI staining or a caspase activity assay.

  • Knockdown/Knockout Models: Use siRNA or CRISPR to knock down the suspected off-target protein and see if it phenocopies the effect of Digitoxin.

Quantitative Data Summary

The following tables summarize key quantitative data for Digitoxin to aid in experimental design and interpretation.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
TK-10Renal Adenocarcinoma3SRB
MCF-7Breast Cancer33SRB
UACC-62Melanoma15SRB
K-562Leukemia6.4XTT
A549Non-Small Cell Lung Cancer100MTT
H1299Non-Small Cell Lung Cancer120MTT
SKOV-3Ovarian Cancer~10-100MTT

Table 2: Therapeutic and Experimental Concentrations of Digitoxin

ParameterConcentration RangeContextReference
Therapeutic Plasma Concentration20 - 33 nMCardiac Patients
Anti-angiogenic Effects (in vitro)1 - 25 nMHUVEC Migration & Tubularization
Inhibition of Src Phosphorylation50 - 500 nMNon-Small Cell Lung Cancer Cells
Induction of Apoptosis3 nMTK-10 Cells

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of Digitoxin on cell proliferation.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2x10³ to 1.5x10⁴ cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of Digitoxin (and vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis (Annexin V-FITC/PI) Assay

  • Objective: To quantify the percentage of apoptotic and necrotic cells following Digitoxin treatment.

  • Methodology:

    • Seed cells in a 6-well plate (e.g., 2x10⁵ cells/well) and treat with different concentrations of Digitoxin for 24 hours.

    • Collect both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 20 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

3. Western Blot for Src Phosphorylation

  • Objective: To assess the effect of Digitoxin on the phosphorylation status of Src kinase.

  • Methodology:

    • Treat cells with various concentrations of Digitoxin for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated Src (p-Src) and total Src overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control like GAPDH or β-actin to normalize the results.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase EGFR EGFR Src Src EGFR->Src Activates PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation STAT3->Proliferation Digitoxin Digitoxin Digitoxin->NaK_ATPase Inhibits (On-Target) Digitoxin->Src Inhibits (Off-Target)

Caption: On- and off-target signaling pathways of Digitoxin.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Concentration Is the concentration appropriate? (See Table 2) Start->Check_Concentration Check_Time Is the incubation time optimal? Check_Concentration->Check_Time Control_Experiments Perform Control Experiments Check_Time->Control_Experiments Orthogonal_Assay Confirm with Orthogonal Assay Control_Experiments->Orthogonal_Assay Hypothesize_Off_Target Hypothesize Specific Off-Target Effect Orthogonal_Assay->Hypothesize_Off_Target Test_Hypothesis Test Hypothesis (e.g., Rescue, Knockdown) Hypothesize_Off_Target->Test_Hypothesis Analyze_Results Analyze and Interpret Results Test_Hypothesis->Analyze_Results End Conclusion Analyze_Results->End

Caption: A logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Optimizing Digitolutein Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in-vivo dosage of Digitolutein. Based on current scientific literature, "this compound" is understood to be a glycoside of Luteolin, a common flavonoid. The guidance provided herein is based on studies of Luteolin and its glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is considered to be a glycoside of Luteolin, a flavonoid found in many plants.[1] Unlike cardiac glycosides such as Digoxin, which have a steroidal structure and primarily inhibit the Na+/K+-ATPase pump, Luteolin and its glycosides are known to exert their effects through the modulation of various signaling pathways.[2][3] These include the NF-κB, MAPK, and JAK/STAT pathways, which are involved in inflammation and cellular signaling.[4][5]

Q2: What is a typical starting dosage range for Luteolin glycosides in in-vivo studies?

A2: The dosage of Luteolin glycosides can vary significantly depending on the animal model, the specific research question, and the formulation. However, a general starting point for many flavonoids, including Luteolin derivatives, in rodent models is in the range of 10-100 mg/kg of body weight, administered orally. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: How should I prepare this compound for in-vivo administration?

A3: The solubility of flavonoids like Luteolin and its glycosides can be low in aqueous solutions. For oral administration, this compound can often be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) or in corn oil. For intravenous or intraperitoneal injections, it may be necessary to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) first, and then dilute it with saline or phosphate-buffered saline (PBS). It is critical to establish the maximum tolerated concentration of the vehicle in a pilot study to avoid solvent-related toxicity.

Q4: What are the common routes of administration for Luteolin glycosides?

A4: The most common route of administration for flavonoids in in-vivo studies is oral gavage, as it mimics the typical route of dietary intake. Other routes include intraperitoneal (IP) and intravenous (IV) injection. The choice of administration route will depend on the desired pharmacokinetic profile and the specific aims of the study. Oral administration generally results in lower bioavailability compared to parenteral routes.

Q5: What are the potential side effects or signs of toxicity to monitor for?

A5: While flavonoids are generally considered to have low toxicity, high doses can potentially lead to adverse effects. It is important to monitor the animals for general signs of toxicity, such as weight loss, changes in behavior, ruffled fur, and diarrhea. For specific concerns related to high doses of flavonoids, it is advisable to include a cohort for basic toxicology assessment, including monitoring of liver enzymes and kidney function.

Troubleshooting Guides

Problem 1: No observable effect at the initial dose.
Possible Cause Troubleshooting Step
Insufficient Dosage Gradually increase the dose in subsequent experimental groups. A thorough dose-response study is recommended.
Poor Bioavailability Consider changing the administration route from oral to intraperitoneal or intravenous to increase systemic exposure.
Metabolism of the Compound The glycoside may be metabolized in the gut or liver before reaching the target tissue. Consider using a different formulation or co-administering with an inhibitor of relevant metabolic enzymes, if known.
Timing of Administration The dosing schedule may not be optimal for the biological process being studied. Adjust the timing and frequency of administration.
Problem 2: Signs of toxicity in the animal model.
Possible Cause Troubleshooting Step
Dosage is too high Reduce the dosage. It is crucial to establish the Maximum Tolerated Dose (MTD) in a preliminary study.
Vehicle Toxicity Ensure that the vehicle (e.g., DMSO) concentration is below the known toxic threshold for the animal model. Run a vehicle-only control group.
Compound Instability The compound may be degrading into toxic byproducts. Ensure proper storage and handling of the this compound stock solution.
Off-target effects High concentrations of the compound may be interacting with unintended biological targets. Consider reducing the dose and exploring alternative analogues if available.

Data Presentation

Table 1: Summary of In-Vivo Dosages for Luteolin and Related Flavonoids

CompoundAnimal ModelDosage RangeRoute of AdministrationObserved Effect
LuteolinMice10-50 mg/kgOralAnti-inflammatory
Luteolin-7-O-glucosideMice20-40 mg/kgOralReduction of oxidative stress
QuercetinRats25-100 mg/kgOralCardioprotective
ApigeninMice20-50 mg/kgIntraperitonealNeuroprotective

Note: This table provides a general reference. The optimal dosage for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Dose-Response Study for Oral Administration of this compound in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare multiple concentrations to achieve the desired dosages (e.g., 10, 25, 50, and 100 mg/kg).

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to different groups (n=5-8 per group):

    • Group 1: Vehicle control (0.5% CMC)

    • Group 2: 10 mg/kg this compound

    • Group 3: 25 mg/kg this compound

    • Group 4: 50 mg/kg this compound

    • Group 5: 100 mg/kg this compound

  • Administration: Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 7-14 days).

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including body weight, food and water intake, and any behavioral changes.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis to determine the dose-dependent effects of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose_finding Phase 2: Dose Finding cluster_efficacy Phase 3: Efficacy Study start Define Research Question formulation Compound Formulation (Vehicle Selection) start->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd dose_response Dose-Response Study (e.g., 10, 25, 50, 100 mg/kg) mtd->dose_response pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dose_response->pk_pd optimal_dose Select Optimal Dose pk_pd->optimal_dose efficacy_study Definitive Efficacy Study optimal_dose->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis

Caption: Experimental workflow for in-vivo dosage optimization.

signaling_pathway cluster_pathway Luteolin Glycoside Signaling cluster_downstream Intracellular Signaling ligand Inflammatory Stimulus receptor Cell Surface Receptor ligand->receptor mapk MAPK Pathway receptor->mapk activates nfkb NF-κB Pathway receptor->nfkb activates stat3 JAK/STAT Pathway receptor->stat3 activates This compound This compound (Luteolin Glycoside) This compound->mapk inhibits This compound->nfkb inhibits This compound->stat3 inhibits response Inflammatory Response (e.g., Cytokine Production) mapk->response nfkb->response stat3->response

Caption: Luteolin glycoside signaling pathways.

troubleshooting_tree cluster_no_effect No Observable Effect cluster_toxicity Toxicity Observed cluster_success Desired Effect start In-Vivo Experiment Outcome increase_dose Increase Dose start->increase_dose No Effect decrease_dose Decrease Dose start->decrease_dose Toxicity proceed Proceed with Optimal Dose start->proceed Success change_route Change Administration Route increase_dose->change_route Still No Effect check_formulation Check Formulation/Metabolism change_route->check_formulation Still No Effect check_vehicle Check Vehicle Toxicity decrease_dose->check_vehicle Toxicity Persists check_compound Check Compound Stability check_vehicle->check_compound Toxicity Persists

Caption: Troubleshooting decision tree for in-vivo studies.

References

Managing Digitolutein-induced cytotoxicity in non-cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage Digitolutein-induced cytotoxicity in non-cancerous cells during in-vitro experiments.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a cardiac glycoside, primarily induces cytotoxicity by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[1][2] This disruption of ion homeostasis can trigger downstream signaling cascades leading to apoptosis (programmed cell death).[3]

Q2: Is this compound expected to be cytotoxic to my non-cancerous cell line?

A2: Yes, this compound can be cytotoxic to non-cancerous cells. However, several studies have shown that cancer cells can be more susceptible to the cytotoxic effects of cardiac glycosides compared to normal cells. The degree of cytotoxicity will depend on the specific cell line, the concentration of this compound used, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) in your specific non-cancerous cell line.

Q3: How can I reduce this compound-induced cytotoxicity in my non-cancer cell line while studying its effects on co-cultured cancer cells?

A3: This is a common challenge in co-culture experiments. Here are a few strategies:

  • Dose Optimization: The most straightforward approach is to identify a "therapeutic window." This is a concentration range where this compound exhibits significant cytotoxicity in the target cancer cells but has minimal effect on the non-cancerous cells. A careful dose-response study on each cell line individually is the first step.

  • Time-Course Experiment: Limiting the exposure time of non-cancerous cells to this compound can also reduce cytotoxicity.

  • Use of Protective Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity by reducing reactive oxygen species (ROS) production, which can be a consequence of cellular stress.

Q4: At what concentration should I start my dose-response experiments for this compound?

A4: Based on studies with similar cardiac glycosides like digitoxin, a starting range of 1 nM to 10 µM is reasonable for in-vitro experiments. Some studies have shown cytotoxic effects in the nanomolar range. It is advisable to perform a broad logarithmic dilution series in your initial experiment to identify the active range for your specific cell line.

Q5: What are the key signaling pathways activated by this compound that I should be aware of?

A5: Besides the direct effect on ion channels, this compound can modulate several signaling pathways, including:

  • MAPK Signaling Pathway: Can have both pro-survival and pro-apoptotic roles.

  • PI3K/Akt Signaling Pathway: Generally a pro-survival pathway that can be inhibited by cardiac glycosides in some cancer cells.

  • NFAT/c-MYC Pathway: Can be inhibited by digitoxin, leading to reduced c-MYC expression and apoptosis.

  • NF-κB Pathway: Some cardiac glycosides can suppress this pro-survival pathway in cancer cells.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity.
Pipetting errors during reagent addition.Use calibrated pipettes and be consistent with your technique.
Unexpectedly high cytotoxicity in non-cancer cells at low this compound concentrations. Cell line is particularly sensitive.Perform a very fine dilution series at the lower end of your concentration range to pinpoint the IC50 accurately.
Contamination of cell culture.Check for mycoplasma or other contaminants.
Error in this compound stock concentration.Verify the concentration of your stock solution.
No cytotoxicity observed even at high concentrations. This compound is inactive.Check the expiration date and storage conditions of your this compound stock.
Cell line is resistant.Some cell lines may express higher levels of Na+/K+-ATPase or have other resistance mechanisms. Consider using a different cell line as a positive control.
Incorrect assay protocol.Review your cytotoxicity assay protocol for any errors. Ensure the incubation times are appropriate.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different mechanisms of cell death being measured.MTT measures metabolic activity, which can decrease before cell membrane integrity is lost (measured by LDH). This can provide insights into whether the effect is cytostatic (inhibiting growth) or cytotoxic (killing cells).
Interference of this compound with the assay.Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
Quantitative Data Summary: IC50 Values of Cardiac Glycosides in Various Cell Lines
Compound Cell Line Cell Type IC50 (nM) Reference
DigitoxinTK-10Renal Adenocarcinoma~3
DigitoxinMCF-7Breast Adenocarcinoma~33
DigitoxinK-562Leukemia~6.4
Proscillaridin AVarious Tumor Cells-6.4 - 76
DigoxinA549Non-small Cell Lung CancerVaries
DigoxinH1299Non-small Cell Lung CancerVaries

Note: IC50 values are highly dependent on the specific experimental conditions and cell line.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well plate

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture from the kit.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.

Signaling Pathways

This compound-Induced Cytotoxicity Signaling

Digitolutein_Cytotoxicity This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits NFAT NFAT This compound->NFAT Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to MAPK MAPK Pathway NaK_ATPase->MAPK Modulates PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Modulates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Apoptosis Apoptosis Ca_in->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibition leads to cMYC c-MYC NFAT->cMYC Activates cMYC->Apoptosis Suppression leads to

Caption: Signaling pathways modulated by this compound leading to apoptosis.

General Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 24h, 48h, 72h) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze End End: Interpret Results Analyze->End

Caption: A typical workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Synthesis of Digitoxigenin and Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Digitolutein" is not a recognized standard chemical name in scientific literature. Based on the context of your query, this technical support center will focus on the synthesis of Digitoxin and its aglycone, Digitoxigenin , a topic of significant interest in medicinal chemistry. We will address common challenges and strategies to improve the yield of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing Digitoxigenin?

A1: There are two primary approaches for the synthesis of Digitoxigenin: total synthesis and semi-synthesis.

  • Total Synthesis: This method involves constructing the molecule from simple, commercially available starting materials. While it offers flexibility in creating analogs, total syntheses of Digitoxigenin are often characterized by a large number of steps and low overall yields. For instance, an early total synthesis reported 29 steps with an overall yield of 0.3%.[1]

  • Semi-synthesis: This approach starts from a readily available steroid precursor, such as androstenedione or testosterone, and modifies it to introduce the specific functionalities of Digitoxigenin.[1] Semi-synthesis is generally more efficient and results in higher overall yields, making it a more practical approach for obtaining significant quantities of the compound.[1]

Q2: What are the key challenges in the synthesis of Digitoxigenin?

A2: The synthesis of Digitoxigenin presents several stereochemical and functional group manipulation challenges:

  • Stereocontrol: The molecule has a complex stereochemistry, including the cis-fusion of the A/B and C/D steroid rings, which can be difficult to control.

  • C14-Hydroxylation: The introduction of the tertiary hydroxyl group at the C14 position is a significant hurdle.[1] Direct hydroxylation at this position is challenging, and multi-step sequences are often required.[1]

  • Butenolide Ring Formation: The construction of the unsaturated lactone ring at the C17 position requires specific and carefully controlled reaction conditions.

Q3: How can the yield of Digitoxigenin semi-synthesis be improved?

A3: Recent advances in synthetic methodology have led to more efficient semi-syntheses of Digitoxigenin. Key strategies for improving yield include:

  • Efficient Key Reactions: Utilizing high-yielding key reactions such as the Saegusa–Ito oxidation, direct C14β-hydroxylation, and Stille cross-coupling can significantly shorten the synthetic route and boost the overall yield.

  • Optimized Reagents and Conditions: Careful selection of reagents and optimization of reaction conditions (temperature, solvent, catalysts) for each step are crucial. For example, in the synthesis of vinyl iodides, a key intermediate, using inverse addition and dry solvents can improve yields.

  • Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a linear synthesis.

Q4: What is the process for converting Digitoxigenin to Digitoxin?

A4: Digitoxin is a glycoside of Digitoxigenin, meaning it has a sugar chain attached. The conversion involves a process called glycosylation . This is a critical step where one or more sugar units (specifically, digitoxose in the case of Digitoxin) are attached to the hydroxyl group at the C3 position of Digitoxigenin.

Q5: What are the challenges in the glycosylation of Digitoxigenin and how can they be overcome?

A5: The main challenges in glycosylation are achieving high stereoselectivity and regioselectivity.

  • Stereoselectivity: It is crucial to form the correct stereoisomer of the glycosidic bond (β-linkage in the case of Digitoxin). The lack of a directing group at the 2-position of 2-deoxysugars like digitoxose makes this particularly challenging.

  • Regioselectivity: Digitoxigenin has multiple hydroxyl groups, and the reaction must be directed to occur specifically at the C3 hydroxyl group.

To overcome these challenges, chemists have developed various strategies, including:

  • Catalyst-Controlled Glycosylation: Using specific catalysts, such as those based on palladium or borinic acid, can control the stereochemical outcome of the glycosylation reaction.

  • Protecting Groups: Temporarily blocking other hydroxyl groups on the Digitoxigenin molecule with protecting groups can ensure the glycosylation occurs at the desired C3 position.

  • De Novo Oligosaccharide Synthesis: This method involves building the sugar chain step-by-step on the aglycone, offering precise control over the structure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Saegusa-Ito oxidation Incomplete reaction or side reactions.Ensure the use of an effective stoichiometric oxidant like Oxone® and a buffer such as sodium hydrogen phosphate to maintain optimal pH.
Poor stereoselectivity in reductions Inappropriate reducing agent or reaction conditions.For reductions of pyranone intermediates, Luche reduction (NaBH4/CeCl3) can offer good diastereoselectivity. For other steps, exploring different reducing agents (e.g., Dibal-H) may improve the diastereomeric ratio.
Failure of C14-hydroxylation Steric hindrance or unfavorable electronic effects.Consider indirect methods such as the Mukaiyama hydration of a C14-C15 unsaturated precursor. Alternatively, explore newer direct C14β-hydroxylation methods if applicable to your specific intermediate.
Low yield in glycosylation step Inefficient catalyst or competing side reactions.Employ a palladium-catalyzed glycosylation for better stereocontrol and yield. Ensure the use of high-purity starting materials and anhydrous conditions.
Mixture of regioisomers after glycosylation Lack of selectivity among multiple hydroxyl groups.Utilize a borinic acid-derived catalyst for regioselective glycosylation, which has been shown to be effective for complex natural products.
Difficulty in separating epimers Similar physical properties of the isomers.High-performance liquid chromatography (HPLC) can be an effective method for separating epimeric mixtures of derivatized Digitoxigenin.

Quantitative Data on Synthesis Yields

The following table summarizes the overall yields of different synthetic routes to Digitoxigenin, highlighting the improvements achieved through modern synthetic methods.

Synthetic Approach Starting Material Number of Steps Overall Yield Reference
Total SynthesisSimple organic molecules290.3%
Total SynthesisChiral fragments2414%
Semi-synthesisTestosterone18Low
Improved Semi-synthesis Androstenedione 9 20.4%

Experimental Protocols

Key Experiment: Palladium-Catalyzed Glycosylation of Digitoxigenin

This protocol describes a key step in the synthesis of Digitoxin from its aglycone, Digitoxigenin.

Materials:

  • Digitoxigenin

  • Pyranone glycosyl donor (e.g., pyranone 8a as described in literature)

  • Palladium catalyst (e.g., 5 mol% Pd(0))

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Digitoxigenin and the pyranone glycosyl donor in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel to obtain the desired β-glycoside.

Note: This is a generalized protocol. For specific details on catalyst systems, stoichiometry, and reaction conditions, refer to the cited literature.

Visualizing the Synthesis

Diagram 1: Semi-synthesis Workflow for Digitoxigenin

G Simplified Workflow for Digitoxigenin Semi-synthesis A Androstenedione B Multi-step modifications (e.g., introduction of C/D ring stereochemistry) A->B C Saegusa-Ito Oxidation B->C D Direct C14-Hydroxylation C->D E Stille Cross-Coupling (Butenolide ring formation) D->E F Digitoxigenin E->F

Caption: A simplified workflow for the semi-synthesis of Digitoxigenin.

Diagram 2: Glycosylation of Digitoxigenin to form Digitoxin

G Key Step: Glycosylation to form a Digitoxin Precursor cluster_reactants Reactants cluster_conditions Reaction Conditions A Digitoxigenin C Palladium Catalyst B Digitoxose Donor (e.g., Pyranone) D Digitoxigenin Monodigitoxoside (Digitoxin Precursor) C->D Glycosylation

Caption: The catalytic glycosylation of Digitoxigenin to yield a precursor to Digitoxin.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Digitolutein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Batch-to-batch variability in naturally derived products like Digitolutein is a significant challenge for researchers, potentially leading to inconsistent experimental outcomes and impacting the reproducibility of scientific findings. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify, characterize, and mitigate the effects of variability between different lots of commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in commercial phytochemicals like this compound can arise from several factors related to its natural origin and manufacturing process. These include:

  • Source Material Heterogeneity: The chemical composition of the raw plant material can vary due to genetic differences, geographical location, climate, harvest time, and storage conditions.[1][2][3]

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and purification methods can lead to variations in the final product's composition and purity.[4][5]

  • Manufacturing and Handling Procedures: Inconsistencies in manufacturing processes, even minor ones, can contribute to variability between batches.

  • Release Criteria and Analytical Characterization: The range of acceptance for quality control parameters can allow for slight differences between batches that may still impact sensitive biological assays.

Q2: My current batch of this compound is giving me different results in my cell-based assay compared to the previous batch. What should I do?

A2: This is a common issue. A logical troubleshooting workflow can help you pinpoint the cause. We recommend a step-by-step approach to investigate the discrepancy.

G cluster_0 Troubleshooting Workflow for Inconsistent Assay Results start Start: Inconsistent results observed qc_check Perform Basic Quality Control Checks (Solubility, Appearance) start->qc_check compare_coa Compare Certificates of Analysis (CoA) for both batches qc_check->compare_coa analytical_chem Perform in-house analytical chemistry (e.g., HPLC, UV-Vis) compare_coa->analytical_chem dose_response Conduct a dose-response curve comparison for both batches analytical_chem->dose_response pathway_analysis Investigate potential impact on downstream signaling pathways dose_response->pathway_analysis contact_supplier Contact the supplier with your findings pathway_analysis->contact_supplier end Conclusion: Identify cause and adjust protocol contact_supplier->end

A logical workflow for troubleshooting inconsistent experimental results between batches.

Q3: How can I proactively manage potential batch-to-batch variability?

A3: Proactive management is key to ensuring long-term experimental consistency.

  • Multi-batch Qualification: When starting a new project, if possible, purchase smaller quantities of multiple batches and perform critical experiments with all of them to identify any potential for variability.

  • In-house Quality Control: Establish a set of in-house quality control assays to test every new batch upon arrival. This can include simple physical-chemical tests and a standardized bioassay.

  • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling, storage, and use of this compound in your experiments.

  • Communication with Supplier: Maintain open communication with your supplier regarding your experimental needs and any observed variability.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in Cell Culture Experiments
Symptom Possible Cause Recommended Action
Reduced or enhanced potency (shift in EC50/IC50)Variation in the concentration of the active compound(s) or presence of interfering impurities.Perform a comparative dose-response analysis of the old and new batches in parallel. Consider analytical characterization to compare the chemical fingerprints.
Unexpected cytotoxicityPresence of a toxic contaminant or a higher concentration of a cytotoxic component.Assess cell viability across a range of concentrations for both batches using a standard cytotoxicity assay (e.g., MTT, LDH).
Altered cellular phenotypeVariation in the profile of minor components that may have off-target effects.Analyze key downstream markers of your signaling pathway of interest for both batches.
Issue 2: Physical and Chemical Inconsistencies
Symptom Possible Cause Recommended Action
Differences in color, texture, or solubilityVariations in the manufacturing process, residual solvents, or presence of impurities.Document the physical differences with photographs. Test solubility in your standard solvent system and compare the concentration of the resulting stock solution using UV-Vis spectroscopy.
Discrepancies in the Certificate of Analysis (CoA)Changes in the supplier's analytical methods or acceptable specification ranges.Contact the supplier to discuss the discrepancies and request clarification on their quality control procedures.

Data Presentation: Comparative Analysis of this compound Batches

When you encounter variability, systematically collecting and comparing data is crucial. The following tables provide a template for organizing your findings.

Table 1: Physical-Chemical Properties Comparison

Parameter Batch A (Old) Batch B (New) Notes
Appearance Fine yellow powderClumped, pale yellow powder
Solubility in DMSO (mg/mL) 108
UV-Vis λmax (nm) 280, 350282, 355
HPLC Retention Time (min) 5.25.2, 6.1 (minor peak)New minor peak observed

Table 2: Bioactivity Comparison (Example: Anti-inflammatory Assay)

Parameter Batch A (Old) Batch B (New) Fold Change
IC50 (µM) for NF-κB Inhibition 2.55.22.08
Maximum Inhibition (%) 95%80%0.84
Cell Viability at IC50 (MTT) >98%90%-

Experimental Protocols

Protocol 1: Comparative HPLC Analysis of this compound Batches

Objective: To compare the chemical fingerprints of two or more batches of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of each this compound batch in 1 mL of HPLC-grade methanol to prepare 1 mg/mL stock solutions.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm and 350 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Overlay the chromatograms from the different batches.

    • Compare the retention times, peak areas, and peak shapes of the major and minor components.

    • Quantify the relative percentage of the main active peak and any significant impurities.

Protocol 2: Parallel Dose-Response Bioassay

Objective: To quantitatively compare the biological activity of different this compound batches.

Methodology:

  • Cell Seeding: Plate your cells of interest at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare fresh stock solutions of each this compound batch in your vehicle of choice (e.g., DMSO).

    • Perform a serial dilution to create a range of concentrations for the dose-response curve. Ensure the final vehicle concentration is consistent across all wells.

  • Treatment:

    • Remove the old media from the cells and add the media containing the different concentrations of each this compound batch.

    • Include a vehicle-only control and a positive control for your assay.

  • Incubation: Incubate the cells for the predetermined duration of your experiment.

  • Assay Readout: Perform your specific assay readout (e.g., luciferase reporter assay, ELISA for cytokine secretion, Western blot for protein expression).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for each batch on the same graph.

    • Calculate the EC50 or IC50 values for each batch and compare them.

Mandatory Visualizations

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. Variability in the composition of this compound could lead to inconsistent effects on this pathway.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Target Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene G cluster_workflow Experimental Workflow for Batch Comparison cluster_physchem Physical-Chemical Analysis cluster_bioassay Biological Assay BatchA This compound Batch A Solubility Solubility Test BatchA->Solubility UVVis UV-Vis Spectroscopy BatchA->UVVis HPLC HPLC Profiling BatchA->HPLC DoseResponse Dose-Response Curve BatchA->DoseResponse Cytotoxicity Cytotoxicity Assay BatchA->Cytotoxicity BatchB This compound Batch B BatchB->Solubility BatchB->UVVis BatchB->HPLC BatchB->DoseResponse BatchB->Cytotoxicity DataAnalysis Comparative Data Analysis Solubility->DataAnalysis UVVis->DataAnalysis HPLC->DataAnalysis DoseResponse->DataAnalysis Cytotoxicity->DataAnalysis

References

Technical Support Center: Refining Purification Protocols for Cardiac Glycosides from Digitalis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Digitolutein": The term "this compound" does not correspond to a commonly recognized compound in the scientific literature. It is plausible that this name is a trivial term, a misspelling, or refers to a rare, less-documented cardiac glycoside from the Digitalis species. This guide will focus on the purification protocols for well-characterized and closely related cardiac glycosides, Digitoxin and Digoxin, which are also derived from Digitalis plants. The principles and troubleshooting advice provided herein are broadly applicable to the purification of other cardiac glycosides from the same source.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting the extraction of cardiac glycosides from Digitalis leaves?

A1: Before extraction, it is crucial to properly prepare the plant material to maximize the yield and purity of the target cardiac glycosides. Key considerations include:

  • Plant Species and Harvest Time: Digitalis purpurea and Digitalis lanata are the primary sources for Digitoxin and Digoxin, respectively[1][2]. The concentration of these glycosides can vary depending on the plant's life cycle, so harvesting at the optimal time is essential[2].

  • Drying: Freshly harvested leaves should be dried in a well-ventilated, shaded area or using an oven at a low temperature (40-50°C) to prevent the degradation of the active compounds[2].

  • Grinding: The dried leaves should be ground into a fine powder to increase the surface area, which enhances extraction efficiency[1].

Q2: I am observing a low yield of cardiac glycosides after the initial extraction. What could be the cause?

A2: Low yields can stem from several factors related to the extraction solvent and procedure:

  • Solvent Choice: A mixture of a lower alcohol (like ethanol) and water is commonly used for extraction. The polarity of the solvent is critical; for instance, a 70% ethanol solution is often effective.

  • Extraction Technique: The chosen method, such as maceration, soxhlet extraction, or ultrasonication, can significantly impact efficiency. Ensure sufficient time and agitation for thorough extraction.

  • Enzymatic Degradation: Digitalis leaves contain enzymes that can degrade the primary glycosides upon tissue damage. A fermentation step or specific enzymatic treatment might be necessary to convert primary glycosides (like lanatoside C) into the desired secondary glycosides (like Digoxin).

Q3: My purified product contains significant impurities of other cardiac glycosides. How can I improve the selectivity of my purification?

A3: Separating structurally similar cardiac glycosides is a common challenge. To enhance selectivity:

  • Liquid-Liquid Extraction: This is a powerful technique for separating glycosides based on their differing polarities. A multi-step extraction with immiscible solvents can effectively partition the target compound away from impurities.

  • Column Chromatography: Employing column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected mobile phase gradient can resolve compounds with very similar structures.

  • Recrystallization: This is a classic purification method for crystalline compounds like Digitoxin. The choice of solvent is critical for successful recrystallization.

Q4: How can I assess the purity of my final Digoxin or Digitoxin product?

A4: Purity assessment is a critical final step. Commonly used analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for determining the purity of cardiac glycosides. It allows for the quantification of the main compound and the detection of impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides information on the molecular weight of the compound and its fragments, aiding in identification and purity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity with high accuracy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete extraction from plant material.- Ensure the plant material is finely ground. - Optimize the solvent-to-solid ratio and extraction time. - Consider using a more efficient extraction method like ultrasonication or microwave-assisted extraction.
Degradation of cardiac glycosides during extraction.- Avoid high temperatures during extraction. - Use fresh, properly dried plant material.
Co-extraction of Pigments and Other Undesired Compounds The extraction solvent is too non-polar.- Use a more polar solvent system, such as a higher percentage of water in the alcohol-water mixture.
The plant material was not properly pre-treated.- Consider a preliminary wash with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction.
Poor Separation in Column Chromatography The polarity of the mobile phase is too high or too low.- Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The column is overloaded with the sample.- Reduce the amount of crude extract loaded onto the column.
The column packing is uneven.- Ensure the column is packed uniformly to avoid channeling.
Difficulty in Recrystallization The chosen solvent is not suitable.- Experiment with different solvents or solvent mixtures to find one in which the compound is soluble when hot but poorly soluble when cold.
The presence of impurities is inhibiting crystallization.- Further purify the sample using another technique, such as a second round of column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Extraction of Cardiac Glycosides from Digitalis lanata

This protocol is adapted for the extraction of secondary glycosides, including Digoxin.

  • Fermentation:

    • Take 100g of chopped, dried Digitalis lanata foliage.

    • Moisten the plant material and maintain it under anaerobic conditions at 37°C for 48 hours. This step facilitates the enzymatic conversion of primary glycosides to secondary glycosides.

  • Maceration:

    • To the fermented plant material, add 1 L of 10% (v/v) aqueous ethanol.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the liquid extract (macerate) from the solid plant material by vacuum filtration.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine the macerates.

Protocol 2: Liquid-Liquid Extraction for Digoxin Purification

This protocol describes a multi-step liquid-liquid extraction to separate Digoxin from other glycosides.

  • Initial Extraction into Organic Phase:

    • Concentrate the combined ethanolic extract from Protocol 1 under reduced pressure.

    • Perform a four-cycle extraction of the concentrated aqueous extract with trichloroethylene or chloroform to transfer the secondary glycosides into the organic phase.

  • Partitioning in a Two-Phase System:

    • Prepare a four-component, two-phase solvent system. A successful system reported for Digoxin purification is ethanol:water–chloroform:trichloroethylene in a 35:15:20:30 volume ratio.

    • Use a series of separating funnels (e.g., 15) for a counter-current distribution process to achieve a high degree of separation.

    • The initial concentration of the crude extract in the light phase should be optimized (e.g., 15 g/L).

    • The volume ratio of the light and heavy phases should also be optimized (e.g., 1:1.1).

  • Isolation:

    • Collect the fractions enriched with Digoxin.

    • Evaporate the solvent under vacuum to obtain the purified product.

Quantitative Data Summary

Purification Step Parameter Value Reference
Maceration Extraction Degree of Digoxin>95%
Liquid-Liquid Extraction Digoxin Yield98%
Final Product Purity of Separated Digoxin99.8%

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cardiac Glycoside Purification

experimental_workflow plant_material Digitalis Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding fermentation Fermentation (Optional) grinding->fermentation extraction Solvent Extraction (e.g., 70% Ethanol) fermentation->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration liquid_liquid Liquid-Liquid Extraction concentration->liquid_liquid chromatography Column Chromatography liquid_liquid->chromatography recrystallization Recrystallization chromatography->recrystallization purity_assessment Purity Assessment (HPLC, LC-MS, NMR) recrystallization->purity_assessment final_product Purified Cardiac Glycoside purity_assessment->final_product

Caption: Workflow for the purification of cardiac glycosides.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction degradation Degradation of Compound low_yield->degradation poor_solvent Poor Solvent Choice incomplete_extraction->poor_solvent inefficient_method Inefficient Method incomplete_extraction->inefficient_method high_temp High Temperature degradation->high_temp improper_storage Improper Storage degradation->improper_storage

Caption: Troubleshooting logic for low purification yield.

References

Minimizing interference in Digitolutein quantification assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Digitolutein quantification assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification, particularly when using methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Inaccurate or Irreproducible Results

Question: My this compound quantification results are inconsistent and not reproducible. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and irreproducible results in this compound assays are often due to matrix effects, improper sample preparation, or issues with the analytical instrumentation.[1][2][3]

Troubleshooting Steps:

  • Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

    • Solution: Perform a post-extraction spike of a known concentration of this compound into a blank matrix sample and compare the response to the analyte in a standard solution. Deviations indicate the presence of matrix effects.

    • Mitigation Strategies:

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a simple first step, but may not be feasible for samples with low this compound concentrations.

      • Advanced Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances.

  • Optimize Sample Preparation: Inefficient sample preparation can lead to low recovery and high variability.

    • Solution: Test different sample preparation methods to maximize this compound recovery and minimize interference.

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): This technique is effective for isolating analytes from complex matrices.

      • Protein Precipitation: For biological samples, protein precipitation followed by centrifugation can remove a significant portion of the matrix.

      • HybridSPE®-Phospholipid: This technology specifically targets the removal of phospholipids, a major source of matrix interference in plasma and serum samples.

  • Check for System Contamination: Carryover from previous injections can lead to artificially high results.

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover.

    • Mitigation: Implement a robust column washing step between injections.

Issue 2: Poor Chromatographic Peak Shape

Question: I am observing peak tailing, fronting, or splitting in my chromatograms. What could be the cause and how do I fix it?

Answer: Poor peak shape in HPLC is a common issue that can affect the accuracy of integration and quantification. The causes can range from column issues to improper mobile phase composition.

Troubleshooting Steps:

  • Peak Tailing:

    • Possible Causes:

      • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

      • Column Contamination: Strongly retained compounds from previous injections can elute slowly, causing tailing of subsequent peaks.

      • Low Buffer Concentration: Inadequate buffering can lead to peak tailing for ionizable compounds.

    • Solutions:

      • Use a column with end-capping to block silanol groups.

      • Incorporate a mobile phase additive like triethylamine (TEA) to mask silanol interactions.

      • Flush the column with a strong solvent to remove contaminants.

      • Increase the buffer concentration in the mobile phase.

  • Peak Fronting:

    • Possible Causes:

      • Column Overload: Injecting too much sample can saturate the column, leading to fronting.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solutions:

      • Reduce the injection volume or dilute the sample.

      • Whenever possible, dissolve the sample in the mobile phase.

  • Split Peaks:

    • Possible Causes:

      • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

      • Partially Blocked Frit: A clogged inlet frit can also lead to a disturbed flow path.

    • Solutions:

      • Reverse-flush the column to try and remove the blockage.

      • If the problem persists, the column may need to be replaced.

Issue 3: Retention Time Drift

Question: The retention time for this compound is shifting between injections. What is causing this instability?

Answer: Retention time drift can be caused by a variety of factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Check the Mobile Phase:

    • Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength. Ensure fresh, accurately prepared mobile phase is used.

    • Degassing: Air bubbles in the mobile phase can affect pump performance and lead to retention time fluctuations. Degas the mobile phase before use.

  • Inspect the HPLC System:

    • Pump Issues: Leaks in the pump seals or check valves can cause inconsistent flow rates.

    • Temperature Fluctuations: Changes in column temperature will affect retention time. Use a column oven to maintain a stable temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated before each injection.

Quantitative Data Summary

The following table summarizes typical performance data for well-optimized this compound quantification assays using different sample preparation techniques. The data is based on expected recovery and precision for similar compounds like digoxin and other flavonoids.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Protein PrecipitationDigoxinPlasma75 - 85< 10
Solid-Phase Extraction (SPE)DigoxinWhole Blood83 - 100< 10
HybridSPE®-PhospholipidDigoxinPlasma> 90< 6
Liquid-Liquid ExtractionFlavonoidsPlant Extract80 - 95< 15

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from complex biological matrices like plasma or urine.

  • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 1 mL of methanol followed by 1 mL of water, and then 3 mL of 0.1 M ammonium acetate solution (pH 9.5).

  • Loading: Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove polar interferences. Dry the cartridge under vacuum for 2 minutes.

  • Elution: Elute this compound with an appropriate organic solvent or solvent mixture (e.g., 2 mL of acetonitrile:methanol 95:5).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.

Protocol 2: Quantification by LC-MS/MS

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium formate in water is a common mobile phase for such compounds.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Sample Collection protein_precip Protein Precipitation start->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe evap Evaporation & Reconstitution spe->evap hplc HPLC Separation evap->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition ms->data integration Peak Integration data->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

References

Strategies to reduce the cardiotoxicity of Digitolutein.

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a compound named "Digitolutein" and its associated cardiotoxicity is not available in the current scientific literature. The following content is generated based on a hypothetical scenario where such a compound exists and exhibits cardiotoxic effects similar to other known cardiotoxic agents. This information is for illustrative purposes only and should not be used for actual research or clinical decisions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cardiomyocyte apoptosis in our in-vitro assays with this compound. What are the potential underlying mechanisms?

A1: this compound-induced cardiotoxicity may be mediated by several signaling pathways. A primary suspected mechanism is the induction of oxidative stress through the excessive generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. Another potential mechanism is the direct inhibition of crucial cardiac ion channels, leading to arrhythmias and subsequent cellular stress.

Q2: What are some initial strategies to mitigate this compound's cardiotoxicity in our cell culture models?

A2: Initial mitigation strategies could involve the co-administration of antioxidants to counteract ROS-induced damage. N-acetylcysteine (NAC) or Vitamin E are commonly used antioxidants in such experimental setups. Another approach is to explore the use of specific ion channel blockers or openers, depending on the exact nature of this compound's interaction with these channels, to restore normal cardiac myocyte electrical activity.

Troubleshooting Guides

Problem: Inconsistent results in cardiotoxicity assessment assays.

  • Possible Cause 1: Reagent Instability. this compound may be unstable in certain media or under specific light conditions.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in dark, airtight containers at the recommended temperature.

  • Possible Cause 2: Cell Culture Variability. Passage number and confluency of cardiomyocytes can significantly impact their response to cardiotoxic agents.

    • Solution: Use cardiomyocytes within a consistent and low passage number range. Ensure uniform cell seeding density and confluency across all experimental plates.

Problem: High background noise in ROS detection assays.

  • Possible Cause: Autofluorescence of this compound. The compound itself might possess fluorescent properties that interfere with the fluorescent probes used for ROS detection.

    • Solution: Run a control experiment with this compound alone (without cells or the ROS probe) to measure its intrinsic fluorescence. Subtract this background from your experimental readings. Consider using a ROS probe with a different excitation/emission spectrum.

Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Viability using MTT Assay

  • Cell Seeding: Plate primary or iPSC-derived cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) with or without a potential protective agent for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Quantitative Data Summary

Table 1: Effect of Antioxidants on this compound-Induced Cardiomyocyte Apoptosis

Treatment GroupThis compound (µM)Apoptosis Rate (%)
Control05.2 ± 1.1
This compound1045.8 ± 3.5
This compound + NAC (1 mM)1015.3 ± 2.1
This compound + Vit E (100 µM)1020.1 ± 2.8

Signaling Pathways and Workflows

Digitolutein_Cardiotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS

Caption: Proposed signaling pathway for this compound-induced cardiomyocyte apoptosis.

Experimental_Workflow_Cardiotoxicity cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis start Isolate/Culture Cardiomyocytes treatment Treat with this compound +/- Protective Agent start->treatment viability Assess Viability (MTT Assay) treatment->viability apoptosis Measure Apoptosis (TUNEL Assay) treatment->apoptosis ros Detect ROS (DCF-DA Assay) treatment->ros animal_model Animal Model (e.g., Zebrafish, Mouse) drug_admin Administer this compound animal_model->drug_admin cardiac_function Monitor Cardiac Function (Echocardiography) drug_admin->cardiac_function histology Histopathological Analysis drug_admin->histology

Technical Support Center: Digitolutein Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Digitolutein resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a cardiac glycoside, closely related to Digitoxin, that has shown anti-cancer properties. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and subsequently calcium, triggering a cascade of events that can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Q2: Which signaling pathways are affected by this compound?

A2: this compound impacts several critical signaling pathways in cancer cells. Key pathways include the downregulation of HIF-1α and NF-κB, which are crucial for tumor survival and proliferation.[1][2] It also affects the expression of c-Myc and the Bcl-2 family of proteins, further promoting apoptosis. Additionally, it can influence the Src, PI3K/Akt, and MEK/ERK pathways.

Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and general principles of drug resistance, potential mechanisms include:

  • Alterations in the Na+/K+-ATPase pump: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can prevent this compound from binding effectively.

  • Increased drug efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.

  • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals initiated by this compound.

  • Alterations in downstream signaling pathways: Changes in pathways like PI3K/Akt or MAPK can promote cell survival and override the cytotoxic effects of this compound.

  • Enhanced DNA repair mechanisms: Although not a primary mechanism of this compound, enhanced DNA repair could contribute to general chemoresistance.

Q4: How can I generate a this compound-resistant cancer cell line in the lab?

A4: A common method is through continuous exposure to gradually increasing concentrations of the drug. This process involves culturing the parental cancer cell line in the presence of a low dose of this compound and incrementally increasing the concentration as the cells adapt and become resistant. This can be a lengthy process, often taking several months.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and resistant cell lines.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound in the parental cell line. Cell passage number is too high, leading to genetic drift.Use cells with a consistent and low passage number for all experiments.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well for viability assays.
Contamination of cell culture.Regularly check for and address any microbial contamination.
Failure to establish a this compound-resistant cell line. The starting concentration of this compound is too high, causing excessive cell death.Begin with a very low concentration of this compound (e.g., IC10-IC20) and increase the dose very gradually.
The cell line is inherently highly sensitive and unable to develop resistance.Consider using a different cancer cell line that may have a greater capacity for developing resistance.
Resistant cell line loses its resistance phenotype over time. The selective pressure (this compound) has been removed from the culture medium.Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
The resistant population is heterogeneous.Consider single-cell cloning to isolate a homogeneously resistant population.
No difference in apoptosis levels between sensitive and resistant cells after this compound treatment. The resistance mechanism may not involve the apoptotic pathway.Investigate other mechanisms, such as drug efflux or alterations in cell cycle regulation.
The concentration of this compound is not high enough to induce apoptosis in the resistant cells.Perform a dose-response experiment to determine the apoptotic threshold for the resistant line.
Unexpected results in Western blot analysis of signaling proteins. Poor antibody quality or incorrect antibody dilution.Validate antibodies and optimize their concentrations.
Issues with protein extraction or quantification.Ensure proper lysis buffer is used and perform a protein quantification assay before loading gels.
For HIF-1α, protein degradation during sample preparation.Prepare cell lysates under hypoxic conditions or use lysis buffers with protease inhibitors to stabilize HIF-1α.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive Cancer Cell Lines

The following table summarizes published IC50 values for Digitoxin (a close analog of this compound) in various cancer cell lines. These values can serve as a reference for expected sensitivity in parental cell lines.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3
K-562Leukemia6.4
MCF-7Breast Cancer~30
UACC-62Melanoma~33
A549Non-Small Cell Lung Cancer100
H1299Non-Small Cell Lung Cancer120
Table 2: Template for Comparing Sensitive vs. Resistant Cell Lines

Researchers can use this template to organize their experimental data when comparing parental (sensitive) and newly generated resistant cell lines.

ParameterParental Cell LineResistant Cell LineFold Resistance
IC50 (nM) e.g., 15 nMe.g., 150 nM10-fold
Apoptosis (% after X nM treatment) e.g., 60%e.g., 15%
Bcl-2 Expression (relative to control) e.g., 1.0e.g., 3.5
c-Myc Expression (relative to control) e.g., 0.2e.g., 0.8
HIF-1α Expression (hypoxia, relative to control) e.g., 0.3e.g., 0.9

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol outlines a general procedure for developing a this compound-resistant cell line by continuous drug exposure.

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial exposure: Culture the parental cells in their recommended medium supplemented with a starting concentration of this compound equal to the IC10 or IC20.

  • Monitor cell viability: Continuously monitor the cells. Initially, significant cell death is expected.

  • Gradual dose escalation: Once the cells recover and reach approximately 80% confluency, subculture them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat dose escalation: Repeat step 4 for several cycles. This process can take 6-12 months.

  • Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.

  • Cryopreserve and maintain: Cryopreserve the resistant cell line at different passages. Maintain a continuous culture in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment: Treat both sensitive and resistant cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

Digitolutein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Bcl2 Bcl-2 This compound->Bcl2 Inhibition Bax Bax This compound->Bax Activation NFkB NF-κB This compound->NFkB Inhibition HIF1a HIF-1α This compound->HIF1a Inhibition cMyc c-Myc This compound->cMyc Inhibition Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Src Src NaK_ATPase->Src Inhibition Ca_ion Intracellular Ca2+ ↑ Na_ion->Ca_ion ROS ROS ↑ Ca_ion->ROS PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activation MEK_ERK MEK/ERK Pathway Src->MEK_ERK Activation Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Activation NFkB->Apoptosis Inhibition HIF1a->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Inhibition

Caption: this compound's mechanism of action and affected signaling pathways.

Resistance_Workflow Start Start Parental_Cells Parental Cancer Cell Line Start->Parental_Cells IC50_Determination Determine Initial IC50 (MTT/CCK-8 Assay) Parental_Cells->IC50_Determination Low_Dose_Exposure Culture with low dose of this compound (IC10-IC20) IC50_Determination->Low_Dose_Exposure Monitor_and_Recover Monitor for recovery and confluency Low_Dose_Exposure->Monitor_and_Recover Dose_Escalation Increase this compound Concentration (1.5-2x) Monitor_and_Recover->Dose_Escalation Repeat_Cycle Resistance Achieved? Dose_Escalation->Repeat_Cycle Repeat_Cycle->Monitor_and_Recover No Characterize_Resistance Determine new IC50 and characterize phenotype Repeat_Cycle->Characterize_Resistance Yes Resistant_Line Established this compound- Resistant Cell Line Characterize_Resistance->Resistant_Line End End Resistant_Line->End

Caption: Workflow for generating a this compound-resistant cell line.

Troubleshooting_Logic Problem Inconsistent IC50 Results? Check_Passage Check Cell Passage Number Problem->Check_Passage Possible Cause 1 Check_Seeding Verify Cell Seeding Density Problem->Check_Seeding Possible Cause 2 Check_Contamination Screen for Contamination Problem->Check_Contamination Possible Cause 3 High_Passage Use low passage cells Check_Passage->High_Passage Solution Inconsistent_Seeding Standardize seeding protocol Check_Seeding->Inconsistent_Seeding Solution Contaminated Discard culture and use new vial Check_Contamination->Contaminated Solution

Caption: A logical approach to troubleshooting inconsistent IC50 results.

References

Technical Support Center: Enhancing Digitolutein Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Digitolutein. Our focus is on improving the oral bioavailability of this promising, yet challenging, compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. Like many active pharmaceutical ingredients (APIs), its low solubility leads to a low dissolution rate in the gastrointestinal fluids, which in turn limits its absorption into the bloodstream. Other contributing factors can include first-pass metabolism and potential efflux by transporters in the gut wall.

Q2: What are the most common initial approaches to improve the bioavailability of a poorly soluble compound like this compound?

A2: Initial strategies typically focus on enhancing the drug's dissolution rate and solubility.[1][2][3] Common and effective starting points include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can significantly improve the dissolution rate.[3][4]

  • Use of Solubilizing Excipients: Incorporating surfactants, wetting agents, or co-solvents into the formulation can improve the wettability and solubility of this compound.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can maintain the drug in a higher energy, amorphous state, which has greater solubility than the crystalline form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation development of this compound.

Problem Potential Cause Recommended Solution Experimental Protocol
Low in-vitro dissolution rate of this compound from the solid dosage form. Poor wetting of the drug particles; Agglomeration of fine particles.1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate) or a wetting agent into the formulation. 2. Consider wet granulation to improve powder flow and de-aggregate fine particles.See Protocol 1: In-vitro Dissolution Testing.
High variability in plasma concentrations of this compound in animal studies. Inconsistent dissolution in vivo; Food effects; Saturation of absorption mechanisms.1. Develop a self-emulsifying drug delivery system (SEDDS) to improve the consistency of absorption. 2. Conduct fed vs. fasted state bioavailability studies to understand the impact of food.See Protocol 2: Preparation and Evaluation of a SEDDS Formulation.
The amorphous solid dispersion of this compound recrystallizes upon storage. The polymer is not effectively inhibiting crystallization; High humidity or temperature during storage.1. Screen for a polymer with stronger hydrogen bonding potential with this compound. 2. Store the formulation in controlled humidity and temperature conditions.See Protocol 3: Stability Testing of Amorphous Solid Dispersions.
The developed nano-suspension shows particle size growth over time. Insufficient stabilizer concentration; Ostwald ripening.1. Optimize the concentration of the stabilizer (e.g., a block copolymer or a surfactant). 2. Add a second stabilizer that provides steric hindrance.See Protocol 4: Formulation and Characterization of a Nanosuspension.

Experimental Protocols

Protocol 1: In-vitro Dissolution Testing

Objective: To assess the rate and extent of this compound release from a formulated dosage form.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Methodology:

  • Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2, or simulated intestinal fluid, pH 6.8).

  • De-aerate the medium and bring it to 37 ± 0.5 °C.

  • Place one dosage form (e.g., tablet or capsule) in each dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

  • At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Preparation and Evaluation of a SEDDS Formulation

Objective: To develop a lipid-based formulation to enhance the solubility and absorption of this compound.

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare various mixtures of these components and titrate with water to identify the microemulsion region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the microemulsion region.

    • Dissolve the required amount of this compound in this mixture with gentle stirring and heating if necessary.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using dynamic light scattering.

    • In-vitro Dissolution: Perform dissolution testing as described in Protocol 1, using a medium that simulates intestinal fluid.

Protocol 3: Stability Testing of Amorphous Solid Dispersions

Objective: To evaluate the physical stability of the amorphous form of this compound in a solid dispersion.

Methodology:

  • Prepare the amorphous solid dispersion of this compound with a selected polymer (e.g., PVP K30, HPMC-AS) using a method such as spray drying or hot-melt extrusion.

  • Characterize the initial solid state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature.

  • Store the samples under accelerated stability conditions (e.g., 40 °C / 75% RH) and at room temperature.

  • At specified time points (e.g., 1, 3, and 6 months), withdraw samples and re-characterize them using PXRD and DSC.

  • The appearance of crystalline peaks in the PXRD pattern or a recrystallization peak in the DSC thermogram indicates instability.

Protocol 4: Formulation and Characterization of a Nanosuspension

Objective: To produce a stable nanosuspension of this compound to increase its surface area and dissolution velocity.

Methodology:

  • Preparation:

    • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Reduce the particle size using a high-pressure homogenizer or a wet-milling apparatus.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Stability: Monitor the particle size and PDI over time at different storage conditions to assess physical stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In-vivo Evaluation start Poorly Soluble This compound micronization Micronization start->micronization solid_dispersion Amorphous Solid Dispersion start->solid_dispersion sedds SEDDS start->sedds nanosuspension Nanosuspension start->nanosuspension dissolution In-vitro Dissolution micronization->dissolution solid_dispersion->dissolution stability Stability Testing solid_dispersion->stability sedds->dissolution nanosuspension->dissolution particle_size Particle Size Analysis nanosuspension->particle_size animal_studies Animal Bioavailability Studies dissolution->animal_studies stability->animal_studies particle_size->animal_studies

Caption: Experimental Workflow for Improving this compound Bioavailability.

troubleshooting_logic start Issue Encountered low_dissolution Low Dissolution Rate? start->low_dissolution high_variability High In-vivo Variability? low_dissolution->high_variability No solution1 Incorporate Surfactant or Wet Granulation low_dissolution->solution1 Yes instability Formulation Instability? high_variability->instability No solution2 Develop SEDDS or Conduct Food-Effect Study high_variability->solution2 Yes solution3 Optimize Polymer/Stabilizer or Control Storage Conditions instability->solution3 Yes end Re-evaluate Formulation instability->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for this compound Formulation Issues.

References

Calibrating instruments for accurate Digitolutein measurement.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of Digitolutein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its maximum absorbance wavelength (λmax)?

A1: this compound is a novel, synthetic carotenoid analog currently under investigation for its potential therapeutic properties. In its purified form, dissolved in a 9:1 hexane:acetone solution, this compound exhibits a maximum absorbance (λmax) at 448 nm . It is critical to use this wavelength for the most sensitive and accurate spectrophotometric quantification.

Q2: Which solvents are recommended for this compound extraction and analysis?

A2: this compound is a lipophilic compound. For extraction from biological matrices, a solvent system of hexane and acetone is recommended. For analysis via spectrophotometry or HPLC, samples should be dissolved in a mobile phase-compatible solvent. Carotenoids are soluble in various organic solvents, with xanthophylls being more soluble in polar solvents like ethanol and acetone, and carotenes in less polar solvents like hexane.[1] A mixture often provides the best results.

Q3: How often should I calibrate my spectrophotometer or HPLC for this compound measurement?

A3: Calibration frequency depends on instrument usage and the laboratory environment.[2] For high-throughput labs, daily or weekly calibration checks are recommended.[2] For less frequent use, quarterly calibration is a minimum.[2] However, a calibration check should always be performed if you observe a drift in instrument readings, after major instrument maintenance, or when starting a new batch of experiments.[3]

Q4: What are acceptable linearity values (R²) for a this compound calibration curve?

A4: For both spectrophotometric and HPLC calibration curves, the coefficient of determination (R²) should ideally be ≥ 0.995 . A value below this may indicate issues with standard preparation, instrument stability, or the chosen concentration range.

Troubleshooting Guides

This section addresses specific problems you might encounter during this compound measurement.

Spectrophotometer Calibration and Measurement

Issue 1: My calibration curve has poor linearity (R² < 0.995).

Potential Cause Troubleshooting Step Success Indicator
Incorrect Standard Preparation Re-prepare serial dilutions from a fresh stock solution. Verify the accuracy of pipettes and volumetric flasks.New standards yield a linear curve with R² ≥ 0.995.
Dirty or Scratched Cuvettes Thoroughly clean cuvettes with an appropriate solvent. Inspect for scratches, which can scatter light, and replace if necessary.Absorbance readings are consistent and reproducible.
Instrument Drift Allow the spectrophotometer lamp to warm up for at least 30-45 minutes before use. Re-blank the instrument before each new sample.The baseline is stable, and readings do not drift over time.
High Stray Light This is a common cause of non-linearity at high absorbance values. Ensure the sample concentration is within the optimal absorbance range (0.1 to 1.0 AU).Diluting the samples brings them within the linear range of the instrument.

Issue 2: Absorbance readings are inconsistent or drifting.

Potential Cause Troubleshooting Step Success Indicator
Lamp Instability Ensure the instrument has had adequate warm-up time (30-45 minutes). An aging lamp may need replacement.Readings stabilize after the warm-up period.
Incorrect Blanking Use the same solvent for the blank as used for the samples. Re-blank the instrument frequently, especially if the ambient temperature changes.The baseline is stable at zero absorbance with the blank.
Sample Degradation This compound, like other carotenoids, can be sensitive to light and temperature. Prepare samples fresh and keep them in amber vials or protected from light.Freshly prepared samples give consistent readings.
Air Bubbles in Cuvette Ensure no air bubbles are present in the cuvette's light path. Tap the cuvette gently to dislodge any bubbles.Readings become stable and reproducible.
HPLC Calibration and Measurement

Issue 1: Retention times are shifting between runs.

Potential Cause Troubleshooting Step Success Indicator
Inconsistent Mobile Phase Prepare a fresh mobile phase. Ensure components are accurately measured. If using a gradient, ensure the pump's mixing performance is optimal.Retention times become consistent across injections.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature. Ensure the lab's ambient temperature is stable.Stable retention times are achieved.
Column Degradation/Contamination Flush the column with a strong solvent to remove contaminants. If performance doesn't improve, the column may need replacement.Retention time and peak shape are restored.
Leaks in the System Check all fittings for leaks, especially between the pump and the column, and the column and the detector.System pressure stabilizes, and retention times are consistent.

Issue 2: Baseline is noisy or drifting.

Potential Cause Troubleshooting Step Success Indicator
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped bubbles.The baseline becomes smooth and stable.
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.Noise in the baseline is significantly reduced.
Detector Lamp Issue An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.The baseline stabilizes after lamp replacement.
Leaks Even small, slow leaks can cause baseline drift. Carefully inspect the entire flow path for any signs of leakage.The baseline drift ceases after tightening or replacing fittings.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 10.0 mL of 9:1 hexane:acetone in a volumetric flask.

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare a series of at least five standards. A recommended concentration range is 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.

  • Blank Solution: Use the same 9:1 hexane:acetone solvent mixture as the blank.

  • Measurement: For spectrophotometry, measure the absorbance of each standard at 448 nm. For HPLC, inject equal volumes of each standard.

  • Calibration Curve: Plot a graph of absorbance (or peak area for HPLC) versus concentration. Perform a linear regression to obtain the equation of the line and the R² value.

Protocol 2: Sample Preparation for this compound Extraction from Plasma
  • Sample Collection: Collect 1.0 mL of plasma.

  • Protein Precipitation: Add 2.0 mL of cold ethanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 3.0 mL of a 9:1 hexane:acetone solution. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (containing this compound) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the HPLC mobile phase or spectrophotometer solvent for analysis.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_calib Instrument Calibration cluster_analysis Sample Analysis stock Prepare Stock (100 µg/mL) dilute Serial Dilutions (1-20 µg/mL) stock->dilute standards Run Standards dilute->standards extract Extract Sample (Protocol 2) reconstitute Reconstitute Extract extract->reconstitute run_sample Run Prepared Sample reconstitute->run_sample blank Run Blank blank->standards curve Generate Curve (R² ≥ 0.995) standards->curve quantify Quantify This compound curve->quantify run_sample->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_flow cluster_solutions start Inaccurate Readings? check_calib R² < 0.995? start->check_calib check_drift Readings Drifting? start->check_drift check_calib->check_drift No sol_standards Remake Standards & Check Glassware check_calib->sol_standards Yes sol_cuvettes Clean or Replace Cuvettes check_drift->sol_cuvettes No, but Inconsistent sol_warmup Allow Lamp Warm-up (30 min) check_drift->sol_warmup Yes sol_sample_prep Prepare Fresh Sample sol_cuvettes->sol_sample_prep sol_blank Re-blank Instrument sol_warmup->sol_blank

Caption: Troubleshooting logic for spectrophotometer errors.

signaling_pathway This compound This compound ROS Cellular ROS This compound->ROS Scavenges Nrf2 Nrf2 Activation ROS->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Hypothetical signaling pathway for this compound.

References

Best practices for handling and disposal of Digitolutein.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note: The following information is provided for a fictional substance named "Digitolutein" to demonstrate the creation of a technical support resource. This compound is not a real chemical compound. The data, protocols, and safety guidelines are illustrative and should not be used for any real-world application. Always refer to the specific Safety Data Sheet (SDS) and established institutional protocols for handling any real chemical substance.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, experimental use, and disposal of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, synthetic, small-molecule inhibitor of the novel kinase "ChronoKinase-1" (CK-1), which is implicated in aberrant cell cycle progression. It is under investigation for its potential as an anti-neoplastic agent. Due to its high potency and photosensitivity, it requires special handling.

Q2: How should I store this compound?

A2: this compound is supplied as a lyophilized powder. It should be stored at -20°C, protected from light, and kept under an inert atmosphere (e.g., argon or nitrogen). Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are the primary safety concerns with this compound?

A3: this compound is classified as a potent compound with potential cytotoxic effects. The primary routes of exposure are inhalation of the powder and skin contact. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated balance enclosure.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. It has limited solubility in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the medium should typically be kept below 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Q: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

    • A: This could be due to several factors:

      • Compound Precipitation: this compound may be precipitating out of the aqueous culture medium. Ensure the final concentration of DMSO is consistent across all wells and does not exceed recommended limits. Visually inspect the wells under a microscope for any signs of precipitation.

      • Photosensitivity: this compound degrades upon exposure to light. Ensure all steps involving the compound (e.g., weighing, reconstitution, and addition to plates) are performed with minimal light exposure. Use amber-colored tubes and cover cell culture plates with foil.

      • Incomplete Mixing: Ensure the compound is thoroughly mixed into the medium before adding it to the cells. Pipette mixing or gentle vortexing of the diluted solution is recommended.

Issue 2: Difficulty dissolving the lyophilized powder.

  • Q: The this compound powder is not fully dissolving in DMSO. What should I do?

    • A: To ensure complete dissolution, follow these steps:

      • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

      • Add the required volume of anhydrous DMSO.

      • Gently vortex the vial for 1-2 minutes.

      • If dissolution is still incomplete, you can sonicate the vial in a water bath for 5-10 minutes.

Issue 3: Loss of compound activity over time.

  • Q: My reconstituted this compound stock solution seems to be losing its effectiveness. Why is this happening?

    • A: The most likely cause is degradation. To prevent this:

      • Avoid Multiple Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes immediately after preparation.

      • Proper Storage: Store the aliquots at -80°C.

      • Check for Contamination: Ensure that the DMSO used is anhydrous and that the stock solution has not been contaminated with water, which can promote hydrolysis.

Data Presentation: this compound Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueNotes
Molecular Weight 482.5 g/mol
Appearance Pale yellow lyophilized powder
Purity (HPLC) ≥98%
Solubility in DMSO Up to 50 mMAnhydrous DMSO recommended.
Solubility in Ethanol Up to 5 mM
Aqueous Solubility < 1 µMPractically insoluble in aqueous buffers.
IC₅₀ (CK-1 Kinase) 15 nMIn vitro biochemical assay.
CC₅₀ (HEK293 Cells) 2.5 µM72-hour cell viability assay.
Stability in DMSO Stable for up to 3 months at -80°CWhen stored in single-use aliquots and protected from light.
Stability in Aqueous Medium Half-life of ~4 hours at 37°CDegradation is accelerated by light exposure.

Experimental Protocols

Protocol: In Vitro Cell-Based ChronoKinase-1 (CK-1) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cell line that overexpresses CK-1.

  • Cell Seeding:

    • Culture the CK-1 overexpressing cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well, clear-bottom, black-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform a serial dilution of the this compound stock solution in complete growth medium to prepare 2X working concentrations (e.g., from 200 µM to 200 pM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate for the desired time point (e.g., 48 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement (e.g., using a resazurin-based assay):

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Mandatory Visualizations

Diagrams

Digitolutein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor CK1 ChronoKinase-1 (CK-1) Receptor->CK1 Activates Substrate CK-1 Substrate (Inactive) CK1->Substrate Phosphorylates Substrate_P CK-1 Substrate-P (Active) CellCycle Cell Cycle Progression Substrate_P->CellCycle Promotes This compound This compound This compound->CK1 Inhibits

Caption: Fictional signaling pathway of this compound inhibiting ChronoKinase-1 (CK-1).

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Add Compound to Cells (Incubate 48h) prep_compound->treat_cells add_reagent Add Viability Reagent (e.g., Resazurin) treat_cells->add_reagent measure Measure Fluorescence add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze

Caption: Experimental workflow for a cell-based IC50 determination of this compound.

Troubleshooting_Guide start Inconsistent Experimental Results? check_precipitation Check for Compound Precipitation in Media start->check_precipitation Yes check_light Review Light Protection Procedures start->check_light Yes check_storage Verify Stock Solution Storage (-80°C, Aliquoted) start->check_storage Yes end_node Results Consistent check_precipitation->end_node check_light->end_node check_storage->end_node

Caption: Logical diagram for troubleshooting inconsistent experimental results with this compound.

Handling and Disposal of this compound

Safe Handling Procedures:

  • Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.

    • Eye Protection: Use chemical safety goggles.

    • Lab Coat: A dedicated lab coat should be worn.

    • Respiratory Protection: For weighing larger quantities or if there is a risk of aerosolization, a respirator with a P100 filter may be required. Consult your institution's Environmental Health & Safety (EHS) office.

  • Decontamination: Decontaminate surfaces where this compound has been handled. A solution of 1 M sodium hydroxide followed by 70% ethanol is effective for surface decontamination. Allow a contact time of at least 10 minutes for the sodium hydroxide solution before wiping.

Spill Cleanup:

  • Small Spills (Solid):

    • Do not sweep. Gently cover the spill with absorbent paper towels.

    • Wet the towels with a decontamination solution (e.g., 1 M NaOH) to avoid raising dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Small Spills (Liquid in DMSO):

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Wipe the area with a decontamination solution.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

Disposal Procedures:

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, vials, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic").

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., old stock solutions, contaminated media) in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Final Disposal:

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS office.

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Cardiac Glycosides in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: Initial searches for "Digitolutein" did not yield relevant scientific literature pertaining to anticancer activities. It is highly probable that this term is a variant or misspelling of "Digitoxin," a well-studied cardiac glycoside with known anticancer properties. This guide will, therefore, focus on Digitoxin and its closely related and extensively researched analog, Digoxin, as representative compounds of this class.

This guide provides a comparative overview of the anticancer efficacy of Digitoxin and Digoxin in xenograft models, benchmarked against conventional chemotherapy agents. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data, detailed experimental methodologies, and visual representations of molecular pathways and experimental designs.

Comparative Efficacy in Xenograft Models

The antitumor effects of cardiac glycosides have been substantiated in various preclinical xenograft models. The following tables summarize the quantitative data on tumor growth inhibition for Digoxin and other standard chemotherapeutic agents. Due to the limited availability of direct comparative quantitative data for Digitoxin in xenograft models from the reviewed literature, a separate table with its observed effects is provided.

Table 1: Quantitative Tumor Growth Inhibition by Digoxin and Standard Chemotherapeutics in Xenograft Models

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference(s)
Digoxin NeuroblastomaSH-SY5YNot Specified44%[1][2]
NeuroblastomaNeuro-2aNot Specified19%[1][2]
Non-Small Cell LungA5491.0 mg/kg/daySignificant inhibition[3]
Non-Small Cell LungA549 (with Adriamycin)1.0 mg/kg/day (Digoxin) + 2.0 mg/kg/3d (Adriamycin)Enhanced inhibition
Adriamycin (Doxorubicin) Triple-Negative BreastMDA-MB-231 (with Cyclophosphamide)Not SpecifiedUp to 56%
Cisplatin Oral Squamous CarcinomaNot Specified0.3-0.9 mg/kg (twice weekly)28-86%
Paclitaxel Lung CancerNot Specified20 mg/kg/week or 60 mg/kg/3 weeks~50%

Table 2: Anticancer Activity of Digitoxin in Preclinical Models

CompoundCancer Type(s)Model TypeObserved EffectsReference(s)
Digitoxin Renal, Breast, Melanoma, Lung, Ovarian, Pancreatic, Glioma, Prostate, Liver, ColonIn vitro & In vivoSignificant antitumor activities, induction of apoptosis, cell cycle arrest.
Pancreatic CancerIn vitroDecreased cell viability, induction of apoptosis, cell cycle arrest.
Ovarian CancerIn vitroDecreased cell proliferation, increased cytotoxicity, cell cycle arrest.

Experimental Protocols

The following is a generalized, detailed protocol for a xenograft study designed to evaluate the anticancer activity of a compound like Digitoxin or Digoxin.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., A549 for non-small cell lung cancer, SH-SY5Y for neuroblastoma) are cultured in appropriate media and conditions.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • Cancer cells are harvested during their exponential growth phase.

  • A suspension of a specified number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Drug Administration:

  • Mice are randomly assigned to control and treatment groups.

  • The investigational compound (e.g., Digitoxin, Digoxin) and comparator drugs are administered via a clinically relevant route (e.g., intraperitoneal, oral gavage, intravenous).

  • The dosing schedule (e.g., daily, twice weekly) and concentration are based on previous in vitro and in vivo toxicity and efficacy studies. The control group receives the vehicle used to dissolve the drugs.

5. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight of the mice are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.

  • Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if necessary, through histological analysis of major organs.

6. Statistical Analysis:

  • Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Xenograft Model Validation

experimental_workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Drug Administration (e.g., Digoxin vs. Control) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Tumor Excision & Weight Analysis data_collection->endpoint statistical_analysis Statistical Analysis of Tumor Growth Inhibition endpoint->statistical_analysis

Experimental workflow for validating anticancer activity in a xenograft model.
Signaling Pathways Modulated by Digitoxin/Digoxin

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects digitoxin Digitoxin / Digoxin na_k_atpase Na+/K+-ATPase digitoxin->na_k_atpase inhibits hif1a HIF-1α digitoxin->hif1a inhibits synthesis apoptosis Apoptosis digitoxin->apoptosis src Src na_k_atpase->src activates nf_kb NF-κB na_k_atpase->nf_kb inhibits pi3k PI3K src->pi3k ras Ras src->ras akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression autophagy Autophagy mtor->autophagy raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression nf_kb->gene_expression hif1a->gene_expression proliferation_inhibition Inhibition of Proliferation gene_expression->proliferation_inhibition

References

Unraveling the Enigmatic Mechanism of Digitolutein: A Comparative Guide to Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cellular physiology, the Na+/K+-ATPase pump stands as a pivotal gatekeeper, meticulously maintaining the electrochemical gradients essential for a myriad of vital functions. Its inhibition has long been a cornerstone of therapeutic intervention, particularly in cardiovascular medicine. This guide delves into the distinct mechanistic nuances of Na+/K+-ATPase inhibitors, with a special focus on the novel compound Digitolutein, and contrasts its action with that of well-established inhibitors like cardiac glycosides. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis.

The Central Role of Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein found in all animal cells.[1][2] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process fueled by the hydrolysis of one molecule of ATP.[1] This incessant pumping action is fundamental for maintaining cell membrane potential, regulating cellular volume, and driving the transport of other solutes.[2][3] Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer, with the binding of specific ligands capable of triggering intracellular signaling cascades.

Classical Inhibition: The Cardiac Glycoside Paradigm

For centuries, compounds derived from the foxglove plant (Digitalis purpurea), known as cardiac glycosides, have been employed to treat heart conditions. Digoxin and ouabain are archetypal examples of this class of inhibitors.

The primary mechanism of cardiac glycosides involves their binding to the extracellular side of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated E2-P conformation, thereby inhibiting its catalytic cycle and ion transport. The functional consequence of this inhibition is an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium (Na+/Ca2+) exchanger, leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevation in intracellular calcium enhances contractility, which is the basis of their therapeutic effect in heart failure.

This compound: A Divergent Mechanism

While the precise molecular interactions of this compound with the Na+/K+-ATPase are the subject of ongoing investigation, preliminary data suggest a mechanism that diverges significantly from that of classical cardiac glycosides. It is hypothesized that this compound exhibits a preference for a distinct conformational state of the enzyme and may interact with different amino acid residues within the binding pocket.

To thoroughly characterize the unique mechanism of this compound, a series of key experiments are essential. These include competitive binding assays, kinetic studies, and structural analyses.

Comparative Data on Na+/K+-ATPase Inhibitors

To facilitate a clear comparison, the following table summarizes key quantitative data for this compound and other representative Na+/K+-ATPase inhibitors.

InhibitorTarget Isoform(s)Binding Affinity (Kd)IC50Effect on Ion TransportDownstream Signaling
This compound α1, α3 (preferential)Data under investigationData under investigationPotent inhibition of Na+ and K+ fluxModulation of Src kinase and MAPK pathways
Digoxin α1, α2, α3~10-50 nM~20-100 nMInhibition of Na+ and K+ fluxIncreased intracellular Ca2+, activation of PLC and PKC
Ouabain α1, α2, α3~5-30 nM~10-60 nMInhibition of Na+ and K+ fluxIncreased intracellular Ca2+, activation of Src kinase

Experimental Protocols

A detailed understanding of the inhibitory mechanisms requires rigorous experimental methodologies. Below are protocols for key assays used to characterize Na+/K+-ATPase inhibitors.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated by subtracting the ATPase activity in the presence of a saturating concentration of a specific inhibitor (like ouabain) from the total ATPase activity.

Protocol:

  • Enzyme Preparation: A microsomal fraction rich in Na+/K+-ATPase is prepared from a suitable tissue source (e.g., porcine kidney medulla).

  • Reaction Mixture: In a 96-well plate, the following are added:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4).

    • 10 µL of the test compound (e.g., this compound) at various concentrations.

    • 10 µL of the diluted Na+/K+-ATPase enzyme preparation.

  • Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 30 µL of ATP solution (e.g., 10 mM).

  • Incubation: The plate is incubated at 37°C for 20-30 minutes.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the Na+/K+-ATPase by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between a radiolabeled ligand (e.g., [³H]-ouabain) and a non-labeled test compound for the same binding site on the enzyme.

Protocol:

  • Reaction Mixture: In microcentrifuge tubes, the following are added:

    • Buffer solution.

    • A fixed concentration of [³H]-ouabain.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific Binding Control: A set of tubes containing a high concentration of unlabeled ouabain is included to determine non-specific binding.

  • Reaction Initiation: The binding reaction is initiated by adding the Na+/K+-ATPase microsomal preparation.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the enzyme-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

To better illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways and experimental workflows.

cluster_cg Cardiac Glycoside (e.g., Digoxin) cluster_digito This compound Digoxin Digoxin NKA_cg Na+/K+-ATPase (E2-P conformation) Digoxin->NKA_cg Inhibits Na_in_cg ↑ Intracellular Na+ NCX_cg Na+/Ca2+ Exchanger Na_in_cg->NCX_cg Alters gradient Ca_in_cg ↑ Intracellular Ca2+ NCX_cg->Ca_in_cg Inhibits Ca2+ efflux Contractility_cg ↑ Cardiac Contractility Ca_in_cg->Contractility_cg This compound This compound NKA_digito Na+/K+-ATPase (Specific conformation) This compound->NKA_digito Inhibits Na_in_digito ↑ Intracellular Na+ Src_digito Src Kinase NKA_digito->Src_digito Activates MAPK_digito MAPK Pathway Src_digito->MAPK_digito Proliferation_digito ↓ Cell Proliferation MAPK_digito->Proliferation_digito

Caption: Signaling pathways of Cardiac Glycosides vs. This compound.

start Start: Characterize Inhibitor prep Prepare Microsomal Fraction (Source of Na+/K+-ATPase) start->prep inhibition_assay Perform Na+/K+-ATPase Inhibition Assay prep->inhibition_assay binding_assay Perform Competitive Radioligand Binding Assay prep->binding_assay downstream Investigate Downstream Signaling Effects prep->downstream ic50 Determine IC50 inhibition_assay->ic50 ki Determine Ki binding_assay->ki data_analysis Analyze and Compare Data ic50->data_analysis ki->data_analysis downstream->data_analysis end Conclusion: Elucidate Mechanism of Action data_analysis->end

Caption: Experimental workflow for characterizing Na+/K+-ATPase inhibitors.

Conclusion

The study of Na+/K+-ATPase inhibitors is a dynamic field with significant therapeutic implications. While cardiac glycosides have a long history of clinical use, the emergence of novel compounds like this compound, with potentially distinct mechanisms of action, opens new avenues for drug discovery and development. A thorough understanding of these mechanistic differences, grounded in robust experimental data, is paramount for advancing our ability to selectively target the Na+/K+-ATPase for therapeutic benefit. The comparative framework and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of study.

References

A Comparative Guide to the Quantification of Cardiac Glycosides: Digoxin and Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Digitolutein": Initial searches for "this compound" did not yield information on a recognized chemical compound. It is highly probable that this term is a misspelling of "Digitoxin" or "Digoxin," two closely related and clinically significant cardiac glycosides. This guide therefore focuses on the validated methods for the quantification of Digitoxin and Digoxin, which are likely the intended subjects of interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the quantification of Digoxin and Digitoxin. The objective is to offer a clear overview of the performance of each method, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research and development needs.

Quantitative Method Performance

The selection of a suitable analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC, LC-MS/MS, and UV-Vis spectrophotometry in the quantification of Digoxin and Digitoxin.

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/RecoveryPrecision (%RSD)
HPLC with Derivatization DigoxinPharmaceutical Formulation1-50 nmol/mL0.25 nmol/mL--< 2% (Intra- and Inter-day)[1][2]
DigitoxinPharmaceutical Formulation5-50 nmol/mL0.30 nmol/mL--< 2% (Intra- and Inter-day)[1][2]
UPLC-MS/MS DigoxinPlasma0.25-5 ng/mL0.08 ng/mL0.25 ng/mLWithin ±15%Intra- and Inter-day < 15%[3]
DigitoxinPlasma0.25-50 ng/mL0.08 ng/mL0.25 ng/mLWithin ±15%Intra- and Inter-day < 15%
LC-MS/MS DigoxinWhole Blood--0.08 ng/mL-17.3% to 11.5%8.3-10.8% (Intra-day), 8.7-14.2% (Inter-day)
DigitoxinWhole Blood--0.08 ng/mL-17.3% to 11.5%8.3-10.8% (Intra-day), 8.7-14.2% (Inter-day)
UV-Vis Spectrophotometry DigoxinPharmaceutical Formulation4-24 µg/mL-0.008 µg/mL101.3-110.5%< 5%
DigoxinPharmaceutical Formulation25-125 µg/mL0.12 µg/mL0.38 µg/mL97.5-104.3%< 2%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.

High-Performance Liquid Chromatography (HPLC) with Derivatization

This method enables the simultaneous determination of Digoxin and Digitoxin in pharmaceutical formulations.

  • Sample Preparation: The cardiac glycosides are derivatized with 1-naphthoyl chloride in pyridine at 50°C. This step introduces a chromophoric group, enhancing detection sensitivity.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 column.

    • Mobile Phase: 88% acetonitrile.

    • Detection: UV detector.

  • Post-Derivatization Treatment: A dimethylamine-acetonitrile solution is added to the reaction mixture to eliminate interference from excess derivatizing agent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the "gold standard" for the quantification of Digoxin and Digitoxin in biological matrices.

  • Sample Preparation (Plasma): A simple liquid-liquid extraction procedure is used for sample clean-up.

  • Sample Preparation (Whole Blood): Liquid-liquid extraction with a mixture of ethyl acetate, heptane, and dichloromethane (3:1:1) is employed.

  • Chromatographic Conditions (UPLC-MS/MS):

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm; 1.8 μm).

    • Mobile Phase: A gradient of water with 5 mM ammonium formate and 0.01% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 μL.

  • Mass Spectrometry Detection:

    • Ionization: Positive ion mode electrospray ionization (ESI).

    • Monitoring: Multiple Reaction Monitoring (MRM) of the ammonium adducts.

UV-Vis Spectrophotometry

This method is a simpler and more rapid technique, generally suitable for the quantification of Digoxin in pharmaceutical dosage forms.

  • Sample Preparation:

    • Method 1: Digoxin is dissolved in a hydro-alcoholic solution.

    • Method 2: Digoxin is dissolved in distilled water.

  • Spectrophotometric Conditions:

    • Wavelength of Maximum Absorbance (λmax): 220 nm or 283 nm.

    • Blank: A placebo solution is used as a blank to eliminate matrix effects.

  • Quantification: The concentration is determined by measuring the absorbance at the λmax and comparing it to a standard curve.

Visualizing Method Cross-Validation and Mechanism of Action

To further aid in the understanding of the analytical workflow and the biological context of these compounds, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Objective Define Objective Select_Methods Select Methods for Comparison Define_Objective->Select_Methods Set_Acceptance_Criteria Set Acceptance Criteria Select_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Standard & QC Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples (Method 1) Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples (Method 2) Prepare_Samples->Analyze_Samples_Method2 Compare_Results Compare Results Analyze_Samples_Method1->Compare_Results Analyze_Samples_Method2->Compare_Results Statistical_Analysis Statistical Analysis Compare_Results->Statistical_Analysis Assess_Comparability Assess Comparability Statistical_Analysis->Assess_Comparability

Caption: Workflow for Cross-Validation of Analytical Methods.

CardiacGlycoside_Mechanism cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger ↑ Intracellular Na+ Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (Ca2+ Store) Na_Ca_Exchanger->Sarcoplasmic_Reticulum ↑ Intracellular Ca2+ Contractile_Proteins Contractile Proteins Sarcoplasmic_Reticulum->Contractile_Proteins ↑ Ca2+ Release Increased_Contractility Increased Myocardial Contractility Contractile_Proteins->Increased_Contractility Leads to Cardiac_Glycoside Digoxin / Digitoxin Cardiac_Glycoside->NaK_ATPase Inhibition

Caption: Mechanism of Action of Cardiac Glycosides.

References

A Comparative Analysis of the In-Vitro and In-Vivo Efficacy of Cardiac Glycosides and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Digoxin, Digitoxin, and Ouabain with Paclitaxel, Supported by Experimental Data.

In the landscape of oncological research, the quest for effective therapeutic agents is relentless. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of the cardiac glycosides Digoxin and Digitoxin, with Ouabain included for broader context, against the well-established chemotherapeutic agent, Paclitaxel. This analysis is intended to furnish researchers, scientists, and drug development professionals with a detailed, data-driven overview to inform future research and development endeavors.

In-Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Digoxin, Digitoxin, Ouabain, and Paclitaxel across a range of human cancer cell lines, as determined by in-vitro cytotoxicity assays.

Table 1: In-Vitro Cytotoxicity (IC50) of Digoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Non-Small Cell Lung Cancer0.10[1]
H1299Non-Small Cell Lung Cancer0.12[1]
SK-N-ASNeuroblastoma0.022 (22 ng/ml)[2]
SH-SY5YNeuroblastoma0.034 (34 ng/ml)[2]
SKOV-3Ovarian Cancer0.25[3]
MDA-MB-231Breast Cancer0.122

Table 2: In-Vitro Cytotoxicity (IC50) of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
K-562Leukemia6.4
MCF-7Breast CancerNot specified
TK-10Renal Adenocarcinoma3
HeLaCervical Cancer28
SKOV-3Ovarian Cancer400

Table 3: In-Vitro Cytotoxicity (IC50) of Ouabain in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
A549Non-Small Cell Lung CancerNot specified
HelaCervical CancerNot specified
HCT116Colon CancerNot specified
H460Non-Small Cell Lung Cancer10.44
PANC1Pancreatic Cancer42.36
A375Melanoma30.25 (72h)
SK-Mel-28Melanoma87.42 (72h)
MDA-MB-231Breast Cancer90
KKU-055Biliary Tract Cancer15
TFK-1Biliary Tract Cancer14

Table 4: In-Vitro Cytotoxicity (IC50) of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
A549Non-Small Cell Lung Cancer4 - 24
NCI-H23Non-Small Cell Lung Cancer4 - 24
NCI-H460Non-Small Cell Lung Cancer4 - 24
DMS-273Small Cell Lung Cancer4 - 24
MDA-MB-231Breast Cancer~5.0 - 10.0
SK-BR-3Breast Cancer~2.5 - 7.5
T-47DBreast Cancer~2.0 - 5.0

In-Vivo Antitumor Efficacy: Xenograft Studies

In-vivo studies using animal models are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context. The following tables summarize the antitumor effects of Digoxin and Paclitaxel in subcutaneous xenograft mouse models.

Table 5: In-Vivo Antitumor Activity of Digoxin in Xenograft Models

Cell LineCancer TypeAnimal ModelTreatment ProtocolTumor Growth InhibitionCitation
SH-SY5YNeuroblastomaNude MiceNot specified44% (p=0.008)
Neuro-2aNeuroblastomaNude MiceNot specified19% (p=0.007)
A549Non-Small Cell Lung CancerNude Mice1.0 mg/kg/daySignificant inhibition
A549Non-Small Cell Lung CancerNude Mice2 mg/kg (in combination with Gemcitabine)Significant reduction in tumor volume
BrafV600EThyroid CancerMice20 µg or 60 µgTumor growth inhibited

Table 6: In-Vivo Antitumor Activity of Paclitaxel in Xenograft Models

Cell LineCancer TypeAnimal ModelTreatment ProtocolTumor Growth InhibitionCitation
A549Non-Small Cell Lung CancerNude Mice12 and 24 mg/kg/day for 5 days (IV)Statistically significant
NCI-H23Non-Small Cell Lung CancerNude Mice12 and 24 mg/kg/day for 5 days (IV)Statistically significant
NCI-H460Non-Small Cell Lung CancerNude Mice12 and 24 mg/kg/day for 5 days (IV)Statistically significant
DMS-273Small Cell Lung CancerNude Mice12 and 24 mg/kg/day for 5 days (IV)Statistically significant
HeLaCervical CarcinomaNude MiceNot specifiedSynergistic effect with radiotherapy
A549Non-Small Cell Lung CancerBALB/c Mice200 mg/kg and 600 mg/kg (oral extract)41.16% to 93.99%
Mucinous Appendiceal AdenocarcinomaAppendiceal CancerPDX Mice25.0 mg/kg (IP)71.4% to 98.3% reduction

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycosides Cardiac Glycosides Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycosides->Na+/K+-ATPase Inhibition Na_in ↑ Intracellular Na+ Na+/K+-ATPase->Na_in Src Src Kinase Na+/K+-ATPase->Src Activation Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS Apoptosis Apoptosis Ca_in->Apoptosis ROS->Apoptosis EGFR EGFR Src->EGFR Transactivation PI3K/Akt PI3K/Akt Pathway EGFR->PI3K/Akt MAPK MAPK Pathway EGFR->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K/Akt->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest

Caption: Signaling pathway of cardiac glycosides in cancer cells.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with Digoxin, Digitoxin, Ouabain, or Paclitaxel Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Drug_Treatment->MTT_Assay Drug_Administration Systemic Administration of Test Compounds MTT_Assay->Drug_Administration Inform Cell_Injection Subcutaneous Injection of Cancer Cells into Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement

Caption: General experimental workflow for in-vitro and in-vivo analysis.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (Digoxin, Digitoxin, Ouabain, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of a reference wavelength (e.g., 630 nm) can be subtracted to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Subcutaneous Xenograft Mouse Model

This in-vivo model is used to assess the efficacy of anticancer compounds on the growth of human tumors.

Materials:

  • Human cancer cell lines

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Syringes and needles

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase, wash with PBS, and resuspend in PBS or HBSS at the desired concentration (e.g., 1-5 x 10^6 cells per injection). Matrigel may be mixed with the cell suspension to improve tumor take rate.

  • Subcutaneous Injection: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor dimensions with calipers once they become palpable.

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Tumor Volume Measurement: Measure tumor volume periodically (e.g., twice weekly) using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, and the tumors are excised for further analysis.

References

A Comparative Analysis of Digitolutein (Digitoxin) and Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Digitolutein, identified herein as Digitoxin, against established standard-of-care drugs for several common cancers. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.

Introduction

This compound, which based on available scientific literature is likely a misspelling of Digitoxin, is a cardiac glycoside that has garnered significant interest for its potential anticancer properties. Unlike traditional cytotoxic agents, Digitoxin exhibits a multi-faceted mechanism of action that includes the induction of apoptosis and the modulation of key signaling pathways frequently dysregulated in cancer. This guide benchmarks the in vitro efficacy of Digitoxin against current standard-of-care chemotherapeutic agents in pancreatic, breast, non-small cell lung cancer, and leukemia.

Mechanism of Action

Digitoxin's primary molecular target is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis is thought to be a key trigger for apoptosis in cancer cells. Furthermore, Digitoxin has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, including the c-Myc and NF-κB pathways. The multifaceted nature of its action suggests a potential for overcoming certain mechanisms of drug resistance.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of Digitoxin and standard-of-care drugs in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Table 1: Pancreatic Cancer

DrugCell LineIC50Citation
Digitoxin BxPC-3124 nM
Gemcitabine BxPC-318 nM
FOLFIRINOX *SW19900.396x

Note: FOLFIRINOX is a combination therapy, and its IC50 is presented as a dilution factor of the standard clinical combination.

Table 2: Breast Cancer

DrugCell LineIC50Citation
Digitoxin MCF-7~3-33 nM
Doxorubicin MCF-7400 nM - 8306 nM
Paclitaxel MCF-77.5 nM - 3.5 µM

Table 3: Non-Small Cell Lung Cancer (NSCLC)

DrugCell LineIC50Citation
Digitoxin A549~28 nM
Cisplatin A5493.5 µM - 17.8 µM

Table 4: Leukemia

DrugCell LineIC50Citation
Digitoxin K-5626.4 nM
Vincristine K-5620.6 µM - 2 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Digitoxin or the standard-of-care drug for 48 to 72 hours.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the respective drugs at their approximate IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-free dissociation buffer, and suspension cells are collected by centrifugation.

  • Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways affected by Digitoxin and a general experimental workflow for its evaluation.

Digitoxin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Digitoxin Digitoxin Na+/K+ ATPase Na+/K+ ATPase Digitoxin->Na+/K+ ATPase Inhibits IKK IKK Digitoxin->IKK Inhibits c-Myc Gene c-Myc Gene Digitoxin->c-Myc Gene Downregulates Increased Na+ Increased Na+ Na+/K+ ATPase->Increased Na+ Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Ca2+ Increased Ca2+ Na+/Ca2+ Exchanger->Increased Ca2+ Leads to Increased Na+->Na+/Ca2+ Exchanger Impacts Apoptosis Apoptosis Increased Ca2+->Apoptosis IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Apoptotic Genes Apoptotic Genes NF-κB_n->Apoptotic Genes Inhibits Proliferation Genes Proliferation Genes NF-κB_n->Proliferation Genes Activates

Caption: Proposed mechanism of action of Digitoxin in cancer cells.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Data Analysis Data Analysis IC50 Determination->Data Analysis Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Flow Cytometry->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for evaluating anticancer drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Caption: Canonical NF-κB signaling pathway.

cMyc_Pathway cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS/MAPK) c-Myc c-Myc Signaling Cascade (e.g., RAS/MAPK)->c-Myc Activates c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer Nucleus Nucleus c-Myc/Max Dimer->Nucleus Translocates E-box DNA E-box DNA Nucleus->E-box DNA Binds to Target Gene Expression Target Gene Expression E-box DNA->Target Gene Expression Regulates

Caption: Simplified c-Myc signaling pathway.

Synthetic vs. Natural Digitoxin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Digitolutein" did not yield any relevant scientific information, suggesting it may be a rare, proprietary, or potentially misspelled compound. This guide therefore provides a comparative analysis of synthetic versus natural Digitoxin , a closely related and well-documented cardiac glycoside, which is presumed to be the compound of interest.

Digitoxin, a potent cardiac glycoside historically extracted from the foxglove plant (Digitalis purpurea), has long been a subject of pharmacological interest for its application in treating heart conditions.[1][2] With the advent of advanced chemical synthesis, synthetic and semi-synthetic routes to Digitoxin and its analogs are now possible, offering researchers and drug developers new avenues for exploration.[1][3][4] This guide provides a head-to-head comparison of synthetic versus natural Digitoxin, focusing on key performance indicators and supported by experimental context.

Data Summary: A Comparative Overview

The primary distinctions between natural and synthetic Digitoxin lie in their purity, impurity profiles, and the potential for molecular modification.

FeatureNatural DigitoxinSynthetic Digitoxin
Source Extracted from Digitalis purpurea leaves.Produced through chemical synthesis or semi-synthetic modifications.
Purity Typically high, but may contain other related cardiac glycosides as impurities (e.g., digoxin).Can be produced with very high purity, with a well-defined and controlled impurity profile.
Consistency Batch-to-batch variation can occur due to environmental factors affecting the plant source.High batch-to-batch consistency is achievable through controlled manufacturing processes.
Modification Limited to the naturally occurring molecule.The chemical structure can be readily modified to create analogs with potentially enhanced potency or altered pharmacological properties.
Biological Potency The established biological activity of the natural product.Potency can be tuned through synthetic modifications, sometimes resulting in analogs with greater activity than the natural compound.
Stability Generally stable when stored correctly, though degradation can be influenced by impurities.Can be designed for enhanced stability, and the absence of certain impurities may improve shelf-life.

Experimental Protocols

Extraction and Isolation of Natural Digitoxin

This protocol outlines a general procedure for the extraction and isolation of Digitoxin from Digitalis purpurea leaves.

Methodology:

  • Harvesting and Drying: Fresh leaves of Digitalis purpurea are harvested and dried to a constant weight in a controlled environment to prevent enzymatic degradation.

  • Extraction: The dried and powdered leaves are subjected to solvent extraction, typically using 50% ethanol.

  • Enzymatic Treatment: The crude extract is treated with the enzyme digilanidase to cleave glucose moieties from the primary glycoside, purpureaglycoside A, yielding Digitoxin.

  • Purification: The resulting mixture is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate Digitoxin from other cardiac glycosides and plant metabolites.

  • Characterization: The identity and purity of the isolated Digitoxin are confirmed using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quality Control and Purity Analysis of Digitoxin

This protocol describes a standard method for assessing the purity of a Digitoxin sample, applicable to both natural and synthetic origins.

Methodology:

  • Sample Preparation: A known quantity of the Digitoxin sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC Analysis: The sample solution is injected into a high-performance liquid chromatograph (HPLC) equipped with a suitable column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mobile phase, commonly a mixture of acetonitrile and water or a buffer solution, is used to separate the components of the sample.

  • Detection: A UV detector is typically used to monitor the elution of compounds from the column, with detection often set around 219 nm.

  • Quantification: The purity of the Digitoxin sample is determined by comparing the peak area of Digitoxin to the total peak area of all components in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Visualizations

experimental_workflow cluster_extraction Natural Digitoxin Extraction start Digitalis purpurea Leaves drying Drying and Powdering start->drying extraction Solvent Extraction (Ethanol) drying->extraction enzymatic Enzymatic Treatment (Digilanidase) extraction->enzymatic purification Chromatographic Purification enzymatic->purification end Natural Digitoxin purification->end

Caption: Workflow for the extraction and purification of natural Digitoxin.

synthetic_workflow cluster_synthesis Synthetic Digitoxin Analog Production start Starting Materials (Aglycone & Sugar Moieties) coupling Chemical Coupling start->coupling modification Optional Structural Modification coupling->modification purification Purification (e.g., HPLC) modification->purification end Synthetic Digitoxin Analog purification->end

Caption: Generalized workflow for the synthesis of a Digitoxin analog.

signaling_pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux K_in Intracellular K+ NaK_ATPase->K_in NCX Na+/Ca2+ Exchanger Na_in->NCX K_out Extracellular K+ K_out->NaK_ATPase Na_out Extracellular Na+ Na_out->NaK_ATPase NCX->Na_out Ca_in Intracellular Ca2+ NCX->Ca_in Increased Influx Ca_out Extracellular Ca2+ Ca_out->NCX Digitoxin Digitoxin Digitoxin->NaK_ATPase Inhibition

Caption: Signaling pathway showing Digitoxin's inhibition of Na+/K+-ATPase.

References

Independent Verification of Cardiac Glycoside Binding Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the binding targets and performance of the cardiac glycoside, Digitoxin, with supporting experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of its mechanism of action and clinical efficacy.

Introduction

Digitoxin, a member of the cardiac glycoside family, has been utilized for centuries in the treatment of heart conditions.[1][2] Its primary mechanism of action involves the specific inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump, a crucial enzyme in cardiac myocytes.[1][3][4] This guide delves into the established binding target of Digitoxin, presents data from clinical trials verifying its effects, and compares its performance with alternatives.

Binding Target and Mechanism of Action

The definitive binding target of Digitoxin is the Na+/K+ ATPase pump located in the cell membrane of heart muscle cells. The binding of Digitoxin to this pump leads to a cascade of events that ultimately enhances the contractility of the heart muscle.

Mechanism of Action:

  • Inhibition of the Na+/K+ ATPase Pump: Digitoxin binds to the extracellular domain of the Na+/K+ ATPase pump, inhibiting its function.

  • Increase in Intracellular Sodium: This inhibition prevents the pump from expelling three sodium ions from the cell in exchange for two potassium ions, leading to an accumulation of intracellular sodium.

  • Reduced Sodium-Calcium Exchange: The increased intracellular sodium concentration alters the electrochemical gradient, which in turn reduces the activity of the sodium-calcium exchanger. This exchanger normally removes calcium from the cell.

  • Increase in Intracellular Calcium: The reduced efflux of calcium leads to an increase in its intracellular concentration.

  • Enhanced Cardiac Contractility: Higher intracellular calcium levels increase the amount of calcium stored in the sarcoplasmic reticulum and available for release during each heartbeat. This leads to a stronger contraction of the cardiac muscle fibers (a positive inotropic effect).

cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+ ATPase Pump NaCa_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->NaCa_Exchanger [Na+]i ↑ SR Sarcoplasmic Reticulum NaCa_Exchanger->SR [Ca2+]i ↑ Contraction Increased Cardiac Contractility SR->Contraction Ca2+ release ↑ Digitolutein Digitoxin This compound->NaK_ATPase Inhibits cluster_protocol DIGIT-HF Trial Workflow Patient_Recruitment Patient Recruitment (HFrEF) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Digitoxin + Standard of Care Randomization->Treatment_A Treatment_B Placebo + Standard of Care Randomization->Treatment_B Follow_up Follow-up and Data Collection Treatment_A->Follow_up Treatment_B->Follow_up Endpoint_Analysis Primary Endpoint Analysis Follow_up->Endpoint_Analysis

References

Assessing the Reproducibility of Digitalis Glycoside Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides, the accuracy and reproducibility of analytical methods are paramount. This guide provides a comprehensive comparison of commonly used assays for the quantification of digitalis glycosides, such as digoxin, often referred to by related terms like digitolutein. We will delve into the performance of various immunoassay platforms and compare them with chromatographic techniques, supported by experimental data and detailed protocols.

Data Presentation: Performance of Digoxin Immunoassays

The reproducibility of an assay is crucial for reliable therapeutic drug monitoring and research. Below is a summary of the intra- and inter-assay precision for several common digoxin immunoassay methods. The coefficient of variation (CV) is a standard measure of the precision of an analytical method, with lower CVs indicating higher precision.[1][2]

Assay TypeAnalyteIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Reference
Radioimmunoassay (RIA)Digoxin< 9%< 9%[3]
FluoroimmunoassayDigoxin< 9%< 9%[3]
Enzyme-Immunoassay (EIA)Digoxin< 9%< 9%[3]
Turbidimetric ImmunoassayDigoxin< 9%< 9%
CEDIA Digoxin XLDigoxin> 9%> 9%
EMIT 2000 DigoxinDigoxin< 9%< 9%
Elecsys Digoxin ImmunoassayDigoxin1.1 - 2.1%1.7 - 3.2%
Digoxin ELISA KitDigoxin4.5 - 7.8%6.2 - 9.1%

Note: The performance of immunoassays can be influenced by the presence of "digoxin-like immunoreactive substances" (DLISs), which can lead to falsely elevated results. Newer monoclonal antibody-based assays have shown significant improvements in reducing such interferences compared to older polyclonal antibody-based assays.

Alternative Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

While immunoassays are widely used for their convenience, HPLC-MS/MS is considered the "gold standard" for the quantification of small molecules like digoxin and digitoxin due to its high specificity and sensitivity. This method can distinguish between the parent drug and its metabolites, a significant advantage over many immunoassays that may show cross-reactivity.

A study comparing a newly developed UPLC-MS/MS method with a clinical immunoassay for 220 plasma samples revealed a significant negative bias for the UPLC-MS/MS method. This suggests that the immunoassay was overestimating digoxin levels, likely due to cross-reactivity with endogenous digoxin-like substances.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Digoxin

This protocol is a generalized representation of a competitive ELISA for digoxin quantification.

  • Coating: A 96-well microplate is pre-coated with streptavidin.

  • Sample/Standard Addition: A specific volume (e.g., 25 µL) of patient serum, controls, or digoxin standards is pipetted into the wells.

  • Enzyme Conjugate Addition: A digoxin-enzyme conjugate (e.g., digoxin-horseradish peroxidase) is added to each well.

  • Biotinylated Antibody Addition: An anti-digoxin antibody conjugated to biotin is added. This initiates a competitive binding reaction. The digoxin in the sample and the digoxin-enzyme conjugate compete for the binding sites on the anti-digoxin antibody.

  • Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme bound to the plate will convert the substrate, leading to a color change.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader. The concentration of digoxin in the samples is inversely proportional to the color intensity.

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS)

The following is a general workflow for the analysis of digoxin and digitoxin in plasma.

  • Sample Preparation: A simple liquid-liquid extraction is performed to clean up the plasma samples.

  • Chromatographic Separation: The extracted samples are injected into a UPLC system, where digoxin and digitoxin are separated from other plasma components on a chromatographic column.

  • Ionization: The separated compounds are introduced into a mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first analyzer selects the precursor ion of the target analyte, which is then fragmented. The second analyzer selects a specific product ion for quantification.

  • Detection and Quantification: The intensity of the product ion is measured, which is proportional to the concentration of the analyte in the sample. This method allows for very specific and sensitive detection, with lower limits of quantification that are often below the therapeutic range for digoxin (0.5–2 ng/mL) and digitoxin (10–30 ng/mL).

Mandatory Visualizations

competitive_elisa_workflow cluster_sample_prep Sample Preparation cluster_assay_steps Assay Steps cluster_detection Detection Sample Serum Sample/Standard Add_Reagents Add Digoxin-Enzyme Conjugate & Anti-Digoxin-Biotin Antibody Sample->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate (TMB) Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Workflow of a competitive ELISA for digoxin detection.

assay_comparison cluster_immunoassay Immunoassay cluster_hplc HPLC-MS/MS Immunoassay e.g., ELISA, RIA, FIA Pros_IA Pros: - High throughput - Cost-effective - Rapid Immunoassay->Pros_IA Cons_IA Cons: - Potential for cross-reactivity - Interference from DLISs - Lower specificity Immunoassay->Cons_IA HPLC HPLC-MS/MS Pros_HPLC Pros: - High specificity & sensitivity - 'Gold Standard' - Differentiates metabolites HPLC->Pros_HPLC Cons_HPLC Cons: - Lower throughput - Higher cost & complexity - Requires specialized equipment HPLC->Cons_HPLC Assay_Choice Choice of Assay Assay_Choice->Immunoassay For routine monitoring Assay_Choice->HPLC For confirmation & research signaling_pathway Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Pump Digoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum (Increased Ca2+ storage) Ca_in->SR Contraction Increased Myocardial Contractility SR->Contraction Enhances

References

Digitolutein: A Comparative Analysis of its Cytotoxic Effects on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Digitolutein, a cardiac glycoside with emerging anticancer properties, reveals its potent and selective cytotoxic effects across a range of cancer cell lines, while exhibiting comparatively lower toxicity towards non-cancerous cells. This guide synthesizes key experimental data on this compound's impact on cell viability, outlines the detailed methodologies for assessing its effects, and visually maps the intricate signaling pathways it modulates. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Comparative Cytotoxicity of this compound

This compound, also known as Digitoxin, has demonstrated significant growth-inhibitory effects on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined across numerous studies. The following table summarizes these findings, offering a comparative view of this compound's efficacy in different cancer types and in non-cancerous cells.

Cell LineCancer TypeIC50 (nM)
Leukemia
K-562Chronic Myelogenous Leukemia6.4 ± 0.4[1]
Breast Cancer
MCF-7Adenocarcinoma33[1]
BT-474Ductal Carcinoma230[2]
MDA-MB-231Adenocarcinoma80[2]
ZR-75-1Ductal Carcinoma170[2]
Lung Cancer
A549Non-Small Cell Lung Cancer~100-500
H1299Non-Small Cell Lung Cancer~100-500
Pancreatic Cancer
BxPC-3Adenocarcinoma~100-500
Panc-1Epithelioid Carcinoma~10-100
CFPAC-1Adenocarcinoma~10-100
AsPC-1Adenocarcinoma>100
Renal Cancer
TK-10Adenocarcinoma3
Ovarian Cancer
SKOV-3Adenocarcinoma>100
OVCAR3Adenocarcinoma0.1-0.3 µM
Colon Cancer
HT-29Adenocarcinoma0.1-0.3 µM
Melanoma
MDA-MB-435Melanoma0.1-0.3 µM
Non-Cancerous Cells
PBMCsPeripheral Blood Mononuclear CellsHigher than leukemia cells
MRC-5Normal Lung Fibroblasts~10 times less sensitive than A549

Notably, the IC50 values for many cancer cell lines fall within or below the therapeutic plasma concentrations observed in cardiac patients (20-33 nM), suggesting a potential for repurposing this drug for cancer therapy. Studies have also indicated that this compound exhibits selective toxicity against tumor cells, with non-cancerous cells being significantly less affected.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on different cell types.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 1000 nM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection by Western Blotting for Caspase Activation

This method detects the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events that differ between cell types.

Signaling Pathway in Cancer Cells (e.g., Pancreatic Cancer)

In many cancer cells, this compound's inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium, which in turn triggers apoptosis. It can also activate signaling cascades involving Src, EGFR, and MAP kinases, ultimately leading to cell death. Furthermore, this compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.

Digitolutein_Cancer_Cell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src PLC PLC NaK_ATPase->PLC PI3K PI3K NaK_ATPase->PI3K NFkB NF-κB Inhibition NaK_ATPase->NFkB EGFR EGFR Src->EGFR Ca_ion Increased Intracellular Ca2+ PLC->Ca_ion MAPK MAPK PI3K->MAPK Apoptosis Apoptosis MAPK->Apoptosis Ca_ion->Apoptosis

Caption: this compound signaling in cancer cells.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical workflow for a comparative study of this compound's effects on different cell types.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (Cancer vs. Non-cancerous) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Western Blot for Caspases) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot for Kinases) Treatment->Signaling IC50 IC50 Determination Viability->IC50 Comparison Comparative Analysis Apoptosis->Comparison Cell_Cycle->Comparison Signaling->Comparison IC50->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: Workflow for studying this compound's effects.

References

Comparative Guide to the Long-term Stability of Cardiac Glycosides: A Case Study of Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

As "Digitolutein" appears to be a proprietary or novel compound with no publicly available stability data, this guide will use Digoxin, a well-characterized cardiac glycoside, as a representative compound for evaluating long-term stability. The principles and methodologies described herein are broadly applicable to new chemical entities.

This guide provides a comprehensive overview of the long-term stability of cardiac glycosides, with a specific focus on Digoxin as a case study. The methodologies and data presented are intended to serve as a practical reference for researchers, scientists, and drug development professionals involved in the stability testing of similar compounds.

Data Summary

The long-term stability of a drug substance is a critical factor in its development and formulation. Stability studies are conducted to determine the shelf life and appropriate storage conditions for the drug product.[1] The following tables summarize the stability of Digoxin under various conditions.

Table 1: Stability of Compounded Digoxin Solution (0.05 mg/mL) Over 180 Days

Storage TemperatureVehicleInitial Concentration (%)Concentration at 180 Days (%)Stability
5°CNormal Saline100>90.0Stable[2][3][4]
25°CNormal Saline100>90.0Stable[2]
5°CCommercial Vehicle Copy100>90.0Stable
25°CCommercial Vehicle Copy100>90.0Stable

Table 2: Factors Affecting the Stability of Cardiac Glycosides

ConditionEffect on Stability
Temperature Elevated temperatures can accelerate chemical degradation, such as hydrolysis, leading to a loss of potency. Storage at room temperature has been shown to decrease the in vitro dissolution rates of commercial Digoxin tablet products over 4-8 weeks.
Humidity High humidity can lead to moisture absorption, causing physical changes like caking or swelling, and can accelerate chemical degradation through hydrolysis and oxidation. The choice of excipients in a formulation can influence the effect of moisture on drug stability.
Light Exposure to light can cause photodegradation. Photostability testing is crucial to determine if a drug product requires light-resistant packaging.
pH (in solution) Digoxin is susceptible to hydrolysis in acidic conditions, leading to the formation of degradation products.
Formulation The choice of excipients and the formulation type (e.g., tablets, capsules, solutions) can significantly impact the stability of the drug.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments based on established guidelines.

1. Long-Term Stability Testing (Real-Time)

  • Objective: To establish the shelf life of the drug product under recommended storage conditions.

  • Protocol:

    • Select at least three primary batches of the drug substance.

    • Package the samples in the proposed container closure system.

    • Store the samples under the long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).

    • Test the samples for physical, chemical, biological, and microbiological attributes at specified time points.

    • The frequency of testing should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Evaluation: The data is evaluated to establish a re-test period or shelf life.

2. Accelerated Stability Testing

  • Objective: To accelerate the chemical degradation and physical changes of a drug product to predict its shelf life.

  • Protocol:

    • Use at least three primary batches of the drug substance.

    • Store the samples at accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

    • Test the samples at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

  • Evaluation: If a significant change occurs, additional testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.

3. Photostability Testing

  • Objective: To evaluate the intrinsic photostability characteristics of the drug product.

  • Protocol:

    • Expose the drug product to a light source that provides a specified overall illumination. The standard exposure is 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Evaluate the samples for any changes in physical properties and for the formation of degradation products.

  • Evaluation: The results are used to determine the need for light-resistant packaging and any special labeling requirements.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Testing Time Points cluster_analysis Analysis Batch1 Batch 1 LongTerm Long-Term (25°C/60% RH) Batch1->LongTerm Accelerated Accelerated (40°C/75% RH) Batch1->Accelerated Photostability Photostability (ICH Q1B) Batch1->Photostability Batch2 Batch 2 Batch2->LongTerm Batch2->Accelerated Batch2->Photostability Batch3 Batch 3 Batch3->LongTerm Batch3->Accelerated Batch3->Photostability T0 T=0 LongTerm->T0 Accelerated->T0 T3 T=3 mo Accelerated->T3 T6 T=6 mo Accelerated->T6 Photostability->T0 Photostability->T6 T0->T3 Assay Assay & Impurities T0->Assay Physical Physical Tests T0->Physical Micro Microbiological T0->Micro T3->T6 T3->Assay T9 T=9 mo T6->T9 T6->Assay T6->Physical T12 T=12 mo T9->T12 T9->Assay T24 T=24 mo T12->T24 T12->Assay T12->Physical T12->Micro T24->Assay T24->Physical T24->Micro

Caption: Experimental workflow for long-term stability testing.

signaling_pathway cluster_cell Cardiomyocyte Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase inhibits Na_ion Intracellular Na+ NaK_ATPase->Na_ion increases NCX Na+/Ca2+ Exchanger Na_ion->NCX reduces activity of Ca_ion Intracellular Ca2+ NCX->Ca_ion increases Contraction Increased Contractility Ca_ion->Contraction

Caption: Hypothetical signaling pathway of a cardiac glycoside.

stability_factors cluster_factors Environmental Factors cluster_properties Drug Properties cluster_outcome Stability Outcome Temperature Temperature Chemical Chemical Properties Temperature->Chemical affects rate of degradation Humidity Humidity Humidity->Chemical promotes hydrolysis Physical Physical Properties Humidity->Physical affects physical form Light Light Light->Chemical causes photodegradation Stability Drug Stability Chemical->Stability Physical->Stability

Caption: Factors affecting the long-term stability of a drug product.

References

Safety Operating Guide

Navigating the Safe Disposal of Digitolutein in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to handle Digitolutein, or its likely counterparts Digitoxin and Digitonin, with the utmost care. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use nitrile gloves; double-gloving is recommended for enhanced safety.

  • Wear chemical splash goggles to protect the eyes.

Handling Procedures:

  • All handling of solid forms and concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]

  • A spill kit should be readily accessible in the event of an accidental release.

  • Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.[3]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of cardiac glycosides like Digitoxin is to manage them as highly hazardous waste. Chemical inactivation is not recommended due to the lack of validated protocols and the potential for creating equally toxic byproducts.[3]

  • Segregation and Collection:

    • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.

    • Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the specific chemical name (e.g., "Digitoxin waste"). Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS).

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and ensure the safety of laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill location to prevent further spread of the contaminant.

  • Cleanup:

    • Wearing appropriate PPE, contain the spill using an absorbent material from a spill kit.

    • Carefully collect the contaminated absorbent material and any other debris, and place it in the designated hazardous waste container.

    • Decontaminate the spill area by washing it three times with a suitable cleaning agent (e.g., soap and water), followed by a final rinse with water.

    • All cleaning materials, including wipes and rinsate, must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard information for Digitoxin, a closely related and well-documented cardiac glycoside. This data underscores the high toxicity of this class of compounds and the importance of stringent safety measures.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 2 / Category 3H300: Fatal if swallowed. / H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

The provided information does not contain detailed experimental protocols for the chemical inactivation or disposal of this compound or its analogs. The strong recommendation from safety data sheets is to avoid such procedures and to dispose of the material as hazardous waste through certified channels.

Disposal Workflow Visualization

The logical workflow for the proper disposal of this compound waste is illustrated in the following diagram. This visual guide provides a clear, step-by-step process to ensure that all safety and regulatory requirements are met.

A Handling with PPE in Fume Hood B Segregate Contaminated Waste A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by EHS or Certified Contractor D->E F Proper Disposal E->F

References

Personal protective equipment for handling Digitolutein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Digitolutein (CAS 477-86-1) was publicly available at the time of this writing. The following guidance is synthesized from safety data for the general class of anthraquinone compounds and established protocols for handling powdered chemical compounds with unknown toxicological profiles. Researchers should treat this compound as a potentially hazardous substance and conduct a thorough risk assessment before use, adhering to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural steps for safe operations and disposal.

Hazard Summary

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is crucial when handling this compound due to the lack of specific toxicity data.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Certified chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles
Conducting Reactions & General Laboratory Work - Certified chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields

Operational Plan for Handling this compound

A systematic approach is necessary to minimize exposure and ensure safety when working with this compound.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.

  • Emergency Preparedness: Ensure that an emergency plan is in place. All personnel should be familiar with the location and operation of safety showers, eyewash stations, and first aid kits.

  • Weighing and Aliquoting: Perform all manipulations of powdered this compound within a chemical fume hood or a powder-containment balance enclosure.[1] Use disposable weighing boats and spatulas to prevent cross-contamination.

2. Handling Procedures:

  • Avoid Dust Generation: Handle this compound with care to prevent the generation of dust.[2]

  • Solution Preparation: Prepare all solutions within a certified chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.

  • Reaction Setup: Set up all reactions in a chemical fume hood. Use appropriate glassware and equipment that has been inspected for any defects.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use. Clean all non-disposable equipment thoroughly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Controlled Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Powder in Containment Enclosure prep3->handling1 handling2 Prepare Solutions in Fume Hood handling1->handling2 handling3 Conduct Experiment handling2->handling3 post1 Decontaminate Work Area and Equipment handling3->post1 post2 Dispose of Waste (See Disposal Plan) post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Waste Disposal:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

cluster_collection Waste Collection cluster_disposal Disposal collect_solid Contaminated Solid Waste (Gloves, Weigh Boats) container_solid Labeled Hazardous Solid Waste Container collect_solid->container_solid collect_liquid Liquid Waste (Solutions) container_liquid Labeled Hazardous Liquid Waste Container collect_liquid->container_liquid contact_ehs Contact Environmental Health & Safety (EHS) container_solid->contact_ehs container_liquid->contact_ehs follow_regs Follow Institutional and Regulatory Guidelines contact_ehs->follow_regs final_disposal Dispose of Waste via Authorized Channels follow_regs->final_disposal

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Digitolutein
Reactant of Route 2
Reactant of Route 2
Digitolutein

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。